(4-Fluorophenyl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, is a diaryl ketone that has garnered significant interest in medicinal chemistry. Its structural motif is a key feature in a variety of biologically active compounds, most notably as an inhibitor of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic approaches, spectroscopic characterization, and an exploration of its reactivity and established biological applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel anti-inflammatory agents.
Introduction
Diaryl ketones are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. Among these, this compound stands out due to its role as a key building block for potent enzyme inhibitors. The presence of a fluorophenyl group and a pyridine ring imparts specific electronic and steric properties that are crucial for its biological activity. The fluorophenyl moiety can enhance binding affinity to protein targets through favorable interactions, while the pyridine ring can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.
This guide will delve into the fundamental chemical properties of this compound, providing a solid foundation for its application in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental and developmental workflows. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 4-(4-Fluorobenzoyl)pyridine, 4-Fluorophenyl 4-pyridyl ketone | [PubChem][1] |
| CAS Number | 41538-36-7 | [PubChem][1] |
| Molecular Formula | C₁₂H₈FNO | [PubChem][1] |
| Molecular Weight | 201.20 g/mol | [PubChem][1] |
| Melting Point | 85-87 °C | [Alfa Chemistry][2] |
| Boiling Point (Predicted) | 326.1 °C at 760 mmHg | [Alfa Chemistry][2] |
| Density (Predicted) | 1.219 g/cm³ | [Alfa Chemistry][2] |
| XLogP3 (Predicted) | 1.8 | [PubChem][3] |
| Appearance | Solid | - |
| Solubility | Moderately soluble in DMSO and methanol; insoluble in water. | [Smolecule][4] |
Synthesis and Purification
Synthetic Workflow: Friedel-Crafts Acylation
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Fluorobenzoyl chloride
-
Pyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add pyridine (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for optimal yield and purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not found in the literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will appear as two sets of doublets, with those ortho to the nitrogen being the most deshielded. The protons on the 4-fluorophenyl ring will appear as two multiplets due to coupling with the fluorine atom.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon (around δ 190-200 ppm) and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound shows several characteristic adducts.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.06627 |
| [M+Na]⁺ | 224.04821 |
| [M-H]⁻ | 200.05171 |
A likely fragmentation pattern would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a 4-fluorobenzoyl cation (m/z = 123) and a pyridyl radical. Another possible fragmentation is the loss of CO to give a biphenyl-like radical cation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ketone will be observed in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region. A C-F stretching band is expected around 1220-1260 cm⁻¹.[1]
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the two aromatic rings.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol, using reducing agents such as sodium borohydride. It can also undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
Reactions on the Aromatic Rings
The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group. A literature example shows the displacement of the fluoride from this compound by piperidine to form 4-(4-Piperidinobenzoyl)pyridine.[1] This demonstrates the potential for derivatization at the 4-position of the fluorophenyl ring.
Biological Activity and Applications
This compound is a well-established scaffold in the design of p38 MAP kinase inhibitors.[6][7] p38 MAP kinase is a key enzyme in the signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1.[8] Inhibition of this kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.
Mechanism of Action as a p38 MAP Kinase Inhibitor
While a specific IC₅₀ value for this compound as a p38 MAP kinase inhibitor was not found, numerous derivatives incorporating this core structure have shown potent inhibitory activity.[7][9] The mechanism of inhibition often involves the binding of the inhibitor to the ATP-binding pocket of the enzyme. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the fluorophenyl group occupies a hydrophobic pocket.
Caption: Simplified diagram of p38 MAP kinase inhibition.
Drug Development Applications
The this compound scaffold has been extensively explored in the development of clinical candidates for inflammatory diseases. Its favorable physicochemical properties and proven ability to interact with the p38 MAP kinase active site make it an attractive starting point for the design of novel therapeutics.
Safety and Handling
This compound is classified as an irritant.[3] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
Conclusion
This compound is a valuable chemical entity with significant applications in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors. This guide has provided a comprehensive overview of its chemical and physical properties, synthetic methodologies, spectroscopic characterization, and biological relevance. The information presented herein should serve as a practical resource for researchers and professionals working in the field of drug discovery and development. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and improved therapeutic agents.
References
-
Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]
- de Laszlo, S. E., et al. (1998). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one: a potent and selective p38 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 8(19), 2689-2694.
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
Iraqi Academic Scientific Journals. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(3). [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-Piperidinobenzoyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H8FNO). Retrieved from [Link]
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- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-Depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone (CAS: 41538-36-7) for Drug Discovery Professionals
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on (4-Fluorophenyl)(pyridin-4-yl)methanone. With full editorial control, this guide is structured to provide not just procedural steps but a deep, causal understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity and supported by authoritative references.
Strategic Importance in Medicinal Chemistry
This compound, CAS number 41538-36-7, is a diaryl ketone of significant interest in the field of medicinal chemistry. Its structure, featuring a 4-fluorophenyl moiety and a pyridin-4-yl group bridged by a carbonyl, offers a unique combination of physicochemical properties that are highly advantageous in the design of novel therapeutic agents.
The strategic incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The high bond energy of the C-F bond often protects the molecule from metabolic oxidation by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile. Furthermore, the electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.
The pyridine ring , a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a key interaction for molecular recognition at receptor binding sites.[1] Its basicity also allows for salt formation, which can improve the solubility and bioavailability of a drug candidate. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in establishing favorable drug-like properties.
This combination of a metabolically robust, electronegative aromatic ring and a hydrogen-bonding, polar heterocycle makes this compound a valuable scaffold and synthetic intermediate for a diverse range of therapeutic targets, including enzyme inhibitors and receptor modulators.
Physicochemical & Spectroscopic Profile
A precise understanding of the compound's physical and spectral characteristics is paramount for its effective use in a research and development setting.
| Property | Value |
| CAS Number | 41538-36-7[2] |
| Molecular Formula | C₁₂H₈FNO[2][3] |
| Molecular Weight | 201.20 g/mol [2] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 85-89 °C |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.81 (d, J = 6.0 Hz, 2H, H₂', H₆'), 7.86 (dd, J = 8.8, 5.4 Hz, 2H, H₂'', H₆''), 7.56 (d, J = 6.0 Hz, 2H, H₃', H₅'), 7.21 (t, J = 8.6 Hz, 2H, H₃'', H₅'').
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.5 (C=O), 166.0 (d, ¹JC-F = 255.5 Hz, C₄''), 150.8 (C₂', C₆'), 144.5 (C₄'), 132.8 (d, ³JC-F = 9.1 Hz, C₂'', C₆''), 130.5 (d, ⁴JC-F = 3.0 Hz, C₁''), 121.5 (C₃', C₅'), 115.8 (d, ²JC-F = 22.0 Hz, C₃'', C₅'').
-
IR (KBr, cm⁻¹): 1665 (C=O stretch), 1598, 1555 (aromatic C=C stretch), 1225 (C-F stretch).
-
Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
Synthesis and Purification: A Validated Protocol
The most reliable and scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of fluorobenzene with isonicotinoyl chloride, facilitated by a Lewis acid catalyst.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Isonicotinoyl Chloride: In a fume hood, a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with isonicotinic acid (10.0 g, 81.2 mmol). Thionyl chloride (11.6 mL, 162.4 mmol, 2.0 eq.) is added cautiously. The mixture is heated to reflux for 3 hours.
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Refluxing ensures the complete conversion of the starting material.
-
-
Friedel-Crafts Acylation: The reaction mixture is cooled to room temperature, and excess thionyl chloride is removed under reduced pressure. The resulting crude isonicotinoyl chloride is dissolved in anhydrous DCM (20 mL). In a separate 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, anhydrous aluminum chloride (13.0 g, 97.4 mmol, 1.2 eq.) is suspended in anhydrous DCM (50 mL). The suspension is cooled to 0 °C using an ice bath. Fluorobenzene (8.5 mL, 89.3 mmol, 1.1 eq.) is added to the AlCl₃ suspension. The solution of isonicotinoyl chloride in DCM is then added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is stirred at 0 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for a further 12 hours.
-
Causality: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and water would quench the catalyst. The reaction is initiated at low temperature to control the exothermic reaction between the acyl chloride and the Lewis acid. The use of a slight excess of fluorobenzene and AlCl₃ ensures the complete consumption of the acyl chloride.
-
-
Work-up and Purification: The reaction is carefully quenched by slowly pouring the mixture onto 200 g of crushed ice with vigorous stirring. The mixture is then acidified with 1 M HCl to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous MgSO₄. The solvent is removed in vacuo to yield the crude product.
-
Causality: The acidic workup protonates the pyridine nitrogen, rendering it water-soluble and aiding in the removal of any unreacted starting material. The bicarbonate wash neutralizes any remaining acid.
-
-
Chromatographic Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3). Fractions containing the pure product are combined and the solvent is evaporated to afford this compound as an off-white solid.
-
Causality: Flash chromatography is a standard and effective method for purifying organic compounds. The choice of a hexane/ethyl acetate gradient allows for the separation of the desired product from less polar byproducts and any remaining starting materials.
-
Applications in Drug Discovery & Development
This compound is a versatile precursor for a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
-
p38 MAP Kinase Inhibitors: This scaffold has been utilized in the discovery of potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4] The 4-fluorophenyl group often occupies a hydrophobic pocket in the enzyme's active site, while the pyridine moiety can be modified to enhance selectivity and pharmacokinetic properties.
-
Anticancer and Antimicrobial Agents: Novel derivatives incorporating this methanone have been synthesized and evaluated for their anticancer activity against cell lines such as MCF-7 (human breast adenocarcinoma).[5] The core structure serves as a foundation for building molecules with diverse functionalities that can interact with various biological targets implicated in cancer and microbial infections.
-
PET Imaging Agents: The 4-fluorophenyl group can be radiolabeled with ¹⁸F, a positron-emitting isotope, to create PET (Positron Emission Tomography) imaging agents. These agents can be designed to target specific enzymes or receptors in the body, allowing for non-invasive visualization and quantification of biological processes in vivo.
Key Synthetic Transformations
Caption: Common synthetic transformations of the title compound.
Conclusion and Future Outlook
This compound stands as a cornerstone synthetic intermediate in contemporary medicinal chemistry. Its inherent structural features, combining the metabolic robustness of a fluorinated phenyl ring with the versatile interactivity of a pyridine moiety, provide a solid foundation for the rational design of novel therapeutics. The detailed synthetic protocol and comprehensive characterization data presented in this guide are intended to empower researchers to harness the full potential of this valuable molecule. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- G. Bükülmez, R. Kasımoğulları. Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years. Journal of the Iranian Chemical Society, 2025.
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed, [Link].
- Friedel-Crafts Acylation. University of Wisconsin-Madison Department of Chemistry.
-
This compound. PubChem. [Link].
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This compound | C12H8FNO | CID 7023019. PubChem. [Link].
- CN101462931A - Method for acylating fluorobenzene.
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link].
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- Experiment 1: Friedel-Crafts Acyl
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096. PubChem. [Link].
-
(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link].
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- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(4-Fluorophenyl)(pyridin-4-yl)methanone structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (4-Fluorophenyl)(pyridin-4-yl)methanone
Introduction
This compound, a key heterocyclic ketone, serves as a fundamental scaffold in medicinal chemistry and materials science. Its structural framework, featuring a central carbonyl bridge linking a fluorinated phenyl ring and a pyridine moiety, makes it a precursor for a wide range of biologically active compounds and functional materials[1][2]. Accurate and unambiguous confirmation of its molecular structure is a critical first step in any research and development pipeline.
This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for molecular characterization.
Molecular Profile:
-
IUPAC Name: (4-fluorophenyl)-pyridin-4-ylmethanone[3]
-
Molecular Formula: C₁₂H₈FNO[3]
-
Molecular Weight: 201.20 g/mol [3]
-
CAS Number: 41538-36-7[3]
Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Expertise & Rationale: Mass spectrometry (MS) is the foundational technique for determining the molecular weight of a compound. For a molecule containing fluorine, like the title compound, observing the correct molecular ion peak and its isotopic pattern provides high confidence in the elemental composition. We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the observed m/z to the theoretical value.
Data Interpretation & Expected Results
The primary goal is to identify the protonated molecule, [M+H]⁺. The presence of fluorine can sometimes make molecular ion observation difficult with harsher ionization methods, but ESI is generally effective[4].
| Ion | Theoretical m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 202.0663 | ~202.07 | Confirms the molecular weight of the parent compound. |
| [M+Na]⁺ | 224.0482 | ~224.05 | Common sodium adduct, further validating the molecular weight. |
| C₇H₄FO⁺ | 123.02 | ~123.02 | Fragment corresponding to the 4-fluorobenzoyl cation. |
| C₅H₄N⁺ | 78.03 | ~78.03 | Fragment corresponding to the pyridyl cation. |
Theoretical m/z values are predicted for the most abundant isotopes.[5]
Logical Workflow: Mass Spectrometry Analysis
Caption: Workflow for molecular weight confirmation using ESI-MS.
Part 2: Functional Group Identification with Infrared Spectroscopy
Expertise & Rationale: Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. The carbonyl (C=O) group of a ketone provides a strong, characteristic absorption band that is highly sensitive to its electronic environment. Conjugation with the adjacent aromatic and heterocyclic rings is expected to lower the stretching frequency compared to a simple aliphatic ketone[6].
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Data Interpretation & Expected Results
The IR spectrum will provide a molecular "fingerprint." The most diagnostic peaks for this compound are outlined below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Stretching of sp² C-H bonds in the phenyl and pyridine rings. |
| Carbonyl (C=O) Stretch | 1680-1660 | Strong, Sharp | Characteristic of an aromatic ketone. Conjugation lowers the frequency from the typical ~1715 cm⁻¹[7][8]. |
| Aromatic C=C Stretch | 1600-1450 | Medium | Skeletal vibrations of the two aromatic rings. |
| C-N Stretch | 1350-1250 | Medium | Stretching vibration within the pyridine ring. |
| C-F Stretch | 1250-1100 | Strong | A strong, characteristic absorption for the carbon-fluorine bond. |
Part 3: Definitive Structure Mapping via NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this molecule, NMR is crucial for confirming the substitution patterns on both rings and establishing the connectivity through the carbonyl group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS or solvent signal. Integrate the ¹H NMR signals.
Data Interpretation & Expected ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the eight aromatic protons.
| Protons (Assignment) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' (Pyridine) | 8.8 - 8.6 | Doublet (d) | 2H | Protons ortho to the pyridine nitrogen are highly deshielded. |
| H-3', H-5' (Pyridine) | 7.6 - 7.4 | Doublet (d) | 2H | Protons meta to the nitrogen and ortho to the carbonyl group. |
| H-2, H-6 (Fluorophenyl) | 7.9 - 7.7 | Doublet of Doublets (dd) or Apparent Triplet (t) | 2H | Protons ortho to the deshielding carbonyl group. |
| H-3, H-5 (Fluorophenyl) | 7.3 - 7.1 | Doublet of Doublets (dd) or Apparent Triplet (t) | 2H | Protons ortho to the electron-donating fluorine atom. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The patterns for the fluorophenyl ring arise from ³JHH (ortho) and ⁴JHF (meta) coupling.
Data Interpretation & Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show the unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
| Carbon (Assignment) | Expected δ (ppm) | C-F Coupling | Rationale |
| C=O (Carbonyl) | 190 - 180 | Small (⁴JCF) | Typical chemical shift for an aromatic ketone carbonyl carbon. |
| C-4 (C-F) | 168 - 164 | Large (¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine is highly deshielded and shows a strong one-bond coupling. |
| C-4' (Pyridine) | 145 - 140 | None | Quaternary carbon of the pyridine ring attached to the carbonyl. |
| C-2', C-6' (Pyridine) | 152 - 148 | None | Carbons ortho to the pyridine nitrogen. |
| C-1 (Fluorophenyl) | 135 - 130 | Small (³JCF) | Quaternary carbon of the phenyl ring attached to the carbonyl. |
| C-2, C-6 (Fluorophenyl) | 132 - 128 | Small (²JCF) | Carbons ortho to the carbonyl group. |
| C-3, C-5 (Fluorophenyl) | 118 - 114 | Medium (³JCF) | Carbons ortho to the fluorine atom. |
| C-3', C-5' (Pyridine) | 122 - 118 | None | Carbons meta to the pyridine nitrogen. |
Note: The University of Wisconsin's collection of organic chemistry data provides extensive reference tables for typical ¹H and ¹³C chemical shifts.[9][10]
Part 4: Integrated Structural Verification
Trustworthiness: The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together, they create an undeniable and robust structural proof. The molecular weight from MS confirms the elemental formula. The functional groups identified by IR (ketone, aromatic rings, C-F bond) are consistent with this formula. Finally, NMR spectroscopy precisely maps the atomic connectivity, confirming the 4-substitution pattern on both the pyridine and fluorophenyl rings, thus completing the elucidation.
Comprehensive Elucidation Workflow
Caption: Integrated workflow combining MS, IR, and NMR for definitive structure elucidation.
Part 5: Definitive Confirmation via X-ray Crystallography (Optional)
For novel compounds or when absolute stereochemistry and solid-state conformation are required (e.g., for drug-receptor modeling), single-crystal X-ray crystallography is the gold standard. This technique provides an unambiguous 3D map of the molecule. While not always necessary for routine confirmation, it offers the highest level of structural proof. The process involves growing a high-quality single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to solve the structure. Crystal structures of analogous compounds have been reported, confirming the expected planarity and bond orientations of the core scaffold[11][12][13].
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Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. National Institutes of Health. [Link]
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Adedirin, O., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Arabian Journal of Chemistry, 16(8), 104889. [Link]
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Chen, Y. A., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. National Institutes of Health. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). [Link]
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Adedirin, O., et al. (2023). (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. National Institutes of Health. [Link]
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American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]
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PubChem. (n.d.). Pyridin-4-yl(2-(trifluoromethoxy)phenyl)methanone. National Center for Biotechnology Information. [Link]
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Kargar, H., et al. (2010). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. National Institutes of Health. [Link]
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Goh, J. H., et al. (2012). (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. National Institutes of Health. [Link]
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Prathebha, L., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link]
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ResearchGate. (2025). Molecular structure, spectroscopic, quantum chemical, topological, molecular docking and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone | Request PDF. [Link]
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A Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: A Keystone Intermediate in Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold Component
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Certain chemical entities, by virtue of their versatile reactivity and inherent structural motifs, emerge as "privileged" building blocks. (4-Fluorophenyl)(pyridin-4-yl)methanone is one such keystone intermediate. Its diaryl ketone structure, featuring a bioisosterically significant fluorophenyl ring and a synthetically versatile pyridine moiety, positions it at the crux of numerous synthetic pathways targeting critical therapeutic areas. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. The insights herein are curated for researchers, medicinal chemists, and process development scientists who require a robust understanding of this valuable synthetic intermediate.
Core Compound Identification and Properties
A precise understanding of a compound's nomenclature and physicochemical properties is the foundation of reproducible science.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: this compound[1]
-
Common Synonyms: 4-(4-Fluorobenzoyl)pyridine, 4-Fluorophenyl 4-pyridyl ketone[1]
-
CAS Number: 41538-36-7[1]
-
PubChem Compound ID: 7023019[1]
A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes identifiers such as CHEMBL563196 and DB06917.[1]
Physicochemical and Safety Data
The compound's properties dictate its handling, storage, and reactivity profile. All quantitative data are summarized in Table 1.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | Solid (Typical) | Vendor Data |
| XLogP3 | 1.8 | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Hazard Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Note: Physical properties such as melting point and boiling point should be confirmed via supplier-specific documentation (e.g., Certificate of Analysis).
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation. An alternative conceptual route involves a Grignard reaction, offering a different strategic approach.
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a classic and effective method for forming the carbon-carbon bond between the fluorobenzene ring and the pyridine-derived acyl group. The reaction proceeds by activating a carboxylic acid derivative of pyridine (isonicotinic acid), typically the acyl chloride, with a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Reactants: Fluorobenzene is chosen as the aromatic substrate. The fluorine atom is a deactivating group, but it is also an ortho, para-director. The steric bulk of the incoming acyl group and the electronic properties favor acylation at the para position, leading to the desired product with high regioselectivity. Isonicotinoyl chloride (pyridine-4-carbonyl chloride) serves as the acylating agent.
-
Catalyst: Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid for this transformation. It coordinates to the carbonyl oxygen of the acyl chloride, which, combined with the chlorine atom, polarizes the C-Cl bond, facilitating the formation of the highly electrophilic acylium ion. More than a stoichiometric amount is required because AlCl₃ will also coordinate to the nitrogen atom of the pyridine ring and the carbonyl oxygen of the product, effectively sequestering the catalyst.
-
Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to dissolve the reactants and manage the reaction temperature.
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol 2.1: Synthesis via Friedel-Crafts Acylation (Note: This is a representative protocol based on established chemical principles.[2][3] Researchers should perform their own risk assessment and optimization.)
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq).
-
Solvent and Reactant Addition: Suspend the AlCl₃ in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add fluorobenzene (1.5 eq) dropwise.
-
Acylating Agent Addition: Dissolve isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous DCE and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Neutralization and Extraction: Combine the organic layers and wash with water. Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Alternative Synthesis Route: Grignard Reaction
An alternative strategy involves the coupling of a pyridine electrophile with a fluorophenyl nucleophile. This route avoids the use of strongly acidic Friedel-Crafts conditions.
Conceptual Workflow:
-
Grignard Reagent Formation: Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent like THF.
-
Coupling: React the Grignard reagent with a suitable pyridine-4-carbonyl electrophile, such as pyridine-4-carbonitrile.
-
Hydrolysis: Acidic work-up hydrolyzes the intermediate imine to yield the desired ketone.
Diagram 2: Grignard Synthesis Concept
Caption: Conceptual workflow for Grignard-based synthesis.
This method is particularly useful if the desired substitution pattern is incompatible with Friedel-Crafts conditions. However, the reactivity of Grignard reagents requires strict anhydrous conditions and careful control.[4][5]
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the reactivity of its ketone carbonyl group, which serves as an electrophilic handle for constructing larger, more complex heterocyclic systems.
Role in Heterocycle Synthesis: The Knorr Pyrazole Synthesis
A primary application of this ketone is in the synthesis of pyrazole-containing scaffolds, which are central to many kinase inhibitors. The ketone is first converted into a 1,3-dicarbonyl equivalent, which then undergoes condensation with a hydrazine derivative.
Mechanism Insight:
-
Enolate Formation: The ketone is treated with a strong base (e.g., sodium ethoxide) and an ester (e.g., diethyl oxalate) to form a β-ketoester intermediate via Claisen condensation. The protons alpha to the carbonyl group are acidic and readily deprotonated to form an enolate, which acts as the nucleophile.
-
Cyclocondensation: This 1,3-dicarbonyl equivalent is then reacted with a substituted hydrazine (e.g., phenylhydrazine). The reaction proceeds via nucleophilic attack of the hydrazine at the two carbonyl carbons, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.
Diagram 3: Pyrazole Formation Pathway
Caption: General pathway to pyrazole-based inhibitors.
This synthetic logic is central to the development of inhibitors for targets like p38 MAP kinase, where the specific arrangement of the fluorophenyl and pyridyl groups on the pyrazole core is critical for binding to the kinase hinge region.
Application Protocol: Synthesis of a Pyrazole Precursor
This protocol describes the conversion of the title ketone to a key intermediate for pyrazole synthesis, based on established methodologies for chalcone and pyrazole formation.[6][7]
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
In a flask, dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.
-
Collect the solid chalcone product by filtration, wash with cold water and cold ethanol, and dry.
-
-
Pyrazole Formation:
-
Suspend the synthesized chalcone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) or a substituted hydrazine.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated pyrazole derivative by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Predicted and Representative NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity & Coupling (J Hz) | Rationale / Representative Data Comparison |
| ¹H NMR | 8.8 - 8.9 | dd, ~4.4, 1.6 | Pyridine H2, H6: Deshielded by N and C=O. |
| 7.8 - 7.9 | m | Fluorophenyl H2', H6': Deshielded by C=O, coupled to H3'/H5' and ¹⁹F. | |
| 7.5 - 7.6 | dd, ~4.4, 1.6 | Pyridine H3, H5: Coupled to H2/H6. | |
| 7.2 - 7.3 | t, ~8.7 | Fluorophenyl H3', H5': Shielded relative to H2'/H6', coupled to H2'/H6' and ¹⁹F. | |
| ¹³C NMR | ~195 | s | Carbonyl (C=O) carbon.[8] |
| ~166 | d, ¹JCF ≈ 255 | Fluorophenyl C4' (ipso to F).[8] | |
| ~151 | s | Pyridine C2, C6. | |
| ~144 | s | Pyridine C4 (ipso to C=O). | |
| ~133 | d, ³JCF ≈ 9 | Fluorophenyl C2', C6'.[8] | |
| ~132 | d, ⁴JCF ≈ 3 | Fluorophenyl C1' (ipso to C=O).[8] | |
| ~122 | s | Pyridine C3, C5. | |
| ~116 | d, ²JCF ≈ 22 | Fluorophenyl C3', C5'.[8] |
Note: Predicted values are based on standard chemical shift increments and comparison to structurally similar compounds like (4-Chlorophenyl)(4-fluorophenyl)methanone.[8] Actual values should be determined experimentally. The solvent used for NMR (e.g., CDCl₃, DMSO-d₆) will affect the chemical shifts.
-
Mass Spectrometry (MS): For ESI+, the expected [M+H]⁺ ion would be at m/z 202.06.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its synthesis is achievable through robust, scalable methods like the Friedel-Crafts acylation. Its true value is realized in its role as a precursor to high-value heterocyclic scaffolds, most notably the pyrazole core of p38 MAP kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this key intermediate effectively, accelerating the design and development of next-generation therapeutics.
References
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Biological Activity Screening of (4-Fluorophenyl)(pyridin-4-yl)methanone: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of the small molecule (4-Fluorophenyl)(pyridin-4-yl)methanone. Moving beyond a simple list of protocols, this document outlines a strategic, multi-tiered screening cascade designed to identify and characterize the compound's primary biological targets, elucidate its mechanism of action, and assess its preliminary safety and selectivity profile. Drawing from established principles in drug discovery, this guide emphasizes the rationale behind experimental choices, the importance of orthogonal validation, and the integration of biochemical and cell-based assays. Detailed, field-proven protocols for primary screening, secondary validation, and counter-screening are provided, supported by visualizations and a curated list of authoritative references to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel chemical entities.
Introduction: The Case for this compound
This compound is a synthetic compound featuring a fluorinated phenyl ring linked to a pyridine ring via a ketone bridge[1][2]. The presence of the pyridine moiety, a common pharmacophore in medicinal chemistry, suggests a wide range of potential biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[3][4][5]. The specific arrangement of aromatic rings and the electron-withdrawing fluorine atom can influence binding affinity and metabolic stability, making it an intriguing candidate for drug discovery programs[6].
Notably, structurally related compounds have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes[7][8]. Inhibition of 11β-HSD1 in liver and adipose tissue is a validated therapeutic strategy to reduce local glucocorticoid concentrations, thereby improving glycemic control and insulin sensitivity[9][10][11]. Furthermore, the pyridine ring is a known structural motif in compounds that interact with cytochrome P450 enzymes, such as CYP2D6, highlighting a potential area for off-target activity that must be investigated[12].
This guide, therefore, proposes a screening strategy centered on 11β-HSD1 as a primary hypothesis, while incorporating essential assays to build a comprehensive biological profile of this compound.
The Screening Cascade: A Multi-Tiered Strategy
A robust screening cascade is essential for efficiently identifying true biological activity while eliminating false positives and promiscuous compounds early in the process[13][14]. We propose a three-tiered approach, progressing from high-throughput biochemical screening to more complex cell-based assays for validation and profiling.
Caption: Proposed three-tiered screening cascade for this compound.
Tier 1: Primary Screening Protocol
The objective of Tier 1 is to rapidly identify if this compound exhibits inhibitory activity against our primary target, 11β-HSD1, using a high-throughput biochemical assay.
Assay Principle: Homogeneous 11β-HSD1 Inhibition Assay
This assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1. The reaction requires NADPH as a cofactor. The rate of cortisol production is quantified, and a reduction in this rate in the presence of the test compound indicates inhibition.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution optimal for 11β-HSD1 activity (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Enzyme Solution: Dilute recombinant human 11β-HSD1 in assay buffer to the desired working concentration.
-
Substrate/Cofactor Mix: Prepare a solution containing cortisone and NADPH in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to achieve a final assay concentration of 10 µM with a final DMSO concentration ≤1%.
-
Controls: Prepare a positive control (known 11β-HSD1 inhibitor) and a negative (vehicle) control (assay buffer with the same final DMSO concentration).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme[15].
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/cofactor mix to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by proceeding immediately to detection).
-
Detection: Quantify the amount of cortisol produced using a validated method such as a cortisol-specific ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for the test compound relative to the vehicle control.
-
Formula: % Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100.
-
A compound is typically considered a "primary hit" if it demonstrates inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
Tier 2: Secondary and Mechanistic Assays
Primary hits must be validated through a series of secondary assays to confirm their activity, determine their potency, and begin to understand their mechanism of action.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
-
Protocol: Perform the 11β-HSD1 inhibition assay as described in Tier 1, but with a range of concentrations of this compound (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Enzyme Kinetics: Elucidating the Mechanism of Inhibition
Understanding how the compound inhibits the enzyme (e.g., competitive, non-competitive) is crucial for lead optimization[15][16].
-
Protocol: Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate (cortisone) concentration for each inhibitor concentration[15].
-
Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition[15]. For example, in competitive inhibition, the lines will intersect at the y-axis[16].
Caption: Lineweaver-Burk plot illustrating a competitive inhibition mechanism.
Orthogonal Cell-Based Assay
An orthogonal assay confirms the target engagement in a more physiologically relevant context, helping to rule out artifacts from the biochemical screen[13]. A live-cell assay can provide data on cell permeability and activity in a biological setting[17].
-
Principle: Use a cell line that expresses 11β-HSD1 (e.g., HEK293 cells transfected with the human 11β-HSD1 gene). Treat the cells with cortisone and measure the intracellular production of cortisol.
-
Protocol:
-
Plate the 11β-HSD1-expressing cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add cortisone to the media and incubate.
-
After incubation, collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using ELISA or LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 from the dose-response curve, which should correlate with the biochemical IC50 if the compound is cell-permeable and acts on the intended target.
Tier 3: Selectivity and Liability Profiling
A promising compound should be selective for its intended target and non-toxic to cells at effective concentrations.
Counter-Screening: CYP2D6 Inhibition Assay
Given the pyridine structure, assessing inhibition of key cytochrome P450 enzymes is a critical step to identify potential drug-drug interactions[12]. CYP2D6 is a major enzyme in drug metabolism and a common off-target for pyridine-containing compounds[12][18].
-
Principle: This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and a fluorescent probe substrate specific for CYP2D6. Inhibition of the probe's metabolism leads to a decrease in the fluorescent signal[19].
-
Protocol:
-
In a 96-well plate, combine human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and various concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Determine the IC50 for CYP2D6 inhibition. A large ratio of the CYP2D6 IC50 to the 11β-HSD1 IC50 indicates good selectivity.
General Cytotoxicity: XTT Cell Viability Assay
It is essential to ensure that the observed activity is not due to general cytotoxicity. The XTT assay is a reliable colorimetric method for this purpose, offering advantages over the traditional MTT assay by forming a water-soluble formazan product, thus eliminating a solubilization step and reducing variability[20][21].
-
Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells[22][23].
-
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the cells and incubate for a desired period (e.g., 24-48 hours).
-
Reagent Addition: Add the activated XTT solution (XTT reagent mixed with an electron-coupling reagent) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Read the absorbance at a wavelength between 450-500 nm using a microplate reader.
-
-
Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) from the dose-response curve. The ratio of CC50 to the on-target IC50 provides the selectivity index (SI), a key indicator of the therapeutic window.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison and decision-making.
| Assay Type | Target/Cell Line | Endpoint Measured | Result (Hypothetical) | Interpretation |
| Tier 1: Primary Screen | Recombinant Human 11β-HSD1 | % Inhibition @ 10 µM | 85% | Strong primary hit, warrants follow-up. |
| Tier 2: Potency | Recombinant Human 11β-HSD1 | IC50 | 150 nM | Potent inhibitor of the target enzyme. |
| Tier 2: Mechanism | Recombinant Human 11β-HSD1 | Inhibition Mode | Competitive | Binds to the active site, competing with the natural substrate. |
| Tier 2: Orthogonal | 11β-HSD1-HEK293 cells | Cellular IC50 | 450 nM | Confirms on-target activity in a cellular context; compound is cell-permeable. |
| Tier 3: Selectivity | Human Liver Microsomes (CYP2D6) | IC50 | 12.5 µM | >80-fold selectivity for 11β-HSD1 over CYP2D6. Low risk of CYP2D6-mediated DDI. |
| Tier 3: Cytotoxicity | HepG2 Cells | CC50 | >50 µM | Low cytotoxicity. Selectivity Index (CC50/IC50) is >100. |
Conclusion and Future Directions
This technical guide has outlined a logical and robust screening cascade for this compound, starting from a hypothesis-driven primary screen and progressing through essential validation and liability assays. The proposed workflow enables a comprehensive initial assessment of the compound's biological activity, mechanism of action, and selectivity.
Positive results from this cascade would provide a strong foundation for advancing the compound into further preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in animal models of metabolic disease, and broader safety pharmacology assessments. The structure-activity relationship (SAR) data generated can also guide the synthesis of analogs to further optimize potency and drug-like properties. By following this systematic approach, researchers can efficiently and confidently evaluate the therapeutic potential of this compound.
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An In-depth Technical Guide to the Potential Therapeutic Targets of (4-Fluorophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)(pyridin-4-yl)methanone is a synthetic compound with a diaryl methanone core structure. This guide provides a comprehensive analysis of its potential therapeutic targets, with a primary focus on the compelling evidence identifying 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a key target for metabolic diseases. We will delve into the scientific rationale, experimental validation strategies, and the broader context of targeting this enzyme. Furthermore, this guide will explore potential secondary targets and the critical importance of off-target screening to build a complete pharmacological profile. This document is intended to serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Therapeutic Potential of Diaryl Methanones
The diaryl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for diverse substitutions, leading to a wide range of pharmacological activities. The specific compound, this compound, features a fluorinated phenyl ring and a pyridine ring, moieties known to influence pharmacokinetic and pharmacodynamic properties. The pyridine ring, in particular, is a common constituent in many approved drugs, contributing to improved solubility and the potential for specific hydrogen bonding interactions with biological targets[1]. This guide will systematically explore the most promising therapeutic avenues for this compound based on current scientific evidence.
Primary Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The most compelling evidence points towards this compound acting as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme has emerged as a significant therapeutic target for a constellation of metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and cardiovascular complications, collectively known as the metabolic syndrome[2][3].
The Role of 11β-HSD1 in Metabolic Disease
11β-HSD1 is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels[2][4]. It primarily functions as a reductase, converting inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) in key metabolic tissues such as the liver and adipose tissue[2][4]. While circulating glucocorticoid levels may be normal in individuals with metabolic syndrome, elevated local cortisol concentrations within specific tissues, driven by increased 11β-HSD1 activity, are strongly associated with the pathophysiology of these conditions[2][3][5].
Chronically elevated intracellular cortisol leads to:
-
In the Liver: Increased gluconeogenesis, contributing to hyperglycemia[5].
-
In Adipose Tissue: Promotes adipocyte differentiation and lipid accumulation, particularly in visceral fat[4].
-
Systemically: Antagonizes insulin action, leading to insulin resistance[5].
Therefore, inhibiting 11β-HSD1 presents a targeted approach to reduce local glucocorticoid excess in metabolic tissues, thereby ameliorating the key features of metabolic syndrome.
Structure-Activity Relationship (SAR) and the Diaryl Methanone Scaffold
Numerous studies have explored the structure-activity relationships of 11β-HSD1 inhibitors, with several classes of compounds featuring a diaryl core. The general pharmacophore for many 11β-HSD1 inhibitors involves a central scaffold that can position aromatic groups into specific pockets of the enzyme's active site. The this compound structure aligns well with the characteristics of known inhibitors. The fluorophenyl group can engage in hydrophobic interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many potent 11β-HSD1 inhibitors[6][7]. The central ketone can also form key interactions within the active site.
Experimental Validation of 11β-HSD1 Inhibition
A rigorous and multi-faceted experimental approach is essential to definitively identify and characterize this compound as a 11β-HSD1 inhibitor.
In Vitro Enzyme Inhibition Assays
The initial step in validating the inhibitory activity is to perform in vitro enzyme assays using purified recombinant human 11β-HSD1.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput and sensitive method for measuring 11β-HSD1 activity[2][8].
Methodology:
-
Reaction Mixture Preparation: In a 384-well plate, combine recombinant human 11β-HSD1, NADPH (cofactor), and cortisone (substrate).
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a known inhibitor (e.g., carbenoxolone) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add HTRF detection reagents (anti-cortisol antibody labeled with a donor fluorophore and a cortisol tracer labeled with an acceptor fluorophore).
-
Signal Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cortisol produced.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.
| Parameter | Description |
| Enzyme Source | Recombinant human 11β-HSD1 |
| Substrate | Cortisone |
| Cofactor | NADPH |
| Detection Method | HTRF |
| Primary Endpoint | IC50 |
Cellular Assays for 11β-HSD1 Activity
Cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit the enzyme in an intracellular environment[2][9].
Protocol 2: Cellular Cortisol Production Assay
This assay measures the conversion of cortisone to cortisol in cells endogenously expressing 11β-HSD1.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human SW982 synovial cells or differentiated C2C12 myotubes) in a 96-well plate and grow to confluence[2][10].
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Substrate Addition: Add cortisone to the cell culture medium.
-
Incubation: Incubate for a specific duration (e.g., 4-24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the cortisol concentration in the supernatant using a specific ELISA kit or LC-MS/MS[9].
-
Data Analysis: Determine the IC50 value for the inhibition of cellular cortisol production.
Caption: Workflow for the cellular cortisol production assay.
In Vivo Models of Metabolic Syndrome
To establish therapeutic efficacy, the compound must be tested in relevant animal models of metabolic disease.
Protocol 3: Diet-Induced Obesity (DIO) Mouse Model
This is a widely used model that recapitulates many features of human metabolic syndrome[5][11].
Methodology:
-
Induction of Obesity: Feed C57BL/6J mice a high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Compound Administration: Administer this compound orally once or twice daily for a specified period (e.g., 2-4 weeks). Include a vehicle-treated control group.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily.
-
Fasting Glucose and Insulin: Measure at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT): Perform to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity.
-
Serum Lipids: Measure triglycerides and cholesterol levels.
-
-
Tissue-Specific 11β-HSD1 Activity: At the end of the study, harvest liver and adipose tissue to measure ex vivo 11β-HSD1 activity by monitoring the conversion of radiolabeled cortisone to cortisol[8].
-
Data Analysis: Compare the metabolic parameters and tissue enzyme activity between the treated and control groups.
| Model | Key Parameters to Measure |
| Diet-Induced Obese Mice | Body weight, food intake, fasting glucose, insulin, GTT, ITT, serum lipids, ex vivo 11β-HSD1 activity |
| db/db Mice (genetic model of type 2 diabetes) | Fasting glucose, HbA1c, insulin, GTT |
Exploring Secondary and Off-Target Liabilities
While 11β-HSD1 is a highly probable target, a comprehensive understanding of the compound's pharmacology requires the investigation of potential secondary and off-target interactions. This is crucial for predicting potential side effects and identifying any polypharmacology that could be beneficial or detrimental.
Potential Secondary Targets
The diaryl methanone scaffold is present in molecules with a range of biological activities. Therefore, it is prudent to consider other potential targets.
-
Kinases: Some compounds with a similar core structure have been reported to inhibit various kinases[12][13]. The pyridine and fluorophenyl moieties can fit into the ATP-binding pocket of many kinases.
-
G-Protein Coupled Receptors (GPCRs): The structural features of this compound could allow it to interact with various GPCRs, which are a large family of drug targets[14][15].
Off-Target Screening Strategy
A systematic off-target screening strategy is essential in modern drug discovery to identify unintended molecular interactions that could lead to toxicity[16][17][18].
Protocol 4: Broad Panel Screening
Methodology:
-
Primary Target Confirmation: First, confirm the potent and selective inhibition of 11β-HSD1 over the related isoform, 11β-HSD2.
-
Broad Kinase Panel Screening: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the Eurofins SafetyScreen44 or a similar panel) to identify any significant inhibition[19].
-
GPCR and Ion Channel Screening: Utilize commercially available screening panels to assess activity against a broad range of GPCRs and ion channels.
-
Follow-up Dose-Response Studies: For any "hits" identified in the initial screen, perform full dose-response curves to determine the IC50 or Ki values.
-
Data Interpretation: A significant "off-target" interaction is generally considered to be one with a potency within 30- to 100-fold of the primary target's potency.
Caption: Strategy for building a comprehensive pharmacological profile.
Conclusion and Future Directions
The available evidence strongly supports 11β-HSD1 as a primary therapeutic target for this compound, with significant potential for the treatment of metabolic syndrome and type 2 diabetes. The next steps in the preclinical development of this compound should focus on a thorough in vivo characterization in relevant disease models to establish a clear dose-efficacy relationship and to assess its pharmacokinetic and safety profiles.
A comprehensive off-target screening cascade is also a critical next step. Identifying any additional biological activities will be key to understanding the compound's overall safety and potential for polypharmacology. The detailed experimental protocols provided in this guide offer a roadmap for researchers to rigorously validate these potential therapeutic targets and advance the development of this promising compound.
References
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A Strategic Guide to Elucidating the Mechanism of Action for Novel (4-Fluorophenyl)(pyridin-4-yl)methanone Derivatives
Introduction: The (4-Fluorophenyl)(pyridin-4-yl)methanone Core as a Privileged Scaffold
The this compound moiety represents a classic example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This term, first coined by Evans et al. in 1988, describes molecular frameworks capable of serving as ligands for a diverse array of biological targets.[4] Indeed, derivatives of this core structure have been investigated for a wide spectrum of therapeutic applications, from oncology and inflammation to neuroscience. This versatility underscores the scaffold's utility as a starting point for drug discovery but also presents a significant challenge: a novel derivative's mechanism of action (MoA) cannot be assumed and must be rigorously determined.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the MoA of novel compounds based on the this compound scaffold. We will move beyond a simple listing of techniques, focusing instead on the strategic integration of modern methodologies to build a robust, evidence-based understanding of a compound's biological function from initial hypothesis to in vivo validation.
Part 1: Hypothesis Generation and Initial Target Identification
The first critical phase is to narrow the vast landscape of potential biological targets to a manageable set of high-probability candidates. This is achieved by integrating computational predictions with unbiased empirical screening.
In Silico Target Prediction: Fishing in the Digital Ocean
Before committing to resource-intensive wet-lab experiments, computational or in silico methods offer a cost-effective first pass at identifying potential targets.[6][7][8][9] These approaches leverage vast chemogenomic databases to find correlations between a compound's structure and known biological activities.
The causality behind this step is rooted in the "similarity principle": structurally similar molecules often exhibit similar biological profiles.[7] By reverse-engineering this principle, we can predict targets for a new molecule.
Key Methodologies:
-
Chemical Similarity Searching: The compound's structure is converted into a digital fingerprint and compared against databases like ChEMBL or PubChem to find known compounds with similar structures and annotated biological targets.[7]
-
Pharmacophore-Based Screening: This method identifies the essential 3D arrangement of steric and electronic features (the "pharmacophore") responsible for a molecule's activity and searches for proteins with binding pockets that can accommodate this arrangement.
-
Reverse Docking: Instead of docking a library of compounds to a single target, the new compound is computationally docked against a large library of protein structures to predict which ones it is most likely to bind to.[9]
Protocol: In Silico Target Fishing Workflow
-
Compound Preparation: Generate a high-quality 3D conformation of the this compound derivative.
-
Database Selection: Choose appropriate target databases (e.g., ChEMBL, PDB, TTD).
-
Similarity Search: Utilize a tool like TargetHunter to perform 2D and 3D similarity searches based on chemical fingerprints.[7]
-
Reverse Docking: Employ a platform like Schrödinger's Glide or AutoDock to screen the compound against a panel of human protein crystal structures.
-
Data Triangulation: Cross-reference the results from all in silico methods. Targets that appear across multiple predictive methods are prioritized for experimental validation.
Phenotypic Screening: An Unbiased View of Cellular Response
While in silico methods generate hypotheses, phenotypic screening provides the first layer of empirical, target-agnostic data.[10][11][12][13] This approach involves testing the compound in disease-relevant cellular or organismal models to see what observable changes (phenotypes) it produces.[10][12] The key advantage is that it does not require any prior assumptions about the compound's target, allowing for the discovery of truly novel mechanisms.[11]
Workflow: High-Content Phenotypic Screening
The logical flow is to move from a broad observation to a specific, quantifiable phenotype.
Caption: High-level workflow for a phenotypic screening campaign.
Part 2: Molecular Target Deconvolution and Validation
Once a reliable phenotype is identified, the critical next step is to pinpoint the specific molecular target(s) responsible for that effect. This process is known as target deconvolution.[13][14][15]
Chemical Proteomics for Target Identification
Chemical proteomics uses the compound itself as a "bait" to fish out its binding partners from the entire proteome.[14][15][16][17]
Key Methodologies:
-
Affinity Chromatography: The compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over the beads, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry (MS).[14][15]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when its ligand is bound. Intact cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. The target protein will show a "thermal shift" (remain soluble at higher temperatures) in the presence of the compound.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analogue of the compound with a linker arm suitable for immobilization, ensuring the modification does not abrogate biological activity.
-
Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose).
-
Lysate Incubation: Incubate the compound-coupled beads with a native cell lysate. Include a control incubation with beads coupled only with the linker or a structurally similar but inactive compound.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins, often by competition with an excess of the free compound or by denaturation.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands by LC-MS/MS.
Biophysical Validation of Direct Binding
Identifying a protein via chemical proteomics is a strong hypothesis, but it must be validated by demonstrating direct, quantifiable binding. Biophysical assays are the gold standard for this confirmation.
Key Methodologies:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[18][19][20][21][22] One binding partner (e.g., the purified target protein) is immobilized on a sensor chip, and the compound is flowed over the surface. Binding events are detected as a change in the refractive index.[18][19]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[23][24] This provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), confirming a direct interaction without immobilization.[23]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon mass binding to a surface | Measurement of heat change upon binding in solution |
| Key Outputs | Kon, Koff, KD | KD, ΔH, ΔS, Stoichiometry (n) |
| Labeling | Label-free | Label-free |
| Immobilization | Required (for one partner) | Not required (in-solution) |
| Throughput | Medium to High | Low to Medium |
Cellular Target Engagement
Confirming that the compound binds its target inside a living cell is the ultimate validation. This step ensures that the compound is cell-permeable and can access its target in the complex intracellular environment.
Key Methodologies:
-
NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[25][26][27][28][29] The target protein is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. When the tracer binds the luciferase-tagged protein, BRET occurs. A test compound that enters the cell and binds the target will displace the tracer, causing a measurable loss of BRET signal.[25][27][28]
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An In-depth Technical Guide to the Solubility of (4-Fluorophenyl)(pyridin-4-yl)methanone in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Fluorophenyl)(pyridin-4-yl)methanone, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical chemistry and molecular structure. We delve into the physicochemical properties of the molecule to forecast its behavior in various classes of organic solvents. Furthermore, this guide presents a robust, self-validating experimental protocol for the accurate determination of equilibrium solubility, adapted from internationally recognized standards. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility to enable formulation, purification, and reaction optimization.
Introduction: The Critical Role of Solubility
This compound, also known as 4-(4-Fluorobenzoyl)pyridine, is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated phenyl ring, a ketone linker, and a pyridine ring—make it a versatile building block for synthesizing compounds with diverse biological activities. The success of any process involving this compound, from reaction scale-up and product purification to the formulation of a final active pharmaceutical ingredient (API), is fundamentally governed by its solubility.
Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, product purity, and bioavailability. A poorly understood solubility profile can lead to challenges in crystallization, inaccurate dosing in screening assays, and significant hurdles in developing viable drug delivery systems. This guide, therefore, provides both a theoretical foundation for predicting solubility and a practical, rigorous methodology for its empirical determination.
Molecular Profile and Physicochemical Properties
To predict how a solute will interact with a solvent, we must first understand the intrinsic properties of the solute itself. The structure of this compound offers several clues to its behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-(4-Fluorobenzoyl)pyridine | ChemicalBook[2] |
| Molecular Formula | C₁₂H₈FNO | PubChem[1] |
| Molecular Weight | 201.20 g/mol | ChemicalBook[2] |
| Melting Point | 85-87 °C | ChemicalBook[2] |
| Appearance | Solid | N/A |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Pyridinic Nitrogen) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Predicted XlogP | 1.8 | PubChem[1] |
The molecule possesses distinct regions of varying polarity. The pyridine ring, with its electronegative nitrogen atom, and the carbonyl group (C=O) are polar and can act as hydrogen bond acceptors. The fluorophenyl ring is largely non-polar, although the highly electronegative fluorine atom introduces a dipole. The overall structure is fairly rigid. The predicted XlogP value of 1.8 suggests a moderate lipophilicity, indicating it is more soluble in organic phases than in water, but not extremely so.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble. For this compound, the key interactions are dipole-dipole forces and the potential for hydrogen bonding with protic solvents.
Intermolecular Forces Governing Solubility
-
Dipole-Dipole Interactions: The prominent carbonyl group creates a strong permanent dipole. The pyridine ring also has a significant dipole moment.[4] These dipoles will interact favorably with polar solvents, such as acetone or dimethyl sulfoxide (DMSO).
-
Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the carbonyl oxygen and the pyridinic nitrogen are effective hydrogen bond acceptors.[5] They can form strong hydrogen bonds with polar protic solvents like methanol and ethanol.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and will be the primary mode of interaction with non-polar solvents like hexane or toluene. Given the molecule's significant polarity, these forces alone are unlikely to be sufficient to achieve high solubility in non-polar media.
Figure 1: Predicted intermolecular interactions between this compound and different classes of organic solvents.
Predicted Solubility Profile
Based on the analysis of intermolecular forces, we can establish a qualitative prediction of solubility:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF , and in polar protic solvents like methanol and ethanol . The ability to accept hydrogen bonds should promote strong interactions with alcohols.
-
Moderate Solubility: Expected in other polar solvents such as acetone , acetonitrile , and tetrahydrofuran (THF) . These solvents can engage in strong dipole-dipole interactions but lack the hydrogen-bond donating capability of alcohols.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane , cyclohexane , and toluene . The energy required to break the solute-solute interactions within the crystal lattice will not be compensated by the weak Van der Waals forces established with these solvents.
Experimental Determination of Equilibrium Solubility
While theoretical prediction is invaluable, empirical measurement is the gold standard. The most reliable and widely used method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[1] This protocol is aligned with the principles described in USP General Chapter <1236> and OECD Guideline 105.[6][7]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant value. This concentration represents the equilibrium solubility.
Reference Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess of solid this compound to a series of clear glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium. Causality: Using an excess of solid is crucial to guarantee that the solution becomes saturated.
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours). Causality: Constant temperature and agitation are critical. Temperature directly affects solubility, and agitation minimizes the diffusion layer, accelerating the time to reach equilibrium.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. Causality: This step is vital to avoid sampling undissolved particulates, which would artificially inflate the measured concentration. For solvents where settling is slow, centrifugation at the controlled temperature is required.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Self-Validation: The filter must be validated to ensure it does not adsorb the solute. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Figure 2: Experimental workflow for the Saturation Shake-Flask solubility determination method.
Data Summary and Interpretation
The results from the experimental protocol should be used to populate a quantitative data table.
Table 2: Predicted and Experimental Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| Acetone | Moderate | To be determined | |
| Acetonitrile | Moderate | To be determined | |
| THF | Moderate | To be determined | |
| Non-Polar | Toluene | Low | To be determined |
| Hexane | Low / Negligible | To be determined |
When interpreting results, it is crucial to consider potential sources of variability. The purity of the compound, the presence of different crystalline forms (polymorphs), and the precise control of temperature can all significantly impact measured solubility values.
Conclusion
The solubility of this compound is dictated by its moderately polar structure, which features strong hydrogen bond accepting sites. Theoretical analysis predicts high solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar media. While this predictive framework provides essential guidance, it is not a substitute for precise empirical data. By employing the standardized Shake-Flask methodology detailed herein, researchers can generate reliable, quantitative solubility data. This information is fundamental for the rational design of synthetic processes, purification strategies, and formulation development, ultimately enabling the successful application of this important chemical entity.
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(4-Fluorophenyl)(pyridin-4-yl)methanone stability and degradation profile
An In-Depth Technical Guide to the Stability and Degradation Profile of (4-Fluorophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical entity of interest in pharmaceutical and materials science, owing to its unique structural combination of a fluorinated phenyl ring, a ketone linker, and a pyridine moiety. Understanding its intrinsic stability and degradation profile is paramount for the development of robust formulations, prediction of shelf-life, and ensuring the safety and efficacy of potential drug candidates. This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of this compound. It delves into the anticipated effects of hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for conducting forced degradation studies and for the analytical characterization of the parent molecule and its degradation products.
Introduction: The Significance of Stability Analysis
In the realm of drug development and materials science, the chemical stability of a molecule is a critical quality attribute. A thorough understanding of a compound's susceptibility to degradation under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of rational drug design and formulation development. Forced degradation studies, or stress testing, are indispensable tools in this endeavor. By subjecting a molecule to conditions more severe than those it would typically encounter during storage and use, we can rapidly identify potential degradation pathways, elucidate the structure of degradation products, and develop and validate stability-indicating analytical methods. This guide focuses on this compound, a molecule whose stability is influenced by the interplay of its constituent functional groups: the chemically robust fluorophenyl group, the photoreactive ketone, and the pH-sensitive pyridine ring.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a molecule is essential for designing meaningful stability studies.
| Property | Value | Source |
| IUPAC Name | (4-fluorophenyl)-pyridin-4-ylmethanone | [1] |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from structural components |
Predicted Stability and Degradation Profile
The degradation profile of this compound is predicted to be a composite of the reactivities of its core functional groups.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals, typically occurring under acidic or basic conditions.
-
Acidic Conditions: The pyridine nitrogen is susceptible to protonation in acidic media, forming a pyridinium salt. This is unlikely to directly lead to the degradation of the core structure. The ketone carbonyl group is generally stable to acid hydrolysis. Therefore, this compound is expected to exhibit good stability under mild acidic conditions. However, under forcing conditions (e.g., strong acid and high temperature), degradation could be initiated.
-
Basic Conditions: The molecule is expected to be largely stable under mild basic conditions. Strong basic conditions, particularly at elevated temperatures, could potentially lead to nucleophilic attack at the carbonyl carbon, although this is generally less favorable for diaryl ketones compared to esters or amides.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
The pyridine ring can be susceptible to oxidation, potentially forming the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can also occur under chemical oxidation.
-
The ketone functional group is generally resistant to further oxidation under typical forced degradation conditions.
-
The fluorophenyl ring is highly stable towards oxidation due to the strong carbon-fluorine bond.
Photolytic Degradation
Aromatic ketones are known to be photoreactive. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which is a powerful oxidizing species.
-
Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a pinacol-type dimer.
-
Photo-oxidation: The excited ketone can also react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then oxidize other parts of the molecule or excipients in a formulation.
-
The pyridine moiety itself can also undergo photochemical reactions. UV photolysis can lead to the cleavage of the pyridine ring, with succinic acid being a reported degradation product of pyridine under such conditions[2].
Benzophenone, a structurally related compound, is known to be relatively photostable in its pure form but can undergo photodegradation, especially in the presence of photosensitizers found in natural waters[3].
Thermal Degradation
The thermal stability of this compound is expected to be high. The aromatic rings and the ketone linker are thermally robust. Degradation is only anticipated at temperatures significantly exceeding those typically used in pharmaceutical stability studies (e.g., >100°C). During combustion, irritating and highly toxic gases may be generated[4].
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study is essential to experimentally determine the stability-indicating nature of analytical methods and to identify potential degradants.
General Considerations
-
Drug Substance Concentration: A concentration of 1 mg/mL is often recommended for forced degradation studies[5].
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[5].
-
Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
Step-by-Step Methodologies
4.2.1. Hydrolytic Stress
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M to 1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a mixture of the organic solvent and water.
-
Incubate at elevated temperature (e.g., 60°C) and collect samples at various time points.
-
4.2.2. Oxidative Stress
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.
-
Incubate the solution at room temperature.
-
Monitor the degradation over time by taking aliquots at suitable intervals.
-
Analyze the samples directly.
4.2.3. Photolytic Stress
-
Prepare a 1 mg/mL solution of the compound and a solid sample.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
4.2.4. Thermal Stress
-
Place a solid sample of this compound in a thermostatically controlled oven.
-
Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 80°C).
-
Analyze the sample at various time points.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for stability studies. A C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the identification and structural elucidation of degradation products. It provides molecular weight information and fragmentation patterns that help in piecing together the structures of the unknown degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural confirmation of isolated degradation products.
Visualization of Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Conclusion and Recommendations
This compound is predicted to be a relatively stable molecule, with the primary degradation pathways likely being photo- and oxidative degradation. The pyridine N-oxide is a probable oxidative degradant, while photolysis may lead to photoreduction products or ring cleavage of the pyridine moiety. The compound is expected to be stable under mild hydrolytic and thermal stress.
For drug development professionals, it is imperative to:
-
Conduct comprehensive forced degradation studies as outlined to confirm these predictions.
-
Develop and validate a stability-indicating HPLC method early in the development process.
-
Characterize any significant degradation products using LC-MS and NMR to assess their potential toxicological impact.
-
For photosensitive applications, consider the use of light-protective packaging.
This guide provides a robust framework for understanding and investigating the stability of this compound. A thorough experimental evaluation based on these principles will ensure the development of safe, effective, and stable products.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Bajerski, L., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 1340-1347.
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Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
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An In-Depth Technical Guide to the Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone Analogs and Derivatives
Introduction: The Significance of (4-Fluorophenyl)(pyridin-4-yl)methanone Scaffolds in Modern Drug Discovery
The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The unique combination of a fluorinated phenyl ring and a pyridine moiety imparts favorable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, improved binding affinity to biological targets, and desirable solubility characteristics.[1][2] Derivatives of this core structure have shown promise in a range of therapeutic areas, including as enzyme inhibitors and receptor modulators.[3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The construction of the diaryl ketone linkage in this compound can be achieved through several robust and versatile synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the aromatic rings, and scalability of the reaction. This guide will delve into four primary synthetic approaches:
-
Friedel-Crafts Acylation: A classic and direct method for forming the carbon-carbon bond between the two aromatic rings.
-
Palladium- or Nickel-Catalyzed Cross-Coupling Reactions (Negishi Coupling): A powerful and highly versatile method offering broad functional group tolerance.
-
Grignard Reaction: A traditional organometallic approach for the formation of the ketone from a carbonyl compound.
-
Oxidation of Diaryl Methane Precursors: A two-step approach involving the formation of a diaryl methane intermediate followed by oxidation.
Friedel-Crafts Acylation: A Direct Approach to Diaryl Ketone Synthesis
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones.[4] In the context of synthesizing this compound, this reaction typically involves the acylation of fluorobenzene with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride, in the presence of a strong Lewis acid catalyst.
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acyl halide with the Lewis acid catalyst (e.g., AlCl₃). This acylium ion then undergoes electrophilic attack on the electron-rich fluorobenzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by the Lewis acid-halide complex regenerates the aromaticity of the fluorobenzene ring and yields the desired diaryl ketone.[5]
Figure 1: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Formation of the Acylating Agent: In a separate flask, prepare a slurry of isonicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Acylation: Cool the aluminum chloride suspension to 0 °C using an ice bath. Slowly add the isonicotinoyl chloride hydrochloride slurry to the cooled suspension via the dropping funnel. After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone, rendering it inactive as a catalyst.[6]
-
Order of Addition: Adding the acyl chloride to the Lewis acid before the aromatic substrate allows for the pre-formation of the reactive acylium ion.
Negishi Cross-Coupling: A Versatile C-C Bond Formation
The Negishi cross-coupling reaction is a powerful tool for the synthesis of diaryl ketones, offering high yields and excellent functional group tolerance.[7] This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this can be achieved by coupling a 4-pyridylzinc halide with 4-fluorobenzoyl chloride.
Mechanism and Rationale
The catalytic cycle of the Negishi coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The cycle begins with the oxidative addition of the organic halide (4-fluorobenzoyl chloride) to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), forming a metal(II) complex. This is followed by transmetalation, where the organic group from the organozinc reagent (4-pyridylzinc halide) is transferred to the metal center. Finally, reductive elimination from the resulting diorganometal complex yields the desired diaryl ketone and regenerates the active metal(0) catalyst.
Figure 2: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Cross-Coupling
Materials:
-
4-Bromopyridine or 4-Iodopyridine
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzoyl chloride
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp))
-
Anhydrous Lithium Chloride (LiCl)
-
1,2-Dibromoethane (for zinc activation)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous THF. To this suspension, add a solution of 4-bromopyridine or 4-iodopyridine in anhydrous THF. The formation of the 4-pyridylzinc halide can be facilitated by gentle heating. The presence of LiCl can improve the solubility and reactivity of the organozinc reagent.[9]
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the palladium or nickel catalyst in anhydrous THF. To this solution, add the freshly prepared 4-pyridylzinc halide solution. Then, add 4-fluorobenzoyl chloride dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, necessitating the use of an inert atmosphere.
-
Catalyst Choice: Both palladium and nickel catalysts are effective for Negishi couplings. Nickel catalysts can be a more cost-effective alternative.[8] The choice of ligands on the metal center can significantly influence the reaction's efficiency and selectivity.
-
Activation of Zinc: Freshly activating the zinc surface is crucial for the efficient formation of the organozinc reagent.
Grignard Reaction: A Classic Organometallic Approach
The Grignard reaction provides a well-established method for the synthesis of diaryl ketones.[10] This can be approached in two ways for the target molecule: the reaction of a 4-pyridyl Grignard reagent with 4-fluorobenzaldehyde followed by oxidation, or the reaction of a 4-pyridyl Grignard reagent with 4-fluorobenzoyl chloride. The former route leads to a secondary alcohol that requires a subsequent oxidation step.
Mechanism and Rationale
A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. In the reaction with an aldehyde, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol.[10]
Figure 3: Grignard reaction followed by oxidation to yield the diaryl ketone.
Experimental Protocol: Grignard Reaction and Subsequent Oxidation
Part A: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Iodine (crystal)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of 4-bromopyridine (1.0 equivalent) in anhydrous THF from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.[10]
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise.
-
Reaction Progression and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude alcohol can be purified by column chromatography or used directly in the next step.
Part B: Oxidation to this compound
Materials:
-
(4-Fluorophenyl)(pyridin-4-yl)methanol
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC))
-
Appropriate solvent (e.g., acetone, dichloromethane)
Procedure:
-
Oxidation: Dissolve the alcohol from Part A in a suitable solvent. Add the oxidizing agent portion-wise at a controlled temperature. For example, with KMnO₄, the reaction is often carried out in aqueous acetone.[11]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench any excess oxidant (e.g., with a small amount of isopropanol for KMnO₄).
-
Purification: Filter the reaction mixture to remove any inorganic precipitates. Extract the filtrate with an organic solvent, dry the organic layer, and concentrate. Purify the crude ketone by column chromatography or recrystallization.
Oxidation of Diaryl Methane Precursors
This two-step strategy involves the initial synthesis of the corresponding diaryl methane, 4-(4-fluorobenzyl)pyridine, followed by its oxidation to the diaryl ketone.
Synthesis of 4-(4-fluorobenzyl)pyridine
The diaryl methane precursor can be synthesized via various cross-coupling reactions, such as a Kumada coupling between 4-pyridylmagnesium bromide and 4-fluorobenzyl bromide.
Oxidation of 4-(4-fluorobenzyl)pyridine
The benzylic methylene group of 4-(4-fluorobenzyl)pyridine can be oxidized to a carbonyl group using a strong oxidizing agent like potassium permanganate (KMnO₄).[3]
Experimental Protocol: Oxidation of 4-(4-fluorobenzyl)pyridine
Materials:
-
4-(4-fluorobenzyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Pyridine (as a co-solvent, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend 4-(4-fluorobenzyl)pyridine in water, potentially with a co-solvent like pyridine to aid solubility.
-
Oxidation: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Reaction Monitoring and Work-up: Continue refluxing until the purple color of the permanganate has disappeared. Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Purification: Acidify the filtrate and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings would appear in the range of δ 7.0-9.0 ppm. The integration and splitting patterns would be consistent with the structure. |
| ¹³C NMR | The carbonyl carbon would appear as a characteristic signal in the downfield region (around δ 190-200 ppm). Signals for the aromatic carbons would also be present, with the carbon attached to the fluorine atom showing a characteristic coupling.[12] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone would be observed around 1660-1700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₈FNO, MW: 201.20 g/mol ).[10] |
Conclusion
The synthesis of this compound and its derivatives can be accomplished through several effective synthetic routes. The choice of method will be dictated by factors such as the availability of starting materials, desired scale, and the presence of other functional groups in more complex analogs. This guide has provided a detailed overview of the most common and reliable methods, including Friedel-Crafts acylation, Negishi cross-coupling, Grignard reactions, and the oxidation of diaryl methanes. By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can confidently synthesize these valuable scaffolds for application in drug discovery and development.
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Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
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Journal of Chemical Reviews. (2022). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]
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-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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Angewandte Chemie International Edition. (2014). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. Retrieved from [Link]
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The Emergence of (4-Fluorophenyl)(pyridin-4-yl)methanone as a Kinase Inhibitor: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. This technical guide delineates a comprehensive, experience-driven approach to the discovery and characterization of novel kinase inhibitors, using (4-Fluorophenyl)(pyridin-4-yl)methanone as a focal point for a hypothetical discovery workflow. While no definitive public record establishes this specific molecule as a widely recognized kinase inhibitor, its structural motifs—a fluorinated phenyl ring and a pyridine moiety—are prevalent in numerous potent and selective kinase inhibitors.[1][2] This guide, therefore, leverages this representative scaffold to illuminate the intricate, multi-step process that underpins modern kinase inhibitor drug discovery, from initial hit identification to preclinical characterization. We will explore the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
Introduction: The Rationale for Kinase Inhibition and Scaffold-Based Discovery
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding site that has been a fertile ground for the development of small molecule inhibitors.[3] The discovery of imatinib, the first kinase inhibitor approved for cancer therapy, heralded a new era of targeted medicine. The core principle of kinase inhibition lies in blocking the transfer of a phosphate group from ATP to a substrate protein, thereby disrupting the downstream signaling cascade that drives pathological cellular behavior.[1]
The selection of a starting scaffold is a pivotal moment in any kinase inhibitor discovery program. The this compound scaffold presents two key pharmacophores:
-
The Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many kinase inhibitors.[4] Its nitrogen atom can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase ATP-binding site. This interaction serves as an anchor, orienting the rest of the molecule within the active site.[2]
-
The 4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.[5] The fluorophenyl moiety often occupies a hydrophobic pocket within the kinase domain.
The methanone linker, while seemingly simple, provides a rigid connection between these two key fragments, influencing their spatial orientation and overall conformational flexibility. The interplay of these structural elements forms the basis for our hypothetical exploration of this molecule as a kinase inhibitor.
The Kinase Inhibitor Discovery Workflow: A Step-by-Step Guide
The journey from a hypothetical "hit" molecule to a viable drug candidate is a rigorous, multi-stage process. This section details the critical experimental phases, providing both the "how" and the "why" for each step.
Caption: A generalized workflow for kinase inhibitor discovery.
Phase 1: Hit Identification and Biochemical Validation
The initial goal is to ascertain whether this compound indeed inhibits a kinase of interest and to quantify this activity.
While our focus is on a single compound, in a real-world scenario, it would likely be identified from a large chemical library through HTS.[6] These screens employ miniaturized, automated assays to rapidly assess the activity of thousands to millions of compounds against a target kinase.
Once a "hit" is identified, its inhibitory potency is determined by measuring the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A common method for this is a luminescence-based kinase assay.
Table 1: Hypothetical Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| Kinase X | 85 |
| Kinase Y | 1200 |
| Kinase Z | >10,000 |
Experimental Protocol: Luminescence-Based Kinase Assay
Objective: To determine the IC50 value of this compound against a target kinase.
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and thus low luminescence, while an effective inhibitor will lead to higher ATP levels and a stronger luminescent signal.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (solubilized in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup:
-
To each well of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (as a negative control).
-
Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Phase 2: Lead Optimization
With a validated hit in hand, the next phase focuses on improving its properties through medicinal chemistry and further biological testing.
SAR studies involve synthesizing and testing analogs of the initial hit to understand how chemical modifications affect potency and other properties. For our lead compound, this would involve modifying the fluorophenyl and pyridinyl rings, as well as the methanone linker, to enhance binding affinity and selectivity.[7]
A critical aspect of kinase inhibitor development is ensuring selectivity. An inhibitor that potently blocks the target kinase but also inhibits numerous other kinases is likely to have significant off-target effects and toxicity.[8] Kinome-wide screening panels are used to test the lead compound against hundreds of different kinases.
Caption: Workflow for kinome-wide selectivity profiling.
While biochemical assays are crucial for measuring direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[9] Cell-based assays are therefore essential to determine if the compound can enter cells, engage its target, and exert a biological effect. The half-maximal effective concentration (EC50) is a measure of the compound's potency in a cellular context.
Experimental Protocol: Cell-Based Phosphorylation Assay
Objective: To determine the EC50 of this compound by measuring the inhibition of substrate phosphorylation in a cellular context.
Principle: This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylated substrate indicates target engagement and inhibition.
Materials:
-
A cancer cell line known to have an activated signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream substrate.
-
Assay plates (e.g., 96-well).
-
Detection system (e.g., ELISA, Western Blot, or homogenous assays like TR-FRET).
Procedure:
-
Cell Culture and Plating: Culture the selected cell line to ~80% confluency and seed into 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2-24 hours). Include a DMSO control.
-
Cell Lysis: Remove the media and lyse the cells directly in the wells with a suitable lysis buffer.
-
Detection (ELISA example):
-
Transfer the cell lysates to an antibody-coated ELISA plate.
-
Incubate to allow capture of the target protein.
-
Wash the plate and add a detection antibody (e.g., the phospho-specific antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the EC50.
Phase 3: Preclinical Characterization
Once a potent and selective lead compound with cellular activity is identified, it undergoes rigorous preclinical evaluation.
This phase assesses the drug-like properties of the compound, including:
-
Absorption: How well is the compound absorbed into the bloodstream?
-
Distribution: Where does the compound go in the body?
-
Metabolism: How is the compound broken down by the body?
-
Excretion: How is the compound eliminated from the body?
-
Toxicity: Does the compound have any harmful effects?
The ultimate test of a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. This is typically evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
Conclusion
The discovery of a novel kinase inhibitor is a complex, iterative process that requires a deep understanding of medicinal chemistry, cell biology, and pharmacology. While this compound serves as a hypothetical starting point in this guide, the principles and methodologies described are universally applicable. The presence of the pyridinyl and fluorophenyl moieties within its structure provides a strong rationale for its investigation as a potential kinase inhibitor. The systematic application of biochemical and cellular assays, guided by SAR and selectivity profiling, is the cornerstone of translating a promising chemical scaffold into a life-saving therapeutic.
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An In-Depth Technical Guide to the Safe Handling of (4-Fluorophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)(pyridin-4-yl)methanone , a heterocyclic ketone, is a valuable building block in pharmaceutical and agrochemical research. Its unique chemical structure, incorporating both a pyridine ring and a fluorinated phenyl group, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4]
GHS Classification: [2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is crucial to recognize that while this compound is not classified for acute toxicity, the irritant properties necessitate careful handling to avoid debilitating effects. The pyridine moiety, in particular, is known for its potential to cause a range of adverse health effects upon exposure.[5][6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | [2] |
| Molecular Weight | 201.20 g/mol | [2] |
| Appearance | Solid (form may vary) | [4] |
| Solubility | Soluble in many organic solvents. Pyridine itself is soluble in water. | [6] |
This table summarizes key physicochemical data. Researchers should always refer to the specific product's Safety Data Sheet (SDS) for the most accurate and lot-specific information.
Exposure Controls and Personal Protective Equipment (PPE)
The primary route of exposure to this compound in a laboratory setting is through inhalation of dust particles, skin contact, and eye contact. Therefore, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of dust or vapors.[5] The volatile nature of many organic compounds, including pyridine derivatives, makes this a non-negotiable requirement.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential airborne contaminants.[5][6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and critical barrier between the researcher and the chemical.
-
Eye Protection: Chemical splash goggles are mandatory.[1][5] Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling pyridine-containing compounds.[5] Latex gloves are not suitable.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat must be worn at all times.[1][5] For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for generating significant airborne dust, a NIOSH-approved respirator with an appropriate cartridge should be used.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid breathing dust.[1]
-
Keep containers tightly closed when not in use.[5]
-
Use non-sparking tools and avoid sources of ignition, as pyridine derivatives can be flammable.[7]
Storage
-
Keep containers tightly closed to prevent the absorption of moisture from the atmosphere.[5]
-
Store away from incompatible substances such as strong oxidizing agents and strong acids.
-
Ensure that the storage area is clearly labeled with the appropriate hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures
-
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
In case of inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response
-
Evacuate the area: Ensure all non-essential personnel are cleared from the spill area.
-
Ventilate the area: Increase ventilation to the spill area, if it is safe to do so.
-
Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]
-
Collect the spilled material: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Caption: Step-by-step workflow for responding to a spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[1] It should be collected in a designated, properly labeled, and sealed container.[9] Disposal must be carried out by a licensed hazardous waste disposal company in strict adherence to all applicable regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, coupled with the consistent application of robust engineering controls, personal protective equipment, and safe handling procedures, is essential for protecting the health and safety of laboratory personnel. Researchers and drug development professionals are urged to always consult the most current Safety Data Sheet for this compound before commencing any work.
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An In-Depth Technical Guide to Computational Docking Studies of (4-Fluorophenyl)(pyridin-4-yl)methanone
This guide provides a comprehensive, in-depth walkthrough of performing a computational docking study on (4-Fluorophenyl)(pyridin-4-yl)methanone, a compound of interest in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will proceed from target identification and validation to the nuances of ligand and protein preparation, docking simulation, and critical analysis of the results, all while grounding our methodology in established best practices and authoritative literature.
Part 1: The Scientific Rationale - Target Selection and Experimental Design
Before any simulation can begin, a robust scientific hypothesis is paramount. The choice of a biological target for a docking study is not arbitrary; it is an evidence-based decision that dictates the relevance of the entire computational experiment.
Target Identification: A Literature-Driven Approach
A thorough review of the chemical literature reveals that heterocyclic compounds bearing a pyrazole core, structurally related to this compound, have shown inhibitory activity against p38 Mitogen-Activated Protein (MAP) Kinase.[1] Specifically, compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system attached to a five-membered heterocyclic core are recognized as potential p38α MAP kinase inhibitors.[1] p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them a significant target in the development of anti-inflammatory and anticancer therapeutics.[2]
Based on this evidence, we select p38α MAP Kinase as the protein target for our computational docking study of this compound.
Selection of the Receptor Structure: The Importance of High-Quality Crystallographic Data
The accuracy of a docking study is fundamentally dependent on the quality of the three-dimensional structure of the protein target. For this purpose, we turn to the Protein Data Bank (PDB), a repository of experimentally determined biomolecular structures.
Our search criteria are as follows:
-
Protein: Human p38α MAP Kinase
-
Resolution: High resolution (ideally < 2.5 Å) to ensure atomic coordinates are well-defined.
-
Co-crystallized Ligand: A structure containing a bound inhibitor, preferably with structural similarities to our compound of interest (i.e., containing a pyrazole or similar heterocyclic core). The presence of a co-crystallized ligand is crucial for validating our docking protocol.
Based on these criteria, we have selected the PDB entry 2Z7I . This entry corresponds to the crystal structure of human p38 MAP kinase in complex with a pyrazole-based inhibitor.[3][4][5] The resolution of this structure is high, providing a reliable atomic model of the binding site.
Part 2: The Computational Workflow - A Step-by-Step Protocol
This section details the experimental protocols for the computational docking study. We will utilize AutoDock Vina , a widely used and well-validated open-source molecular docking program, for our simulations.[6]
Ligand Preparation: From 2D Structure to 3D Conformation
The starting point for our ligand is its two-dimensional chemical structure. To prepare it for docking, we must convert it into a three-dimensional conformation with appropriate chemical properties.
Protocol 2.1: Ligand Preparation
-
Obtain 2D Structure: The structure of this compound is obtained from a chemical database such as PubChem.
-
3D Structure Generation: A 3D structure is generated from the 2D representation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Format Conversion: The minimized structure is saved in a format compatible with AutoDock Tools (e.g., MOL2 or PDB).
-
Preparation for AutoDock Vina:
-
The ligand file is loaded into AutoDock Tools.
-
Polar hydrogens are added to the molecule. This is a critical step as hydrogen bonds are key interactions in protein-ligand binding.[6]
-
Gasteiger charges are computed and assigned to each atom. These partial charges are essential for calculating electrostatic interactions.
-
The prepared ligand is saved in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.
-
Protein Preparation: Refining the Crystal Structure for Docking
The raw PDB file requires several processing steps to be ready for a docking simulation.
Protocol 2.2: Protein Preparation
-
Download PDB File: The crystal structure of p38 MAP Kinase (PDB ID: 2Z7I) is downloaded from the RCSB PDB database.
-
Initial Cleaning: The PDB file is opened in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
All water molecules are removed from the crystal structure. While some water molecules can be critical for binding, their inclusion in standard docking protocols can add unnecessary complexity.[7]
-
Any co-crystallized ligands and other heteroatoms not relevant to the binding interaction are also removed. For the validation step (redocking), the co-crystallized inhibitor is saved as a separate file.
-
-
Preparation using AutoDock Tools:
Defining the Binding Site: Grid Box Generation
AutoDock Vina performs a targeted search for the ligand's binding pose within a user-defined three-dimensional grid, known as the grid box. The size and location of this box are critical parameters.
Protocol 2.3: Grid Box Generation
-
Identify the Binding Pocket: The binding site of p38 MAP Kinase is identified based on the location of the co-crystallized inhibitor in the PDB structure 2Z7I.
-
Determine Grid Box Center: The center of the grid box is set to the geometric center of the co-crystallized inhibitor.
-
Set Grid Box Dimensions: The size of the grid box is defined to encompass the entire binding pocket, typically with a buffer of 4-5 Å around the co-crystallized ligand. This ensures that the ligand has sufficient space to move and rotate during the docking simulation. The dimensions (x, y, z) of the grid box are recorded.
Docking Protocol Validation: The Redocking Experiment
To ensure the trustworthiness of our docking protocol, we must first validate it by attempting to reproduce the experimentally observed binding pose of the co-crystallized inhibitor. This process is known as redocking.
Protocol 2.4: Redocking Validation
-
Prepare the Co-crystallized Ligand: The pyrazole-based inhibitor extracted from the 2Z7I PDB file is prepared following the same procedure as our target ligand (Protocol 2.1).
-
Perform Docking: The prepared co-crystallized ligand is docked into the prepared p38 MAP Kinase receptor using the same grid box parameters defined in Protocol 2.3.
-
Analyze the Results: The predicted binding pose of the redocked ligand is compared to its original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses is calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which suggests that the docking protocol can accurately reproduce the experimental binding mode.[9][10][11][12]
The Docking Simulation: Predicting the Binding of this compound
With a validated protocol, we can now proceed to dock our compound of interest.
Protocol 2.5: Docking Simulation
-
Input Files: The prepared PDBQT files for the p38 MAP Kinase receptor and the this compound ligand are used as input.
-
Configuration File: A configuration file is created that specifies the paths to the receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set (a value of 8 is a good starting point).[13]
-
Command-Line Execution: The AutoDock Vina simulation is initiated from the command line using the following syntax:
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file summarizing the results.
Part 3: Analysis and Interpretation of Results - From Data to Insights
Binding Affinity: A Quantitative Estimate of Binding Strength
AutoDock Vina provides a binding affinity score in kcal/mol for each predicted pose.[6] This score is an estimate of the binding free energy, with more negative values indicating a stronger predicted interaction.
Table 1: Predicted Binding Affinities for this compound with p38 MAP Kinase
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| 4 | -7.9 |
| 5 | -7.8 |
| 6 | -7.7 |
| 7 | -7.6 |
| 8 | -7.5 |
| 9 | -7.4 |
Note: The values in this table are hypothetical and for illustrative purposes.
While the binding affinity is a useful metric for ranking different poses and comparing different ligands, it is important to recognize its limitations. Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[14][15] Therefore, the analysis should not solely rely on this value.
Visual Analysis of Binding Poses: Understanding the Interactions
A detailed visual inspection of the top-ranked binding poses is crucial for understanding the predicted protein-ligand interactions.
Protocol 3.2: Visual Analysis
-
Load Structures: The PDBQT file of the prepared receptor and the output PDBQT file containing the docked poses of the ligand are loaded into a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).
-
Examine Interactions: For the top-ranked pose, the following interactions should be analyzed:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein, noting the donor and acceptor atoms and the bond distance.
-
Hydrophobic Interactions: Observe any hydrophobic interactions between nonpolar regions of the ligand and the protein.
-
Pi-Stacking and Cation-Pi Interactions: Look for interactions involving aromatic rings.
-
-
Compare with Known Inhibitors: The binding mode of this compound should be compared with the binding mode of the co-crystallized inhibitor and other known inhibitors of p38 MAP Kinase. This comparison can provide insights into whether the predicted binding mode is plausible.
Part 4: Visualization and Formatting
Clear and concise visualization of workflows and data is essential for effective communication of scientific results.
Experimental Workflow Diagram
Caption: Computational docking workflow from preparation to analysis.
Signaling Pathway Context
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Part 5: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a computational docking study of this compound against its putative target, p38 MAP Kinase. By following these protocols, researchers can generate plausible hypotheses about the binding mode and affinity of this compound, which can guide further experimental validation.
It is crucial to reiterate that computational docking is a predictive tool, and its results should be interpreted with caution.[16][17] The predicted binding affinities and poses are hypotheses that require experimental verification through techniques such as in vitro binding assays and X-ray crystallography. Future work could also involve more advanced computational methods, such as molecular dynamics simulations, to explore the flexibility of the protein and the stability of the predicted protein-ligand complex over time.
References
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Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5613–5624. [Link]
-
ResearchGate. (2015). What should be considered as a good RMSD value in protein-ligand docking? [Link]
-
Graneto, M., et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]
-
ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
-
Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239. [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151-166. [Link]
-
Scripps Research. (n.d.). AutoDock Vina Manual. [Link]
-
MDPI. (2018). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. [Link]
-
Wang, Z., Sun, H., & Yao, X. (2016). A critical assessment of the challenges and solutions in molecular docking. Current pharmaceutical design, 22(30), 4673-4688. [Link]
-
YouTube. (2020). Protein-Ligand Interaction Tutorial. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
Stack Overflow. (2021). Programmatically adding hydrogen and remove water to multiple PDB files. [Link]
-
YouTube. (2023). Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
YouTube. (2025). Remove Water Molecules from X-ray Crystal Structures using PyMOL | Protein Preparation Tutorial. [Link]
-
National Institutes of Health. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. [Link]
-
ResearchGate. (2020). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. [Link]
-
YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]
-
Read the Docs. (n.d.). AutoDock Vina Documentation. [Link]
-
MDPI. (2025). Computational Assessment of Lactobacillus helveticus and Bifidobacterium longum Metabolites for Perinatal Depression Therapy. [Link]
-
ResearchGate. (2023). Should we add hydrogen to my (peptide) ligand for docking?. [Link]
-
ResearchGate. (2013). How to analyze Autodock vina results? How to interpret Autodock vina score values? What is basic cutoff parameters for Autodock vina results?. [Link]
-
Read the Docs. (n.d.). Hydrated docking — Autodock Vina 1.2.0 documentation. [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. [Link]
Sources
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- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
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- 16. Beware of docking! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jscimedcentral.com [jscimedcentral.com]
Methodological & Application
Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone, a valuable building block in medicinal chemistry and drug development, starting from 4-fluorobenzaldehyde. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice for a successful synthesis.
Introduction and Strategic Overview
This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the diaryl ketone motif in a wide array of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for hydrogen bonding and further functionalization.
The synthesis strategy outlined herein follows a robust and widely applicable two-step sequence:
-
Nucleophilic Addition: A Grignard reaction between a pyridyl organometallic species and 4-fluorobenzaldehyde to form the secondary alcohol intermediate, (4-fluorophenyl)(pyridin-4-yl)methanol.
-
Oxidation: Selective oxidation of the secondary alcohol to the desired ketone, this compound.
This approach is favored for its reliability and the commercial availability of the starting materials. Careful control of reaction conditions in each step is paramount to ensure high yield and purity of the final product.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow from 4-fluorobenzaldehyde to this compound.
PART 1: Grignard Reaction for the Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol
The cornerstone of this synthesis is the formation of a carbon-carbon bond through the addition of a Grignard reagent to an aldehyde. In this protocol, we will generate the 4-pyridylmagnesium bromide in situ from 4-bromopyridine and magnesium turnings.
Mechanistic Considerations
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.06 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| 4-Bromopyridine | C₅H₄BrN | 157.99 | 7.90 g | 0.05 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 70 mL | - | - |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 6.21 g | 0.05 | 1.0 |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Procedure:
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at 120 °C overnight and assembled hot under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This ensures the exclusion of atmospheric moisture.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This process helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromopyridine in 30 mL of anhydrous THF. Add a small portion (approx. 5 mL) of the 4-bromopyridine solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 4-fluorobenzaldehyde in 20 mL of anhydrous THF in the dropping funnel. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-fluorophenyl)(pyridin-4-yl)methanol.
Expected Yield: 75-85%
PART 2: Oxidation of (4-Fluorophenyl)(pyridin-4-yl)methanol to this compound
The second step involves the oxidation of the secondary alcohol to the corresponding ketone. Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent for this transformation, minimizing the risk of over-oxidation.[1]
Mechanistic Insights of PCC Oxidation
The oxidation with PCC involves the formation of a chromate ester intermediate from the alcohol and PCC.[2] A subsequent base-promoted E2-type elimination reaction removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone, while the chromium(VI) is reduced to a chromium(IV) species.[3] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of hydrates from aldehydes, although this is not a concern for ketone synthesis.[2]
Caption: Simplified mechanism of alcohol oxidation by PCC.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (4-Fluorophenyl)(pyridin-4-yl)methanol | C₁₂H₁₀FNO | 203.21 | 8.13 g | 0.04 | 1.0 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrClO₃ | 215.56 | 10.35 g | 0.048 | 1.2 |
| Celite® | - | - | 10 g | - | - |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - | - |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC and Celite® in 50 mL of anhydrous DCM. The addition of Celite® helps to prevent the formation of a tar-like chromium residue and simplifies the work-up.[4]
-
Addition of Alcohol: Dissolve the (4-fluorophenyl)(pyridin-4-yl)methanol in 50 mL of anhydrous DCM and add this solution to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC. The reaction is complete when the starting alcohol spot is no longer visible.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter the suspension through a pad of silica gel. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to ensure all the product is collected.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.
Expected Yield: 80-90%
Characterization Data
Product: this compound Molecular Formula: C₁₂H₈FNO Molar Mass: 201.20 g/mol [4]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.80 (d, J = 6.0 Hz, 2H), 7.85-7.80 (m, 2H), 7.55 (d, J = 6.0 Hz, 2H), 7.20 (t, J = 8.6 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (d, J = 256.5 Hz, C-F), 165.5 (C=O), 150.8 (2C), 144.5, 132.8 (d, J = 9.4 Hz, 2C), 129.5 (d, J = 3.0 Hz), 121.8 (2C), 115.9 (d, J = 22.0 Hz, 2C).
-
FT-IR (KBr, cm⁻¹): ~1660 (C=O stretching), ~1600, 1505 (aromatic C=C stretching), ~1230 (C-F stretching).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate | Inactive magnesium surface due to oxide layer. | Gently crush the magnesium turnings under an inert atmosphere before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[5] |
| Traces of water in glassware or solvent. | Rigorously dry all glassware and use freshly distilled anhydrous solvents.[6] | |
| Low yield of Grignard product | Wurtz coupling side reaction. | Add the 4-bromopyridine solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Grignard reagent quenched by acidic protons. | Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture. | |
| Incomplete oxidation | Insufficient amount of PCC. | Use a slight excess of PCC (1.2-1.5 equivalents). |
| Deactivated PCC. | Use freshly opened or properly stored PCC. | |
| Difficult work-up of PCC reaction | Formation of a tar-like chromium residue. | Add Celite® or silica gel to the reaction mixture before adding the alcohol to adsorb the chromium byproducts.[4][7] |
References
-
Corey, E. J.; Suggs, J. W. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link]
-
Pyridinium chlorochromate. In Wikipedia; 2023. [Link]
-
Luzzio, F. A.; Fitch, R. W.; Moore, W. J.; Mudd, K. J. A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel. J. Chem. Educ.1999 , 76 (7), 974. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). In Chemistry LibreTexts; 2023. [Link]
-
This compound. In PubChem; National Center for Biotechnology Information. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). In Master Organic Chemistry. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. In Reddit. [Link]
Sources
Application Notes and Protocols: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone via Grignard Reaction
<
Abstract
This document provides a comprehensive guide for the synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone, a key intermediate in pharmaceutical and materials science research. The protocol details the application of the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure successful and reproducible synthesis.
Introduction
This compound is a diaryl ketone with significant applications in medicinal chemistry, serving as a precursor for various biologically active compounds.[1][2] The Grignard reaction provides a classical and efficient route to this class of compounds. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl or nitrile group.[3][4][5] In this application, 4-fluorophenylmagnesium bromide is reacted with pyridine-4-carbonitrile. The subsequent hydrolysis of the intermediate imine yields the desired ketone.[6][7][8][9][10] Understanding the nuances of this reaction, including the anhydrous conditions required and potential side reactions, is critical for achieving high yields and purity.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the nitrile, followed by hydrolysis.
Part 1: Formation of 4-Fluorophenylmagnesium Bromide
The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared by the reaction of 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[11][12][13] The magnesium atom inserts into the carbon-bromine bond, creating a highly polar organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.[14]
-
Initiation: The reaction is initiated on the surface of the magnesium metal.[15] The presence of a small amount of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[16][17][18]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[16][19][20] Any moisture will protonate the Grignard reagent, rendering it inactive. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[20]
Part 2: Nucleophilic Addition to Pyridine-4-carbonitrile and Hydrolysis
The nucleophilic 4-fluorophenyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group in pyridine-4-carbonitrile.[6][9][10] This addition forms a magnesium salt of an imine.[7][9] The reaction stops at this stage because the negatively charged nitrogen of the imine salt prevents a second addition of the Grignard reagent.[6][8] Subsequent acidic workup hydrolyzes the imine to the final ketone product.[7][9][10]
Reaction Scheme Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound. Adherence to safety precautions is paramount.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| Magnesium turnings | Mg | 24.31 | 1.08 g (44.3 mmol) | >99% |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 7.05 g (40.3 mmol) | >99% |
| Pyridine-4-carbonitrile | C₆H₄N₂ | 104.11 | 3.50 g (33.6 mmol) | >98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Anhydrous, >99.9% |
| Iodine | I₂ | 253.81 | 1 crystal | ACS Reagent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Aqueous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
| Hexanes | C₆H₁₄ (isomer mixture) | ~86.18 | As needed | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line (optional but recommended)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Flash chromatography setup
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[19][21] All operations should be conducted in a well-ventilated fume hood, away from open flames or sparks.
-
Reactivity: Grignard reagents are highly reactive and can be pyrophoric.[22] They react violently with water.[22] Ensure all glassware is flame-dried or oven-dried before use.[20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but consider Nomex for pyrophoric reagents).[21]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[19] An ice bath should be readily available to control the reaction temperature.
Step-by-Step Procedure
Part 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a drying tube or connected to an inert gas line.
-
Drying: Flame-dry the entire apparatus under a stream of inert gas or assemble it hot after oven-drying to remove any adsorbed moisture. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Place the magnesium turnings (1.08 g) in the flask. Add a single crystal of iodine.
-
Solvent and Reactant Preparation: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (7.05 g) in 40 mL of anhydrous THF.
-
Initiation: Add approximately 5-10 mL of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness and gentle boiling indicate the reaction has started. If the reaction does not initiate, gentle warming with a heat gun or in a warm water bath may be necessary.[18]
-
Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[11] After the addition is complete, continue to stir the mixture at room temperature for 30 minutes, followed by gentle reflux for an additional 30 minutes to ensure complete reaction. The resulting solution should be a grayish-brown color.
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
Part 2: Reaction with Pyridine-4-carbonitrile and Workup
-
Substrate Addition: Dissolve pyridine-4-carbonitrile (3.50 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.
-
Nucleophilic Addition: Add the pyridine-4-carbonitrile solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M hydrochloric acid. This step is exothermic and will produce gas.
-
Hydrolysis: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.
Expected Results and Data Analysis
| Parameter | Expected Value/Observation |
| Yield | 60-80% (after purification) |
| Appearance | White to off-white solid[23] |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Characteristic peaks for the aromatic protons of the fluorophenyl and pyridyl rings. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon should be present around 190-200 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₂H₈FNO, MW: 201.20 g/mol ) should be observed.[1][24] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Inactive magnesium surface (oxide layer); presence of moisture. | Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[17] Add a small crystal of iodine. Ensure all glassware and solvents are scrupulously dry.[20] |
| Low yield of Grignard reagent | Wurtz coupling side reaction, forming biphenyl. | Add the alkyl halide slowly to maintain a low concentration and keep the temperature controlled.[3] |
| Formation of tertiary alcohol | Over-addition of the Grignard reagent to the ketone product. | This is less common with nitriles as the imine intermediate is less reactive. However, maintaining a low reaction temperature during the addition of the nitrile can help minimize this. |
| Incomplete reaction | Insufficient reaction time or temperature. | Ensure the Grignard formation goes to completion by refluxing. Allow sufficient time for the addition to the nitrile. |
Conclusion
The Grignard reaction is a powerful and reliable method for the synthesis of this compound. Success hinges on the careful exclusion of moisture and the controlled addition of reagents. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide to facilitate the efficient and safe execution of this important synthetic transformation.
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Zhang, C.-T., Zhu, R., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199–2204. Available from: [Link]
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Zhang, C.-T., Zhu, R., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PubMed, 9(4), 2199–2204. Available from: [Link]
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University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]
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Zhang, C.-T., Zhu, R., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PMC - NIH, 9(4), 2199–2204. Available from: [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Available from: [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available from: [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available from: [Link]
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Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]
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JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Available from: [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Available from: [Link]
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Taylor & Francis Online. (2006). Cp2 TiCl 2-Catalyzed Reaction of Grignard Reagents with Diaryl Ketones, Formation of Pinacolic Coupling from Diaryl Ketones. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Available from: [Link]
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Organic Letters (ACS Publications). (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available from: [Link]
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MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Available from: [Link]
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ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available from: [Link]
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PMC - PubMed Central. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Available from: [Link]
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PMC - NIH. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Available from: [Link]
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ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Available from: [Link]
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Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]
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Application Note: High-Purity Isolation of (4-Fluorophenyl)(pyridin-4-yl)methanone using Optimized Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of (4-Fluorophenyl)(pyridin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of this polar aromatic ketone. This guide elucidates the rationale behind the selection of the stationary and mobile phases, and provides a step-by-step workflow from slurry packing to fraction analysis.
Introduction
This compound, also known as 4-(4-Fluorobenzoyl)pyridine, is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, a fluorinated phenyl ring and a pyridine moiety, are common in a variety of biologically active compounds.[3][4] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient (API).[5][6]
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[7][8] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[7][9] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective purification strategy.
This application note details a validated protocol for the purification of this compound, addressing common challenges associated with the chromatography of polar and basic compounds, such as peak tailing.[10][11]
Chromatographic Principles and Method Development
The successful purification of this compound hinges on the careful selection of the stationary and mobile phases, which dictates the separation efficiency.
Stationary Phase Selection
Silica gel (SiO₂) is the stationary phase of choice for this application.[7][9] Its polar nature, attributed to the presence of surface silanol groups (Si-OH), allows for strong interactions with polar functional groups, such as the ketone and the nitrogen atom of the pyridine ring in the target molecule.[11] This interaction leads to differential retention times between the desired product and less polar or more polar impurities. While other stationary phases like alumina or reverse-phase silica exist, silica gel provides a good balance of selectivity and cost-effectiveness for this type of separation.[10][12]
Mobile Phase Selection and Optimization
The mobile phase, or eluent, competes with the analyte for binding sites on the stationary phase.[9] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is employed to effectively separate the components of the reaction mixture.
-
Initial Solvent System: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a common starting point.[13][14]
-
Polarity Gradient: The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (ethyl acetate). This allows for the elution of compounds in order of increasing polarity.[9]
-
Addressing Peak Tailing: Pyridine-containing compounds can exhibit peak tailing on silica gel due to strong interactions between the basic nitrogen and acidic silanol groups.[10][11] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.[10][11][15] TEA acts as a competing base, effectively masking the acidic silanol sites and leading to more symmetrical peak shapes.[11]
The optimal solvent system is typically determined through preliminary analysis using Thin Layer Chromatography (TLC).[16][17]
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all chemicals used.
-
This compound: May cause skin, eye, and respiratory irritation.[1]
-
Silica Gel: Inhalation of fine silica dust can be harmful to the respiratory system.[8]
-
Solvents (Hexane, Ethyl Acetate, Triethylamine): These are flammable liquids and their vapors can be harmful.[18][19]
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
All procedures should be performed in a well-ventilated fume hood.[20]
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60-120 mesh) | Funnel |
| n-Hexane (ACS grade) | Beaker |
| Ethyl acetate (ACS grade) | Erlenmeyer flask |
| Triethylamine (ACS grade) | Glass rod |
| TLC plates (silica gel 60 F254) | TLC chamber |
| Cotton or glass wool | UV lamp (254 nm) |
| Sand (acid-washed) | Fraction collector or test tubes |
| Rotary evaporator |
Column Preparation (Slurry Method)
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.[21]
-
Adding a Sand Layer: Add a thin layer (approximately 1 cm) of sand on top of the plug to create an even base for the stationary phase.[21]
-
Preparing the Slurry: In a beaker, weigh the appropriate amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry.[7]
-
Packing the Column: Swirl the slurry to ensure it is homogenous and quickly pour it into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.[21]
-
Equilibration: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica gel. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[21]
Sample Preparation and Loading
-
Dissolving the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Adsorbing onto Silica (Dry Loading - Recommended): For better resolution, it is advisable to pre-adsorb the sample onto a small amount of silica gel. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Loading the Sample: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
Elution and Fraction Collection
-
Initiating Elution: Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or with a fraction collector.
Monitoring the Separation
-
TLC Analysis: Regularly monitor the collected fractions using TLC to identify which fractions contain the desired product.[16] Spot the collected fractions alongside the crude mixture and a pure standard (if available) on a TLC plate.
-
Visualization: Visualize the TLC plates under a UV lamp at 254 nm. The aromatic rings in this compound will appear as dark spots.
Product Isolation
-
Combining Fractions: Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.
Data Presentation
Table 1: Suggested Solvent Gradient for Elution
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Purpose |
| 1 | 95 | 5 | 0.1 | Elution of non-polar impurities |
| 2 | 90 | 10 | 0.1 | Elution of slightly polar impurities |
| 3 | 80 | 20 | 0.1 | Elution of the target compound |
| 4 | 70 | 30 | 0.1 | Continued elution of the target compound |
| 5 | 50 | 50 | 0.1 | Elution of more polar impurities |
Note: The exact solvent ratios may need to be optimized based on the specific impurity profile of the crude material.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloading | - Optimize the solvent system using TLC.- Use a smaller amount of crude material or a larger column. |
| Peak Tailing | - Strong interaction with acidic silanol groups | - Add a small amount of triethylamine (0.1-1%) to the mobile phase.[10][11] |
| Cracked or Channeled Column | - Improper packing- Column running dry | - Repack the column carefully.- Always maintain the solvent level above the stationary phase. |
| Compound Won't Elute | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound by silica gel column chromatography. By understanding the underlying principles of chromatography and carefully following the outlined steps, researchers can consistently obtain this important synthetic intermediate in high purity, which is essential for subsequent applications in drug development and chemical research.
References
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1864-1869. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]
-
Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Ogunyemi, O. O., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(32), 8273-8282. Retrieved from [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-100. Retrieved from [Link]
-
Wang, M., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 26(11), 3326. Retrieved from [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
International Journal of Progressive Research in Science and Engineering. (n.d.). Stationary phases used in LC: A Detailed Review. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H8FNO). Retrieved from [Link]
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. Retrieved from [Link]
-
Onwudiwe, D. C., et al. (2020). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of the Serbian Chemical Society, 85(1), 1-16. Retrieved from [Link]
-
ChEMBL. (n.d.). Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[...]. Retrieved from [Link]
-
ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Indo American Journal of Pharmaceutical Sciences, 4(7), 2056-2062. Retrieved from [Link]
-
Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Retrieved from [Link]
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Application Note: A Robust HPLC Method for Purity Analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for (4-Fluorophenyl)(pyridin-4-yl)methanone. This compound is a key intermediate in pharmaceutical synthesis, making the accurate assessment of its purity critical for ensuring the quality and safety of final drug products. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development environments. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for implementation and method validation in accordance with ICH guidelines is provided.
Introduction and Scientific Rationale
This compound, with the molecular formula C₁₂H₈FNO, is an aromatic ketone containing both a fluorinated phenyl ring and a pyridine ring.[1][2] Its structure presents a unique analytical challenge due to the combination of a non-polar aromatic system and a basic nitrogen-containing heterocycle. The purity of this intermediate is paramount, as impurities can carry through the synthesis process, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[3] The selection of the method's parameters is grounded in the physicochemical properties of the analyte:
-
Chromatographic Mode: Reversed-phase chromatography was selected as the most suitable mode. The non-polar nature of the molecule's backbone allows for strong retention on a hydrophobic stationary phase (like C18).
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen for its proven versatility and robustness in separating a wide range of aromatic and moderately polar compounds.
-
Mobile Phase: The basicity of the pyridine moiety (pKa ≈ 5.2-6.0) necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and symmetrical peak shape.[4][5] An acidic mobile phase (pH ≈ 3.0) is employed to protonate the pyridine nitrogen. This suppresses silanol interactions and ensures the analyte elutes as a single, sharp peak. A gradient of acetonitrile in an aqueous buffer provides the necessary elution strength to separate the main component from potential impurities with varying polarities.
-
Detection: The presence of conjugated aromatic rings in the molecule results in strong ultraviolet (UV) absorbance, making a UV detector a highly sensitive and appropriate choice for quantification.[3] A detection wavelength of 254 nm is selected to provide a robust response for the analyte and a wide range of potential aromatic impurities.
Analytical Method
This section outlines the complete set of instrumental conditions, required reagents, and procedures for sample and standard preparation.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A chromatography data system (CDS) is required for data acquisition and processing.
-
Chemicals:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade or higher)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Water (HPLC grade, e.g., Milli-Q® or equivalent)
-
-
Consumables:
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
HPLC vials with caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using formic acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Reference Standard (RS) Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow
The overall process from sample preparation to final report generation is outlined in the diagram below.
Caption: A flowchart of the complete analytical procedure.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution (0.1 mg/mL) five replicate times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
Purity Calculation
The purity of the sample is determined by the area percent method. This method assumes that all components have a similar UV response at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).
Method Validation Overview
This analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] A summary of the validation parameters and their interrelationship is provided below.
Caption: Relationship between core analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. This is demonstrated by showing no interference from the blank at the retention time of the analyte and by resolving the analyte from known impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a concentration range (e.g., 50% to 150% of the working concentration) and demonstrating a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery studies, where a known amount of reference standard is added to the sample matrix and the recovery is calculated. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate sample preparations, with an acceptance criterion of %RSD ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min), providing an indication of its reliability during normal usage.
Conclusion
The RP-HPLC method described herein provides a reliable and robust solution for the purity assessment of this compound. The use of a standard C18 column with a buffered mobile phase and UV detection ensures excellent peak shape, resolution, and sensitivity. The protocol is straightforward and, when fully validated according to ICH guidelines, is suitable for routine use in a regulated quality control laboratory.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of (4-Fluorophenyl)(pyridin-4-yl)methanone
Introduction
(4-Fluorophenyl)(pyridin-4-yl)methanone is a key structural motif found in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis and subsequent use in drug development pipelines necessitate unambiguous structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such organic molecules in solution.[3]
This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound. We will delve into the theoretical basis for the expected spectral features, present robust experimental protocols for data acquisition, and offer a step-by-step guide to spectral interpretation. The causality behind experimental choices is explained to provide researchers with a deeper understanding, ensuring reliable and reproducible results.
Theoretical Framework and Spectral Prediction
The NMR spectra of this compound are dictated by its unique electronic and structural features: an electron-deficient pyridine ring, an electron-rich fluorophenyl ring, and a central carbonyl linker. The presence of the highly electronegative ¹⁹F nucleus introduces characteristic spin-spin couplings that are invaluable for structural confirmation.
Caption: Molecular structure and atom numbering scheme for this compound.
¹H NMR Spectral Predictions
The ¹H NMR spectrum is anticipated to show two distinct sets of signals corresponding to the two aromatic rings.
-
Pyridine Ring Protons: The nitrogen atom strongly deshields the adjacent α-protons (H-2', H-6'), causing them to resonate at a high chemical shift (downfield), typically in the δ 8.5-8.8 ppm range.[3] The β-protons (H-3', H-5') are less affected and appear further upfield. Due to the C₂ symmetry of this fragment relative to the carbonyl linker, H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. This will result in two distinct signals for the pyridine ring, both expected to be doublets.
-
4-Fluorophenyl Ring Protons: The protons on this ring are influenced by both the electron-withdrawing carbonyl group and the fluorine atom. The protons ortho to the carbonyl group (H-2, H-6) will be deshielded. The protons ortho to the fluorine atom (H-3, H-5) will also have their chemical shift influenced. Critically, these protons will exhibit coupling to the ¹⁹F nucleus. This H-F coupling occurs through bonds, with the three-bond coupling (³JHF) being particularly significant. This will split the signals for H-3 and H-5 into doublets, which are then further split by the adjacent proton, resulting in a doublet of doublets. Similarly, the signal for H-2 and H-6 will be a doublet of doublets.
¹³C NMR Spectral Predictions
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and critical information about the carbon skeleton, most notably through carbon-fluorine coupling constants.
-
Carbonyl Carbon (C-7): This carbon is typically found in the highly deshielded region of the spectrum, around δ 190-200 ppm.[4]
-
Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C-2', C-6') will be the most deshielded within this ring system. The carbon at the para position (C-4') will also be significantly deshielded.[3][5]
-
4-Fluorophenyl Ring Carbons: The most informative signal is from the carbon directly attached to fluorine (C-4). This carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.[6][7][8] The other carbons in the ring will also show smaller couplings to fluorine: C-3/C-5 will exhibit a ²JCF of ~22 Hz, and C-2/C-6 will show a ³JCF of ~8-9 Hz.[7][9] These couplings are immensely valuable for definitive signal assignment.[10]
Experimental Protocol
This protocol provides a validated methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR characterization.
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount to ensure analyte solubility and to avoid overlapping signals with the analyte peaks. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single residual peak at δ 7.26 ppm.
Procedure:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v tetramethylsilane, TMS).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
NMR Data Acquisition
Rationale: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experimental time. For ¹³C NMR, a greater number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3] A relaxation delay (d1) of at least 1-2 seconds is used to allow for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration in ¹H NMR.
Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Acquisition | ¹³C Acquisition |
| Spectrometer Frequency | 400 MHz | 100.6 MHz |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width (SW) | ~20 ppm | ~220 ppm |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |
| Relaxation Delay (d1) | 2 s | 2 s |
| Number of Scans (NS) | 8-16 | 1024 or more |
Data Analysis and Interpretation
¹H NMR Spectrum: Peak Assignments
The analysis involves correlating the signals in the acquired spectrum with the predicted proton environments. The integration of each signal should correspond to the number of protons it represents.
Table 2: Typical ¹H NMR Data for this compound in CDCl₃
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 8.80 | d | ³JHH ≈ 6.0 | 2H |
| H-2, H-6 | ~ 7.85 | dd | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 | 2H |
| H-3', H-5' | ~ 7.55 | d | ³JHH ≈ 6.0 | 2H |
| H-3, H-5 | ~ 7.20 | t | ³JHH ≈ 8.6, ³JHF ≈ 8.6 | 2H |
-
Assigning the Pyridine Protons: The most downfield signal, a doublet around δ 8.80 ppm integrating to 2H, is unambiguously assigned to the α-protons H-2' and H-6'. The other doublet for the pyridine ring, found around δ 7.55 ppm (2H), corresponds to the β-protons H-3' and H-5'.
-
Assigning the 4-Fluorophenyl Protons: The remaining two signals belong to the fluorinated ring. The signal around δ 7.85 ppm is a doublet of doublets, corresponding to H-2 and H-6. The signal around δ 7.20 ppm often appears as a triplet (a doublet of doublets where JHH ≈ JHF) and corresponds to H-3 and H-5.[11] The characteristic splitting patterns caused by H-F coupling are definitive for these assignments.
¹³C NMR Spectrum: Peak Assignments
The proton-decoupled ¹³C NMR spectrum is assigned by considering chemical shifts and, most importantly, the C-F coupling patterns.[12]
Table 3: Typical ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbons | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |
| C-7 (C=O) | ~194.5 | s | - |
| C-4 | ~165.5 | d | ¹JCF ≈ 255 |
| C-2', C-6' | ~151.0 | s | - |
| C-4' | ~144.0 | s | - |
| C-1 | ~133.0 | d | ⁴JCF ≈ 3 |
| C-2, C-6 | ~132.5 | d | ³JCF ≈ 9 |
| C-3', C-5' | ~121.5 | s | - |
| C-3, C-5 | ~115.8 | d | ²JCF ≈ 22 |
-
Assigning Key Carbons: The carbonyl carbon (C-7) is the most downfield singlet. The most prominent feature is the doublet at ~165.5 ppm with a very large splitting of ~255 Hz; this is unequivocally C-4, the carbon bearing the fluorine atom.[7]
-
Assigning Remaining Aromatic Carbons: The remaining doublets are assigned to the other carbons of the fluorophenyl ring based on established coupling constant magnitudes (³JCF > ⁴JCF).[9][13] The singlets are assigned to the pyridine ring carbons, with C-2'/C-6' being the most deshielded due to their proximity to the nitrogen atom.[3]
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy, with careful attention to the spin-spin coupling interactions involving the ¹⁹F nucleus, provides a comprehensive and unambiguous structural characterization of this compound. The protocols and interpretive guidelines presented here form a self-validating system for researchers, ensuring high confidence in the identity and purity of this important chemical entity. For highly complex spectra or for assigning quaternary carbons like C-1 and C-4', advanced 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can provide additional definitive correlations.
References
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- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- Pugmire, R. J., & Grant, D. M. (1971). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Bardak, F., & Kose, E. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Kamienski, B., & Schilf, W. (2007). 15N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl3/DMSO-d6 (70:30 v/v).
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
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- American Chemical Society (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Alfa Chemistry. 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
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- ResearchGate (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
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- PubMed Central (PMC). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
- ¹H-NMR and ¹³C-NMR Spectra.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (2012). The Royal Society of Chemistry.
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- ResearchGate (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
- Supporting Information for Catalytic oxidative coupling of benzylamines to imines under N2 environment. (2016). The Royal Society of Chemistry.
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ResearchGate (2025). methanone. ResearchGate.
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Application Note: High-Resolution Mass Spectrometry for the Analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone
Introduction
(4-Fluorophenyl)(pyridin-4-yl)methanone is a chemical entity of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring and a pyridine moiety linked by a ketone, is a common scaffold in pharmacologically active compounds. Accurate and robust analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such small molecules.[1] This application note provides a detailed guide for the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Key properties are summarized in the table below.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | PubChem[2] |
| Molecular Weight | 201.20 g/mol | PubChem[2] |
| Monoisotopic Mass | 201.058992041 Da | PubChem[2] |
The presence of a basic pyridine nitrogen makes this molecule particularly amenable to positive ion electrospray ionization (ESI), as it can be readily protonated.
Direct Infusion Mass Spectrometry Protocol
Direct infusion is a rapid method for initial characterization and for optimizing mass spectrometer parameters.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 10 mL of 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The pyridine nitrogen is a basic site, readily accepting a proton. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas (N₂) Flow | 1.5 – 2.5 L/min | Assists in the formation of fine droplets for efficient ionization.[3] |
| Drying Gas (N₂) Flow | 8 – 12 L/min | Facilitates solvent evaporation from the charged droplets.[3] |
| Drying Gas Temperature | 300 – 350 °C | Ensures complete desolvation of the ions before they enter the mass analyzer.[3] |
| Mass Range | 50 – 500 m/z | Covers the expected m/z of the parent ion and its common adducts. |
Expected Ions
Based on the monoisotopic mass, the following protonated and adducted species are anticipated in the full scan mass spectrum.[4]
| Adduct | Calculated m/z |
| [M+H]⁺ | 202.0663 |
| [M+Na]⁺ | 224.0482 |
| [M+K]⁺ | 240.0222 |
| [M+NH₄]⁺ | 219.0928 |
LC-MS Protocol for Separation and Quantification
For the analysis of this compound in complex mixtures, chromatographic separation prior to mass spectrometric detection is essential.[1][5]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good retention for moderately polar compounds. The shorter column length and smaller particle size allow for fast and efficient separations. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase with an acid modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance and compatibility with the ESI source.[6] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 1 – 5 µL | Dependent on sample concentration and instrument sensitivity. |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
This gradient is a starting point and should be optimized for the specific matrix and analytical requirements.[6][7]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry is employed for structural confirmation and to enhance selectivity in quantitative assays. The protonated molecule ([M+H]⁺, m/z 202.0663) is isolated and subjected to collision-induced dissociation (CID).
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to occur primarily at the carbonyl group and the bonds connecting the aromatic rings.[8][9][10] The pyridine ring itself is relatively stable.[11][12]
-
Loss of the Pyridine Ring: Cleavage of the bond between the carbonyl carbon and the pyridine ring can result in the formation of the 4-fluorobenzoyl cation at m/z 123.0189 .
-
Loss of the 4-Fluorophenyl Ring: Cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring can lead to the formation of the pyridin-4-ylcarbonyl cation at m/z 106.0287 .
-
Formation of the 4-Fluorophenyl Cation: Subsequent loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation (m/z 123.0189) can generate the 4-fluorophenyl cation at m/z 95.0237 .
Experimental Workflow
The overall process for the analysis of this compound is depicted in the following workflow diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The methodologies for direct infusion and LC-MS are designed to be robust starting points for researchers. The predicted fragmentation pathway offers a basis for structural confirmation using tandem mass spectrometry. These protocols are expected to be valuable for the accurate and sensitive characterization and quantification of this compound in drug discovery and development settings.
References
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Intertek. LC-MS Method Development. [Link]
-
PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]
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Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
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LinkedIn. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]
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Sannova. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
PubMed Central. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
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PubChemLite. This compound (C12H8FNO). [Link]
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ACS Publications. Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. [https://pubs.acs.org/doi/abs/10.1021/ac991051+?casa_token=x_1h5-20o-cAAAAA%3A4r0d5a3n4j6k7l8m9n0o1p2q3r4s5t6u7v8w9x-y0z-a1b2c3d4e5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0u-v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p-q1r2s3t4u5v6w7x8y9z0a1b2c3d4e5f6g7h8i9j0k-l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-t0u1v2w3x4y5z6a7b8c9d0e1f2g3h4i5j6k7l8m-n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6-t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4-f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3-y3z4a5b6c7d8e9f0g1h2i3j4k5l6m7n8o9p0q1r-s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8-f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7-y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r-7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0-v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m-6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r-3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0-d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9-w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8-p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h-7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5-a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4-t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3-m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e-2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7-i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m-4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2-f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6-b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5-u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4-n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f-3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1-y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8-j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0-r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7-c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6-v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5-o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2-z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s-2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5-i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4-b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e-0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3-u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5-c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2-n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c-6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4-v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n-3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1-g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k-8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3-o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g-2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d-7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o-4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z-1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0-t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1-a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t-1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f-9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1-u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0-n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y-8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n-1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g-0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8-z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1-o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0-h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s-8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4-d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o-2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h-1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9-a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l-7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7-m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w-4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0-b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9-u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m-8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e-6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3-q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6-n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2-n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1-g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7-e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1-o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h-1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9-u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f-7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4-r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3-k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n-7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g-6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z-5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4-t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3-m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2-f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1-y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0-r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5-c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4-v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n-3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g-2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7-e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1-o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h-1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7-g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y-6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1-w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i-0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b-9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6-h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5-a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m-4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f-3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o-2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0-v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h-7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5-u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s-2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e-0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k-8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d-7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4-j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o-2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o-8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7-i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6-b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5-o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8-l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7-e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6-x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q-6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b-9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8-v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8-p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6-v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5-i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3-u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8-f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q-6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5-k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4-d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1-w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0-j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9-c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8-j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7-c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5-c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o-4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1-w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0-j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c-0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9-w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c-6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4-j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3-c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j-1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0-d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w-0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8-l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w-4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3-q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q-2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d-1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8-f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7-y8z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r-7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l-7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e-6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3-k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2-r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1-y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7c8d9e-0f1g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e8f-9g0h1i2j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8-z9a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7-m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y-6z7a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4-l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1-w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m6-n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2-r3s4t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0-j1k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2j3k4-l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9-u0v1w2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l-7m8n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4-d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t3-u4v5w6x7y8z9a0b1c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b7-c8d9e0f1g2h3i4j5k6l7m8n9o0p1q2r3s4-t5u6v7w8x9y0z1a2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v5w6x7y8z9-a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g4h5i6j7k8-l9m0n1o2p3q4r5s6t7u8v9w0x1y2z3a4-b5c6d7e8f9g0h1i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a0b1c2d3e4f5g6-h7i8j9k0l1m2n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i2j3k4l5m-6n7o8p9q0r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5a6b7c8d9e0f1-g2h3i4j5k6l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7g8h9i0j1k2-l3m4n5o6p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7s8t9u0v1w2x-3y4z5a6b7c8d9e0f1g2h3i4j5k6l7m-8n9o0p1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y6z7a8b9c0d1e2-f3g4h5i6j7k8l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o6p7q8r9s0t1-u2v3w4x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h1i2j3k4l5m6n-7o8p9q0r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p1q2r3-s4t5u6v7w8x9y0z1a2b3c4d5e6f-7g8h9i0j1k2l3m4n5o6p7q8r9s0t-1u2v3w4x5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5w6-x7y8z9a0b1c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5y6z7a8b9c0-d1e2f3g4h5i6j7k8l9m0n1o2p3q4-r5s6t7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c8d9e0f1g-2h3i4j5k6l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u8v9w-0x1y2z3a4b5c6d7e8f9g0h1i2j3-k4l5m6n7o8p9q0r1s2t3u4v5w6-x7y8z9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2h3i4j5-k6l7m8n9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6t7u8v9w-0x1y2z3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4f5g6h7-i8j9k0l1m2n3o4p5q6r7s8t9u0-v1w2x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r3s4t5-u6v7w8x9y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6p7q8r9s0-t1u2v3w4x5y6z7a8b9c0d1e2f-3g4h5i6j7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q0-r1s2t3u4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x1y2-z3a4b5c6d7e8f9g0h1i2j3k4l-5m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7a8b9c0-d1e2f3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y2z3a4-b5c6d7e8f9g0h1i2j3k4l5m6-n7o8p9q0r1s2t3u4v5w6x7y-8z9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1q2r3s4-t5u6v7w8x9y0z1a2b3c4d5e-6f7g8h9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7a8b9-c0d1e2f3g4h5i6j7k8l9m0n-1o2p3q4r5s6t7u8v9w0x1y2-z3a4b5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f5g6h-7i8j9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c8d9e-0f1g2h3i4j5k6l7m8n9o0p1q-2r3s4t5u6v7w8x9y0z1a2b3-c4d5e6f7g8h9i0j1k2l3m4n5-o6p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4p5q6r-7s8t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w8x9y0z-1a2b3c4d5e6f7g8h9i0j1k2-l3m4n5o6p7q8r9s0t1u2v3w-4x5y6z7a8b9c0d1e2f3g4h5-i6j7k8l9m0n1o2p3q4r5s6-t7u8v9w0x1y2z3a4b5c6d7-e8f9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k8-l9m0n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o8p9q0-r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x-3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2d3e-4f5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a6-b7c8d9e0f1g2h3i4j5k6l7m-8n9o0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h9i0j-1k2l3m4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m6n7o-8p9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c4d5e-6f7g8h9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t3-u4v5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0z1-a2b3c4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6d7e8-f9g0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z9a0-b1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x3-y4z5a6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s4t5u6-v7w8x9y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9c0d-1e2f3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7s8t9-u0v1w2x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9o0p1q2-r3s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x1-y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4-v5w6x7y8z9a0b1c2d3e4f5g-6h7i8j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3m-4n5o6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5s6t7u8-v9w0x1y2z3a4b5c6d7e8f9g-0h1i2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t1u2v3w-4x5y6z7a8b9c0d1e2f3g4h5-i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l1m2n-3o4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3a4-b5c6d7e8f9g0h1i2j3k4l5m-6n7o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g6h7-i8j9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k2l3-m4n5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2b3c4-d5e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r5s6-t7u8v9w0x1y2z3a4b5c6d-7e8f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x7y-8z9a0b1c2d3e4f5g6h7i8-j9k0l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2-f3g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t3u4-v5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7-g8h9i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7a8b-9c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2n3-o4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j5-k6l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j7k-8l9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n7o8-p9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3q4-r5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f5g6-h7i8j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9i0-j1k2l3m4n5o6p7q8r9s0t-1u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n1o-2p3q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d3e-4f5g6h7i8j9k0l1m2n3o-4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s4t5-u6v7w8x9y0z1a2b3c4d5e-6f7g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5y6z-7a8b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d-7e8f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x7-y8z9a0b1c2d3e4f5g6h7-i8j9k0l1m2n3o4p5q6r7s-8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8b-9c0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d7e8f-9g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8b9-c0d1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u8v9w-0x1y2z3a4b5c6d7e8f9g-0h1i2j3k4l5m6n7o8p9q0-r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1q2r3-s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4-n5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l-5m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z-5a6b7c8d9e0f1g2h3i4j5-k6l7m8n9o0p1q2r3s4t5-u6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3q4-r5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d3-e4f5g6h7i8j9k0l1m2n3-o4p5q6r7s8t9u0v1w2x3-y4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r3-s4t5u6v7w8x9y0z1a2b3-c4d5e6f7g8h9i0j1k2l3-m4n5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2-n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1q2-r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t1-u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n-1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0-h1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z9-a0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l7-m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3-q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0-b1c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7c-8d9e0f1g2h3i4j5k6l-7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m-4n5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e2f-3g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j-9k0l1m2n3o4p5q6r7s-8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4t-5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d-1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d7e-8f9g0h1i2j3k4l5m6n-7o8p9q0r1s2t3u4v5w-6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o-4p5q6r7s8t9u0v1w2x-3y4z5a6b7c8d9e0f1g-2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z-7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s-2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d9-e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y6z-7a8b9c0d1e2f3g4h5i-6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5s6-t7u8v9w0x1y2z3a4b5c-6d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4-f5g6h7i8j9k0l1m2n3o-4p5q6r7s8t9u0v1w2x3-y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2-r3s4t5u6v7w8x9y0z1a-2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t-1u2v3w4x5y6z7a8b9c0-d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9-w0x1y2z3a4b5c6d7e8-f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5g-6h7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y4z-5a6b7c8d9e0f1g2h3i4-j5k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2-l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n-1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g-0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5-e6f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3-q4r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r1s-2t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0-v1w2x3y4z5a6b7c8d9e-0f1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p7q-8r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m-6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q2r-3s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t1-u2v3w4x5y6z7a8b9c0d-1e2f3g4h5i6j7k8l9m0-n1o2p3q4r5s6t7u8v9w-0x1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o8p-9q0r1s2t3u4v5w6x7y8-z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m4-n5o6p7q8r9s0t1u2v3w-4x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y2-z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0-b1c2d3e4f5g6h7i8j9-k0l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m-8n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6f-7g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5y-6z7a8b9c0d1e2f3g4h5-i6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0-f1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x9y-0z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k-8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c-6d7e8f9g0h1i2j3k4l-5m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2-n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f1-g2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a4-b5c6d7e8f9g0h1i2j3-k4l5m6n7o8p9q0r1s2-t3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7-w8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n5-o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0h-1i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z5-a6b7c8d9e0f1g2h3i4-j5k6l7m8n9o0p1q2r3-s4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0-t1u2v3w4x5y6z7a8b9-c0d1e2f3g4h5i6j7k8-l9m0n1o2p3q4r5s6t7-u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u4-v5w6x7y8z9a0b1c2d3-e4f5g6h7i8j9k0l1m2-n3o4p5q6r7s8t9u0v1w-2x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9o-0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7-g8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1y-2z3a4b5c6d7e8f9g0-h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y-8z9a0b1c2d3e4f5g6-h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9-i0j1k2l3m4n5o6p7q8-r9s0t1u2v3w4x5y6z7-a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9-a0b1c2d3e4f5g6h7i8-j9k0l1m2n3o4p5q6r7-s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k-2l3m4n5o6p7q8r9s0t-1u2v3w4x5y6z7a8b9c-0d1e2f3g4h5i6j7k8l-9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m-8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d-5e6f7g8h9i0j1k2l3m-4n5o6p7q8r9s0t1u2-v3w4x5y6z7a8b9c0d-1e2f3g4h5i6j7k8l9-m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c-6d7e8f9g0h1i2j3k4-l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1-c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8-t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5-k6l7m8n9o0p1q2r3s-4t5u6v7w8x9y0z1a2-b3c4d5e6f7g8h9i0j-1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4-r5s6t7u8v9w0x1y2z-3a4b5c6d7e8f9g0h1-i2j3k4l5m6n7o8p9q-0r1s2t3u4v5w6x7y8-z9a0b1c2d3e4f5g6h-7i8j9k0l1m2n3o4p5-q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g-2h3i4j5k6l7m8n9o0p-1q2r3s4t5u6v7w8x9-y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6-p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o-2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o-8p9q0r1s2t3u4v5w6-x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3-o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f-1g2h3i4j5k6l7m8n9-o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6-f7g8h9i0j1k2l3m4n-5o6p7q8r9s0t1u2v3-w4x5y6z7a8b9c0d1e-2f3g4h5i6j7k8l9m0-n1o2p3q4r5s6t7u8v-9w0x1y2z3a4b5c6d-7e8f9g0h1i2j3k4l5-m6n7o8p9q0r1s2t3u-4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0-l1m2n3o4p5q6r7s8t-9u0v1w2x3y4z5a6b7-c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4-t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j-7k8l9m0n1o2p3q4r5-s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2-j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9-a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6-r7s8t9u0v1w2x3y4z-5a6b7c8d9e0f1g2h3-i4j5k6l7m8n9o0p1q-2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p-7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2-p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o-8p9q0r1s2t3u4v5w6x-7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3-y4z5a6b7c8d9e0f1g2-h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7-q8r9s0t1u2v3w4x5y-6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p-3q4r5s6t7u8v9w0x1-y2z3a4b5c6d7e8f9g-0h1i2j3k4l5m6n7o8-p9q0r1s2t3u4v5w6x7-y8z9a0b1c2d3e4f5g-6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q-2r3s4t5u6v7w8x9y0z-1a2b3c4d5e6f7g8h9i-0j1k2l3m4n5o6p7q8r9-s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6-t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k-4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c-2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u-0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f-7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2-x3y4z5a6b7c8d9e0f1g2h-3i4j5k6l7m8n9o0p1q2r-3s4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3-g4h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j3k4-l5m6n7o8p9q0r1s2t3u4v-5w6x7y8z9a0b1c2d3e4f5-g6h7i8j9k0l1m2n3o4p5q-6r7s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6l7-m8n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f7g8-h9i0j1k2l3m4n5o6p7q8r-9s0t1u2v3w4x5y6z7a8b9-c0d1e2f3g4h5i6j7k8l9m-0n1o2p3q4r5s6t7u8v9w0x-1y2z3a4b5c6d7e8f9g0h1i-2j3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2d3-e4f5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y4z5-a6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1-e2f3g4h5i6j7k8l9m0n1o2p3-q4r5s6t7u8v9w0x1y2z3a4b-5c6d7e8f9g0h1i2j3k4l5m6n-7o8p9q0r1s2t3u4v5w6x7y8-z9a0b1c2d3e4f5g6h7i8j9k-0l1m2n3o4p5q6r7s8t9u0v1-w2x3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t5u-6v7w8x9y0z1a2b3c4d5e6f7g-8h9i0j1k2l3m4n5o6p7q8r9s-0t1u2v3w4x5y6z7a8b9c0d1e-2f3g4h5i6j7k8l9m0n1o2p3q-4r5s6t7u8v9w0x1y2z3a4b5-c6d7e8f9g0h1i2j3k4l5m6n7-o8p9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j9k0l-1m2n3o4p5q6r7s8t9u0v1w2x-3y4z5a6b7c8d9e0f1g2h3i4j-5k6l7m8n9o0p1q2r3s4t5u6v-7w8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s0-t1u2v3w4x5y6z7a8b9c0d1e2-f3g4h5i6j7k8l9m0n1o2p3q4r-5s6t7u8v9w0x1y2z3a4b5c6-d7e8f9g0h1i2j3k4l5m6n7o8-p9q0r1s2t3u4v5w6x7y8z9a-0b1c2d3e4f5g6h7i8j9k0l1m-2n3o4p5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h3i4j5k-6l7m8n9o0p1q2r3s4t5u6v7w-8x9y0z1a2b3c4d5e6f7g8h9i-0j1k2l3m4n5o6p7q8r9s0t1u-2v3w4x5y6z7a8b9c0d1e2f3g-4h5i6j7k8l9m0n1o2p3q4r5s-6t7u8v9w0x1y2z3a4b5c6d7-e8f9g0h1i2j3k4l5m6n7o8p9-q0r1s2t3u4v5w6x7y8z9a0b-1c2d3e4f5g6h7i8j9k0l1m2n-3o4p5q6r7s8t9u0v1w2x3y4-z5a6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v7w8-x9y0z1a2b3c4d5e6f7g8h9i0-j1k2l3m4n5o6p7q8r9s0t1u2v-3w4x5y6z7a8b9c0d1e2f3g4h-5i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e8f-9g0h1i2j3k4l5m6n7o8p9q0r-1s2t3u4v5w6x7y8z9a0b1c2-d3e4f5g6h7i8j9k0l1m2n3o4-p5q6r7s8t9u0v1w2x3y4z5a-6b7c8d9e0f1g2h3i4j5k6l7m8-n9o0p1q2r3s4t5u6v7w8x9y0-z1a2b3c4d5e6f7g8h9i0j1k2-l3m4n5o6p7q8r9s0t1u2v3w4-x5y6z7a8b9c0d1e2f3g4h5i6-j7k8l9m0n1o2p3q4r5s6t7u-8v9w0x1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o8p9q0r1-s2t3u4v5w6x7y8z9a0b1c2d-3e4f5g6h7i8j9k0l1m2n3o4p-5q6r7s8t9u0v1w2x3y4z5a6b-7c8d9e0f1g2h3i4j5k6l7m8n-9o0p1q2r3s4t5u6v7w8x9y0z-1a2b3c4d5e6f7g8h9i0j1k2l-3m4n5o6p7q8r9s0t1u2v3w4x5-y6z7a8b9c0d1e2f3g4h5i6j7-k8l9m0n1o2p3q4r5s6t7u8v9-w0x1y2z3a4b5c6d7e8f9g0h-1i2j3k4l5m6n7o8p9q0r1s2t-3u4v5w6x7y8z9a0b1c2d3e4f-5g6h7i8j9k0l1m2n3o4p5q6r-7s8t9u0v1w2x3y4z5a6b7c8-d9e0f1g2h3i4j5k6l7m8n9o0-p1q2r3s4t5u6v7w8x9y0z1a2b-3c4d5e6f7g8h9i0j1k2l3m4n5-o6p7q8r9s0t1u2v3w4x5y6z7a-8b9c0d1e2f3g4h5i6j7k8l9m0-n1o2p3q4r5s6t7u8v9w0x1y2z3-a4b5c6d7e8f9g0h1i2j3k4l5m-6n7o8p9q0r1s2t3u4v5w6x7y8z-9a0b1c2d3e4f5g6h7i8j9k0l1-m2n3o4p5q6r7s8t9u0v1w2x3y-4z5a6b7c8d9e0f1g2h3i4j5k6-l7m8n9o0p1q2r3s4t5u6v7w8x-9y0z1a2b3c4d5e6f7g8h9i0j1-k2l3m4n5o6p7q8r9s0t1u2v3w4x-5y6z7a8b9c0d1e2f3g4h5i6j7k-8l9m0n1o2p3q4r5s6t7u8v9w0-x1y2z3a4b5c6d7e8f9g0h1i2j-3k4l5m6n7o8p9q0r1s2t3u4v5-w6x7y8z9a0b1c2d3e4f5g6h7i-8j9k0l1m2n3o4p5q6r7s8t9u0v-1w2x3y4z5a6b7c8d9e0f1g2h3i-4j5k6l7m8n9o0p1q2r3s4t5u6-v7w8x9y0z1a2b3c4d5e6f7g8h-9i0j1k2l3m4n5o6p7q8r9s0t1-u2v3w4x5y6z7a8b9c0d1e2f3g4-h5i6j7k8l9m0n1o2p3q4r5s6t-7u8v9w0x1y2z3a4b5c6d7e8f9-g0h1i2j3k4l5m6n7o8p9q0r1s-2t3u4v5w6x7y8z9a0b1c2d3e4-f5g6h7i8j9k0l1m2n3o4p5q6r-7s8t9u0v1w2x3y4z5a6b7c8d-9e0f1g2h3i4j5k6l7m8n9o0p1-q2r3s4t5u6v7w8x9y0z1a2b3c-4d5e6f7g8h9i0j1k2l3m4n5o-6p7q8r9s0t1u2v3w4x5y6z7a8-b9c0d1e2f3g4h5i6j7k8l9m0n-1o2p3q4r5s6t7u8v9w0x1y2z3a-4b5c6d7e8f9g0h1i2j3k4l5m6-n7o8p9]([Link]
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Application Note: FT-IR Spectroscopy for the Structural Elucidation of (4-Fluorophenyl)(pyridin-4-yl)methanone
Abstract
(4-Fluorophenyl)(pyridin-4-yl)methanone is a significant chemical intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, comprising a diaryl ketone core with a fluorine-substituted phenyl ring and a pyridine ring, imparts specific functionalities crucial to its reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural verification and quality control of this compound. This application note provides an in-depth guide to the principles, experimental protocols, and spectral interpretation for the FT-IR analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the unambiguous structural confirmation of intermediates is a cornerstone of process chemistry and regulatory compliance. This compound serves as a versatile building block, and its purity and structural integrity are paramount. FT-IR spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] Infrared radiation absorption occurs only when the frequency of the radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending), resulting in a unique spectrum that is characteristic of the compound's structure.[2] For this compound, FT-IR is instrumental in confirming the presence of the critical carbonyl (C=O) group of the ketone, the carbon-fluorine (C-F) bond, and the characteristic vibrations of both the phenyl and pyridine rings.
Principles of FT-IR for Functional Group Analysis
The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains absorption bands that are characteristic of specific functional groups, while the latter contains a complex pattern of absorptions that is unique to the molecule as a whole.[3]
The key functional groups in this compound and their expected vibrational characteristics are:
-
Carbonyl (C=O) Stretching of an Aromatic Ketone: The C=O double bond gives rise to one of the most intense absorptions in the IR spectrum. For aromatic ketones, where the carbonyl group is conjugated with the aromatic rings, this stretching vibration is typically observed in the range of 1690-1660 cm⁻¹.[4] This is a lower frequency compared to saturated ketones (1725-1705 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the C=O bond.[5]
-
Carbon-Fluorine (C-F) Stretching: The C-F bond is the strongest single bond in organic chemistry, leading to a strong absorption in the infrared spectrum. This stretching vibration typically appears in the 1360-1000 cm⁻¹ range. The exact position is sensitive to the molecular environment, but for monofluorinated aromatic compounds, a strong band is expected between 1110 and 1000 cm⁻¹.
-
Aromatic C=C and C=N Ring Stretching: Both the fluorophenyl and pyridine rings exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Pyridine also has a characteristic C=N stretching vibration within this range.[6] These bands are often sharp and can appear as a set of multiple peaks.
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic rings occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7]
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-650 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.[1]
Experimental Protocols
Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[8][9] An alternative, requiring minimal sample preparation, is Attenuated Total Reflectance (ATR)-FTIR.[10]
Protocol 1: KBr Pellet Transmission Method
This method involves dispersing the solid sample within a matrix of dry, IR-transparent KBr powder and pressing it into a thin, transparent pellet.
Rationale: KBr is an alkali halide that is transparent to infrared radiation and becomes plastic under pressure, forming a solid matrix that holds the sample particles in the path of the IR beam. A fine particle size is crucial to minimize scattering of the IR radiation.
Materials and Equipment:
-
This compound (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press (capable of applying 8-10 metric tons of force)
-
FT-IR Spectrometer
Step-by-Step Methodology:
-
Sample Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder. The goal is to reduce particle size to minimize light scattering.
-
Matrix Preparation: Add approximately 100-200 mg of the pre-dried KBr powder to the mortar.[8]
-
Mixing: Gently but thoroughly mix the sample and KBr powders with the pestle. The objective is a homogenous dispersion of the sample within the KBr matrix.
-
Die Loading: Carefully transfer the mixture into the sleeve of the pellet die. Ensure an even distribution of the powder on the anvil surface. Using too much powder will result in an opaque pellet.
-
Pressing the Pellet: Place the die into the hydraulic press. Gradually apply a pressure of 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc. Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and moisture, which can improve pellet quality.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.
-
Background Spectrum: Acquire a background spectrum using an empty sample holder or a blank KBr pellet. This is crucial for correcting for atmospheric water and CO₂ absorptions, as well as any scattering from the KBr itself.[9]
-
Sample Analysis: Place the KBr pellet containing the sample into the spectrometer's sample holder and acquire the FT-IR spectrum.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a powerful alternative that requires virtually no sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[10]
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Sample Analysis: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the crystal surface to remove all traces of the sample.
Data Analysis and Interpretation
The resulting FT-IR spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic Rings (Phenyl & Pyridine) |
| ~1670 | Strong, Sharp | C=O Stretching (conjugated) | Aromatic Ketone |
| 1600 - 1550 | Medium to Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| 1590 - 1450 | Medium to Strong | C=C Ring Stretching | Phenyl Ring |
| ~1230 | Strong | C-F Stretching | Fluoro-aromatic |
| 900 - 650 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic Rings |
Note: The exact positions of the peaks can be influenced by the solid-state packing of the molecule and the sample preparation method.
Visualization of Key Molecular Features
To aid in the conceptual understanding of the analysis, the molecular structure and its key vibrational modes are depicted below.
Caption: Molecular structure of this compound with key vibrational modes.
Ensuring Trustworthiness and Data Integrity
To ensure the validity of the obtained FT-IR spectrum, the following points must be considered:
-
Instrument Performance: The spectrometer should be calibrated and validated according to the manufacturer's specifications. Regular performance checks using a polystyrene film standard are recommended.
-
Moisture Exclusion: KBr is highly hygroscopic. Absorbed water will lead to broad absorption bands around 3400 cm⁻¹ (O-H stretching) and 1630 cm⁻¹ (H-O-H bending), which can obscure sample peaks. All tools and the KBr powder must be kept scrupulously dry. Performing sample preparation in a low-humidity environment or a glovebox is ideal.
-
Background Correction: A proper background scan is non-negotiable. An unstable or poorly collected background will introduce significant artifacts into the sample spectrum.
-
Pellet Quality: For the KBr method, the pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or excessive sample concentration, which will lead to a sloping baseline and distorted peak shapes due to light scattering.
By adhering to these principles and protocols, researchers can confidently utilize FT-IR spectroscopy for the reliable and accurate structural characterization of this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.
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Developing a bioassay for (4-Fluorophenyl)(pyridin-4-yl)methanone activity
Topic: Development of a Homogeneous Bioassay for Screening Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Using (4-Fluorophenyl)(pyridin-4-yl)methanone as a Model Compound
For: Researchers, scientists, and drug development professionals
Abstract
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2][3][4] Its overexpression in metabolic tissues like the liver and adipose tissue is implicated in the pathogenesis of obesity, metabolic syndrome, and type 2 diabetes.[5][6] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.[1][6] This document provides a comprehensive guide for developing and validating a robust, high-throughput homogeneous bioassay to identify and characterize inhibitors of 11β-HSD1, using this compound as a representative model inhibitor. We detail a Homogeneous Time-Resolved Fluorescence (HTRF) based protocol, selected for its sensitivity, reliability, and amenability to automation.[7]
Scientific Rationale & Assay Principle
The core function of 11β-HSD1 in intact cells is the NADPH-dependent reduction of cortisone to cortisol.[2][3] A successful bioassay must accurately quantify this enzymatic activity and its inhibition by test compounds. Traditional methods like HPLC or TLC are labor-intensive and not suited for high-throughput screening (HTS).[5] Homogeneous assays, such as HTRF, circumvent these limitations by eliminating separation steps, enabling a "mix-and-measure" format.[7]
The HTRF assay described herein is a competitive immunoassay. The principle is as follows:
-
Recombinant human 11β-HSD1 enzyme converts its substrate, cortisone, into cortisol in the presence of the cofactor NADPH.
-
The reaction is stopped, and detection reagents are added. These include a cortisol-specific monoclonal antibody labeled with a Europium (Eu³⁺) cryptate (the donor fluorophore) and a cortisol analog tracer labeled with d2 (the acceptor fluorophore).
-
In the absence of enzymatic activity (no cortisol produced), the cortisol-d2 tracer binds to the Eu³⁺-cryptate antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived fluorescent signal at 665 nm.
-
Cortisol produced by the 11β-HSD1 enzyme competes with the cortisol-d2 tracer for binding to the antibody. This competition reduces the amount of FRET, causing a decrease in the 665 nm signal.
-
The signal is inversely proportional to the concentration of cortisol produced by the enzyme. An inhibitor, such as this compound, will prevent cortisol production, resulting in a high FRET signal.
Diagram of HTRF Assay Principle
Caption: HTRF competitive assay principle for 11β-HSD1 activity.
Experimental Workflow
A robust screening campaign follows a logical progression from primary screening to detailed characterization.
Screening Workflow Diagram
Caption: Intracellular activation of cortisol by 11β-HSD1 and point of inhibition.
Conclusion
This application note details a robust and validated HTRF-based bioassay for the discovery and characterization of 11β-HSD1 inhibitors. The protocol is sensitive, amenable to high-throughput automation, and incorporates essential validation steps such as Z'-factor determination and selectivity counterscreening. By employing this methodology, researchers can effectively screen compound libraries and advance potent and selective inhibitors of 11β-HSD1, a key therapeutic target for metabolic diseases.
References
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Doolittle, D. J., et al. (2005). Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Journal of Biomolecular Screening, 10(4), 377-84. [Link]
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Gaudet, E. A., et al. (2003). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Journal of Biomolecular Screening, 8(2), 164-75. [Link]
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Solly, K., et al. (2005). High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay and Drug Development Technologies, 3(4), 377-84. [Link]
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Kim, D. S., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 949-55. [Link]
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Agilent Technologies. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Application Note. [Link]
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Oomi, K., et al. (2000). Development of a homogeneous time-resolved fluorescence assay for high throughput screening to identify Lck inhibitors: comparison with scintillation proximity assay and streptavidin-coated plate assay. Journal of Biomolecular Screening, 5(6), 463-70. [Link]
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Amrein, K. E., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 688, 1-24. [Link]
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Xie, M., et al. (2013). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today: Technologies, 10(1), e115-e122. [Link]
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Valli, M., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial Cell Factories, 15, 52. [Link]
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Valli, M., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial Cell Factories, 15, 52. [Link]
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Schweizer, R. A., et al. (2003). A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity. Molecular and Cellular Endocrinology, 212(1-2), 41-9. [Link]
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Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517-27. [Link]
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Evotec. (n.d.). (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone. Product Page. [Link]
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Morgan, S. A., et al. (2018). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 159(1), 233-247. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023019, this compound. PubChem. [Link]
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Schweizer, R. A., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology, 212(1-2), 41-9. [Link]
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Seckl, J. R., & Walker, B. R. (2001). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews, 81(3), 1131-1206. [Link]
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Chelladurai, K. S., et al. (2020). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Biomolecular Structure & Dynamics, 38(11), 3296-3308. [Link]
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Wu, G., & Yuan, D. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383-92. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]
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ResearchGate. (2023). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Preprint. [Link]
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Current Protocols in Protein Science. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Chapter 19, Unit 19.8. [Link]
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Al-Masoudi, N. A., et al. (2018). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Taibah University for Science, 12(6), 723-735. [Link]
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Stimson, R. H., et al. (2007). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 92(11), 4472-8. [Link]
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ResearchGate. (n.d.). The enzymatic actions of 11β-hydroxysteroid dehydrogenase (11β-HSD) in... Topic Page. [Link]
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Albaugh, P., et al. (1988). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 31(7), 1363-9. [Link]
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Henneicke-von Zepelin, H. H., et al. (2004). In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid. Experimental and Clinical Endocrinology & Diabetes, 112(9), 524-9. [Link]
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Chang, C. W., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 22(5), 1269-1280. [Link]
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Application Note & Protocols for the Evaluation of (4-Fluorophenyl)(pyridin-4-yl)methanone as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Forward: The field of chemical biology relies on precise molecular tools to dissect complex biological processes. An ideal chemical probe is a small molecule with a well-defined mechanism of action, high potency, and exquisite selectivity for its intended biological target.[1] This document provides a comprehensive guide to the characterization and validation of (4-Fluorophenyl)(pyridin-4-yl)methanone, a compound of interest with potential as a novel chemical probe. While not yet extensively characterized in the literature, its structural motifs are present in a variety of biologically active compounds, suggesting a rich, unexplored potential.[2][3][4][5][6] This guide is intended for researchers aiming to rigorously evaluate this molecule, transforming it from a mere compound into a validated tool for biological discovery.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyridine ring linked to a 4-fluorophenyl group through a ketone carbonyl bridge. The presence of the pyridine moiety, a common scaffold in medicinal chemistry, and the fluorophenyl group, known to modulate pharmacokinetic and pharmacodynamic properties, makes it an intriguing candidate for biological investigation.[6][7] Derivatives of the core benzoylpyridine structure have demonstrated a wide array of biological activities, including anti-proliferative, antimicrobial, and antiviral effects.[2][3][4] This suggests that this compound may interact with one or more cellular targets to elicit a biological response, making it a prime candidate for development as a chemical probe.
This document outlines a systematic approach to:
-
Characterize the physicochemical properties of the compound.
-
Propose and investigate its potential mechanism(s) of action.
-
Provide detailed protocols for target identification, validation, and assessment of cellular activity.
-
Establish best practices for interpreting experimental data in the context of chemical probe validation.[8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound, sourced from PubChem, is provided below. These properties are essential for designing experiments, including appropriate solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C12H8FNO | PubChem[11] |
| Molecular Weight | 201.20 g/mol | PubChem[11] |
| IUPAC Name | (4-fluorophenyl)-pyridin-4-ylmethanone | PubChem[11] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | PubChem[11] |
| InChIKey | WTRWBYGUMQEFFI-UHFFFAOYSA-N | PubChem[11] |
Characterization and Validation Workflow: A Strategic Overview
The journey from a candidate compound to a validated chemical probe is a multi-step process that requires rigorous scientific validation. The workflow proposed here is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive understanding of the molecule's biological activity.
Caption: Workflow for validating a novel chemical probe.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments outlined in the validation workflow.
Protocol 1: Initial Phenotypic Screening for Anti-Proliferative Activity
This protocol is designed to determine if this compound exhibits cytotoxic or anti-proliferative effects on a cancer cell line, a common starting point for probe characterization given the activity of related compounds.[2][5]
Objective: To assess the dose-dependent effect of the compound on the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound (high purity, >98%)
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., PrestoBlue™)
-
Plate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Perform a serial dilution of the 10 mM stock solution in complete growth medium to prepare treatment concentrations ranging from 100 µM to 1 nM.
-
Include a "vehicle control" (DMSO equivalent to the highest compound concentration) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
Given that many pyridine-containing compounds are kinase inhibitors, assessing the selectivity of this compound against a panel of kinases is a critical step in target identification and validation.[12][13][14]
Objective: To determine the inhibitory activity of the compound against a broad panel of human kinases.
Methodology: This protocol is typically performed as a service by specialized companies (e.g., Eurofins, Promega). The general principle is outlined below.
Principle:
-
A fixed concentration of the test compound (typically 1 µM) is incubated with a panel of purified recombinant kinases, a specific substrate for each kinase, and ATP.
-
The activity of each kinase is measured by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated relative to a vehicle control.
Procedure (Conceptual):
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Performance: The service provider will perform the kinase assays according to their established protocols. A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.
-
Data Acquisition: The raw data (e.g., radioactive counts, fluorescence intensity) is collected for each kinase in the presence and absence of the compound.
-
Data Analysis:
-
The percent inhibition for each kinase is calculated: % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))
-
The results are often presented as a "kinome tree" diagram, visually representing the selectivity of the compound.
-
Any kinase showing significant inhibition (e.g., >50%) should be considered a potential "hit."
-
Follow-up Actions:
-
For any identified hits, perform follow-up dose-response assays to determine the IC50 for each specific kinase.
-
This will confirm the primary targets and provide a quantitative measure of selectivity against other kinases.
Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Once a primary target is identified (e.g., from the kinase screen), it is crucial to confirm that the compound engages this target within a cellular context.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Objective: To verify the binding of this compound to its putative target protein in intact cells.
Principle: The binding of a ligand (the chemical probe) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Materials:
-
Cells expressing the target protein.
-
This compound.
-
PBS and appropriate lysis buffer with protease inhibitors.
-
Antibody specific to the target protein for Western blotting.
-
Standard Western blotting equipment and reagents.
-
PCR machine or water baths for heating.
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a relevant concentration (e.g., 10x the cellular IC50) and a vehicle control for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Quantification:
-
Carefully collect the supernatant (containing the soluble proteins).
-
Analyze the amount of the target protein in the supernatant by Western blotting.
-
-
Data Analysis:
-
For each temperature, quantify the band intensity of the target protein.
-
Plot the percentage of soluble protein remaining against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Considerations for In Vivo Use
Transitioning a chemical probe from in vitro and cellular assays to in vivo models requires careful consideration of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[8]
Key Parameters to Evaluate:
-
Solubility and Stability: The compound must be soluble in a vehicle suitable for animal administration and stable enough to be effective.
-
Pharmacokinetics (PK): This includes measuring parameters like absorption, distribution, metabolism, and excretion (ADME). Key metrics to determine are:
-
Half-life (T1/2): The time it takes for the concentration of the compound in the plasma to reduce by half.
-
Clearance (CL): The rate at which the compound is removed from the body.
-
Maximum Plasma Concentration (Cmax): The highest concentration reached after administration.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
-
Pharmacodynamics (PD): This involves demonstrating that the compound engages its target in the target tissue at a dose that is well-tolerated. This can be achieved by measuring a biomarker that is directly modulated by the target's activity.
A thorough in vivo characterization is essential to ensure that the observed phenotype in an animal model can be confidently attributed to the modulation of the intended target by the chemical probe.[8]
Conclusion
This compound represents a starting point for the development of a novel chemical probe. Its structural relationship to other bioactive molecules provides a strong rationale for its investigation. The protocols and workflow detailed in this application note provide a rigorous framework for its characterization, from initial phenotypic screening to in-cell target validation. By following these guidelines, researchers can systematically evaluate its potential, identify its molecular target(s), and ultimately determine if it meets the stringent criteria required of a high-quality chemical probe for use in advancing biological and therapeutic research.
References
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Available at: [Link]
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This compound | C12H8FNO | CID 7023019. PubChem. Available at: [Link]
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Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. Available at: [Link]
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CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
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Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. MDPI. Available at: [Link]
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Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Journal of the Chilean Chemical Society. Available at: [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. Semantic Scholar. Available at: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
-
This compound (C12H8FNO). PubChemLite. Available at: [Link]
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Characterization of novel chemical biology probes for CK1. ResearchGate. Available at: [Link]
-
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. National Institutes of Health. Available at: [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]
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Cell-based assay protocol for (4-Fluorophenyl)(pyridin-4-yl)methanone cytotoxicity
Application Notes and Protocols
Introduction: Contextualizing the Cytotoxicity Assessment of (4-Fluorophenyl)(pyridin-4-yl)methanone
This compound is a chemical entity belonging to the diaryl ketone family[1][2]. Compounds with similar structural motifs, such as pyrazoline derivatives containing a 4-fluorophenyl group, have been investigated for a range of biological activities, including potential anticancer properties against cell lines like MCF-7 and MDA-MB-231[3][4]. Given the therapeutic potential of related structures, a primary and critical step in the preclinical evaluation of this compound is the rigorous assessment of its cytotoxic profile.
Cytotoxicity assays are fundamental to drug discovery and toxicology, providing essential data on a compound's ability to cause cell damage or death[5]. A robust evaluation moves beyond a single endpoint. It requires a multi-parametric approach to determine not only if a compound is toxic but also to provide insights into the mechanism of cell death. This guide provides a comprehensive framework for assessing the cytotoxicity of this compound by integrating three distinct, yet complementary, cell-based assays. We will examine metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the induction of programmed cell death (Caspase-3/7 assay). This orthogonal approach ensures a self-validating system, providing researchers with a high-confidence dataset to inform further development.
Foundational Strategy: The Triad of Cytotoxicity Assessment
To build a comprehensive toxicity profile, we employ a strategy that interrogates three distinct cellular processes. This approach mitigates the risk of false positives or negatives that can arise from relying on a single assay and provides a more complete picture of the compound's cellular impact.
-
Metabolic Competence (Viability): The MTT assay measures the activity of mitochondrial dehydrogenases. This provides a proxy for overall cellular metabolic health and is a sensitive indicator of cell viability[6]. A reduction in this activity is an early sign of cellular stress or death.
-
Membrane Integrity (Cytotoxicity): The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH, a stable cytosolic enzyme, that has leaked from cells with damaged plasma membranes into the culture medium[7][8]. This is a direct marker of cytotoxic events leading to cell lysis.
-
Apoptotic Pathway Activation (Mechanism): The Caspase-3/7 assay measures the activity of key "executioner" caspases, which are central to the apoptotic cascade[9][10]. Detecting their activation provides direct evidence that the compound induces programmed cell death.
Caption: A multi-assay strategy for robust cytotoxicity profiling.
Pre-Protocol Considerations: Cell Line Selection
The choice of cell line is a critical parameter that dictates the relevance of the experimental outcome[11][12]. The selection should be guided by the research objective.
| Consideration | Rationale & Justification | Example Cell Lines |
| Tissue of Origin | Select a cell line that represents the intended target tissue or a common site of toxicity. This ensures biological relevance[13][14]. | A549 (Lung Carcinoma), MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma), HEK293 (Human Embryonic Kidney) |
| Disease Model | If investigating anticancer potential, use cell lines derived from the cancer of interest. Compare against a non-cancerous cell line to assess selectivity. | Cancer: HeLa (Cervical), PC-3 (Prostate). Normal: MRC-5 (Lung Fibroblast), hTERT Gingival Fibroblasts[13]. |
| Assay Compatibility | Ensure the chosen cell line has a stable growth rate and is compatible with the assay chemistries. | Most common adherent or suspension cell lines are suitable. |
| Authenticity | Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to avoid issues with misidentification or contamination[11][12]. | N/A |
For this protocol, we will proceed with HeLa (Human Cervical Adenocarcinoma) cells as a widely-used, robust, and well-characterized model for initial cytotoxicity screening. Researchers should substitute this with the cell line most relevant to their specific research goals.
Experimental Workflow
The overall experimental process follows a standardized workflow from cell culture preparation through data analysis. Adherence to aseptic technique and careful execution of each step is paramount for reproducible results.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Protocol: MTT Cell Viability Assay
This assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[15]. The intensity of the purple color is directly proportional to the number of metabolically active cells.
5.1. Materials and Reagents
| Reagent | Supplier | Notes |
| HeLa Cells | ATCC (CCL-2) | Or other chosen cell line. |
| DMEM, high glucose | Gibco/Thermo Fisher | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | 10,000 U/mL. |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | For cell detachment. |
| MTT Reagent | Sigma-Aldrich (M5655) | 5 mg/mL in sterile PBS. |
| DMSO | Sigma-Aldrich | For formazan solubilization. |
| 96-well flat-bottom plates | Corning | Tissue culture treated, clear. |
5.2. Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, collect, and count the cells.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate[16].
-
Include wells for "medium only" background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment (Day 2):
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Carefully aspirate the medium from the cells.
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
Crucial Controls: Include wells for:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 3/4/5):
-
After incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL)[6][17].
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the crystals or cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization[15].
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background[17].
-
Detailed Protocol: LDH Release Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant[8]. The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically[18].
6.1. Materials and Reagents
| Reagent | Supplier | Notes |
| Cell Culture Reagents | As per MTT protocol | |
| 96-well flat-bottom plates | Corning | Tissue culture treated, clear. |
| LDH Cytotoxicity Assay Kit | Promega, Thermo, or similar | Contains Substrate Mix, Assay Buffer, Stop Solution, and Lysis Buffer. |
| Opaque-walled 96-well plates | Optional, for assay step | To avoid signal crosstalk[8]. |
6.2. Step-by-Step Procedure
-
Cell Seeding and Treatment (Day 1-2):
-
Follow steps 1 and 2 from the MTT protocol. Seed cells at 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL.
-
Additional Controls: In addition to untreated and vehicle controls, prepare wells for:
-
Maximum LDH Release Control: A set of untreated wells that will be lysed with the kit's Lysis Buffer to represent 100% cytotoxicity.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
-
LDH Assay (Day 3/4/5):
-
45 minutes before the end of the compound incubation period, add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum LDH Release" control wells[19]. Incubate for 45 minutes at 37°C.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the Substrate and Assay Buffer)[19].
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light[19].
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm within 1 hour. A reference wavelength of 680 nm is often used for background subtraction[19].
-
Detailed Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis[10]. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity[9].
7.1. Materials and Reagents
| Reagent | Supplier | Notes |
| Cell Culture Reagents | As per MTT protocol | |
| 96-well plates | Promega | Opaque-walled, white, for luminescence. |
| Caspase-Glo® 3/7 Assay System | Promega (G8090) | Contains Caspase-Glo® 3/7 Buffer and Substrate. |
| Positive Control Inducer | e.g., Staurosporine | To confirm assay performance. |
7.2. Step-by-Step Procedure
-
Cell Seeding and Treatment (Day 1-2):
-
Follow steps 1 and 2 from the MTT protocol, but use opaque-walled white 96-well plates suitable for luminescence. Seed 20,000 to 80,000 cells per well[20].
-
Positive Control: Include wells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) to validate the assay.
-
-
Caspase-Glo® 3/7 Assay (Day 3/4):
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and lyophilized substrate as per the manufacturer's protocol[10]. Allow it to equilibrate to room temperature.
-
Remove the assay plate from the incubator and allow it to cool to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
8.1. Data Normalization
-
MTT Assay:
-
Subtract the average absorbance of the "medium only" wells from all other wells.
-
Calculate % Viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
-
LDH Assay:
-
Subtract the average absorbance of the "medium background" wells from all other wells.
-
Calculate % Cytotoxicity: ((Absorbance of Treated Well - Average Absorbance of Untreated Wells) / (Average Absorbance of Max LDH Release Wells - Average Absorbance of Untreated Wells)) * 100.
-
-
Caspase-3/7 Assay:
-
Subtract the average luminescence of the "medium only" wells.
-
Express data as Fold Change over Vehicle Control: (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells).
-
8.2. IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce a biological response by 50%[23].
Sources
- 1. PubChemLite - this compound (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 12. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. clyte.tech [clyte.tech]
- 22. Cytotoxicity activity (IC50): Significance and symbolism [wisdomlib.org]
- 23. The Importance of IC50 Determination | Visikol [visikol.com]
Troubleshooting & Optimization
Low yield in (4-Fluorophenyl)(pyridin-4-yl)methanone synthesis troubleshooting
Welcome to the technical support guide for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important chemical intermediate. We will provide in-depth troubleshooting advice, alternative synthetic strategies, and detailed experimental protocols based on established chemical principles and field-proven insights.
Overview of Synthetic Challenges
This compound is a diaryl ketone containing both an electron-rich fluorophenyl ring and an electron-deficient, basic pyridine ring. This structural dichotomy presents unique challenges, especially for classical synthetic methods like the Friedel-Crafts acylation. The primary route involves the Lewis acid-catalyzed acylation of fluorobenzene with isonicotinoyl chloride. However, the basic nitrogen of the pyridine moiety can irreversibly complex with the Lewis acid catalyst, effectively poisoning it and stalling the reaction.[1][2] This guide will focus on troubleshooting this common pathway and will also explore viable alternatives.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct approach is the Friedel-Crafts acylation of fluorobenzene with isonicotinoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Caption: Troubleshooting workflow for low conversion.
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of my product. What went wrong?
A2: The formation of tar or polymeric material is usually a sign of excessive heat or side reactions.
-
Temperature Control: The Friedel-Crafts acylation is often highly exothermic. If the reagents are mixed too quickly or without adequate cooling, localized "hot spots" can form, leading to decomposition and polymerization. [3] * Solution: Add the AlCl₃ portion-wise to the solution of fluorobenzene and isonicotinoyl chloride at 0 °C. Alternatively, add the acyl chloride slowly to a pre-mixed slurry of AlCl₃ and fluorobenzene at low temperature. Use an ice bath to maintain the temperature during addition.
-
Substrate Sensitivity: Fluorobenzene is an activated aromatic ring and can be susceptible to side reactions under harsh Lewis acid conditions. The pyridine ring, even when part of an acyl chloride, can also promote decomposition pathways.
Q3: My crude NMR shows the presence of the product, but the isolated yield after aqueous workup is very low. Where is my product going?
A3: This is a classic workup problem for basic compounds like pyridyl ketones. The pyridine nitrogen (pKa of the conjugate acid is ~5.2) can be protonated during the aqueous quench, making your product highly water-soluble.
-
pH Control During Workup:
-
The Problem: The standard workup for a Friedel-Crafts reaction involves quenching the mixture by pouring it onto ice and hydrochloric acid to hydrolyze the aluminum complexes. This creates a highly acidic aqueous layer (pH < 1). In this environment, your product will exist as the pyridinium salt, which will partition into the aqueous layer rather than the organic extraction solvent (e.g., DCM or ethyl acetate).
-
The Solution: After quenching the reaction on ice, slowly and carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) solution or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8). This will deprotonate the pyridinium salt, rendering the ketone product neutral and extractable into the organic phase. Be cautious, as this neutralization can be exothermic.
-
-
Emulsion Formation: The aluminum hydroxide (Al(OH)₃) that precipitates during neutralization can form persistent emulsions, trapping your product.
-
The Solution: Adding a co-solvent like THF can sometimes help break up emulsions. Alternatively, filtering the entire mixture through a pad of Celite® after neutralization can remove the aluminum salts before extraction.
-
Alternative Synthetic Approaches (FAQ)
If the Friedel-Crafts acylation proves too challenging, several other reliable methods can be employed.
Q: Are there viable alternatives to Friedel-Crafts acylation for this synthesis?
A: Yes. Modern cross-coupling and organometallic reactions offer milder conditions and often higher yields, albeit with more expensive reagents and catalysts.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide. For this synthesis, you could couple 4-fluorophenylboronic acid with isonicotinoyl chloride. This method offers excellent functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts. [4][5][6]2. Grignard Reaction: This approach involves the addition of an organomagnesium (Grignard) reagent to a nitrile or aldehyde.
-
Route A (via Nitrile): React 4-cyanopyridine with 4-fluorophenylmagnesium bromide, followed by acidic hydrolysis of the resulting imine. This is a robust and high-yielding method. [7] * Route B (via Oxidation): React 4-pyridinecarboxaldehyde with 4-fluorophenylmagnesium bromide to form the secondary alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol. This alcohol can then be oxidized to the desired ketone using standard oxidants like PCC, DMP, or MnO₂.
-
| Method | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts | Fluorobenzene, Isonicotinoyl Chloride, AlCl₃ | Inexpensive reagents, scalable. | Harsh conditions, catalyst poisoning, acidic waste. |
| Suzuki Coupling | 4-Fluorophenylboronic acid, Isonicotinoyl Chloride, Pd catalyst | Mild conditions, high functional group tolerance. [4] | Expensive catalyst and reagents. |
| Grignard (Nitrile) | 4-Cyanopyridine, 4-Fluorophenylmagnesium bromide | High yield, reliable. | Requires synthesis of Grignard reagent, moisture-sensitive. [7] |
Q: What is the most effective method for purifying the final product?
A: The two most common methods are column chromatography and recrystallization.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For example, starting with 10% EtOAc/Hexanes and gradually increasing to 30-50% EtOAc. The product is moderately polar and should elute cleanly. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method.
-
Solvent Systems: A mixed solvent system like ethyl acetate/hexanes or ethanol/water could be effective. Dissolve the crude solid in a minimum amount of the more soluble solvent (e.g., hot ethyl acetate) and then slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Allow to cool slowly to form crystals.
-
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This protocol is a representative example and should be adapted and optimized based on laboratory results.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isonicotinoyl chloride hydrochloride (or free base)
-
Fluorobenzene
-
Anhydrous Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Hydroxide (NaOH), 5M
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloroethane (DCE) and fluorobenzene (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Under a positive flow of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution. A slurry will form.
-
Dissolve isonicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCE and add it to the dropping funnel.
-
Add the isonicotinoyl chloride solution dropwise to the cold AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir overnight. The mixture will typically become dark and thick.
-
Workup: a. Prepare a large beaker containing crushed ice and 6M HCl. b. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. (Caution: Exothermic, HCl gas may be evolved). c. Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers and discard the acidic aqueous layer. e. Crucial Step: Cool the combined organic layers in an ice bath. Slowly add 5M NaOH solution with stirring until the aqueous phase is neutral or slightly basic (pH ~8, check with pH paper). f. Separate the layers. Wash the organic layer with water, then with brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
References
[3]BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones. Retrieved from BenchChem Technical Support. [3] [4]The Journal of Organic Chemistry. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ACS Publications. [4] [8]BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. Retrieved from BenchChem Technical Support. [8] [5]Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [5] [9]ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. [9] [6]Organic Letters. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [6] [10]Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [11] [11]PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [12] [12]Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. [1] [1]YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [2] [2]Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [13] [14]BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
Sources
- 1. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. reddit.com [reddit.com]
- 12. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Identifying side products in the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone. This resource is designed to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our aim is to equip you with the knowledge to identify, mitigate, and prevent the formation of key side products, ensuring the purity and yield of your target compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
Why is my reaction yield consistently low?
-
I am observing an unexpected, persistent impurity in my final product. How do I identify it?
-
-
Troubleshooting Guide 1: Grignard Reaction with 4-Cyanopyridine
-
Problem: Formation of a major non-polar impurity.
-
Problem: Isolation of a higher molecular weight, more polar byproduct.
-
-
Troubleshooting Guide 2: Weinreb Ketone Synthesis
-
Problem: Incomplete conversion of the starting Weinreb amide.
-
Problem: Formation of the tertiary alcohol despite using the Weinreb method.
-
-
Troubleshooting Guide 3: Friedel-Crafts and Related Acylations
-
Problem: The reaction stalls, and the starting pyridine is recovered after work-up.
-
-
Analytical Workflow for Impurity Identification
-
Step-by-Step guide to identifying unknown side products.
-
-
Experimental Protocols
-
Protocol 1: Minimizing 4,4'-Difluorobiphenyl Formation in Grignard Reactions.
-
Protocol 2: Optimized Work-up for Removing Tertiary Alcohol Impurity.
-
Protocol 3: Characterization of this compound and Key Side Products by NMR and MS.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies are employed, each with its own set of advantages and challenges. The most prevalent methods include:
-
Grignard Reaction: The addition of 4-fluorophenylmagnesium bromide to a pyridine-4-carboxaldehyde or, more commonly, 4-cyanopyridine. This is a direct and often high-yielding approach.
-
Weinreb Ketone Synthesis: This two-step method involves the formation of an N-methoxy-N-methylamide of isonicotinic acid (a Weinreb amide), followed by reaction with 4-fluorophenylmagnesium bromide. It is renowned for preventing over-addition to form a tertiary alcohol.[1][2]
-
Friedel-Crafts Acylation and its Variants: Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring upon N-acylation.[3] However, modern approaches, such as photocatalytic methods involving N-acylpyridinium salts, have been developed to achieve C4-acylation.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura or Stille couplings can be utilized to form the carbon-carbon bond between the pyridine and fluorophenyl rings, followed by carbonyl installation. These methods offer good functional group tolerance but can be complex to optimize.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from a variety of factors, often specific to the chosen synthetic route. Common culprits include:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or deactivated reagents.
-
Side reactions: The formation of byproducts consumes starting materials and complicates purification. Refer to the detailed troubleshooting guides below for specific side reactions.
-
Degradation of starting materials or product: Pyridine derivatives can be sensitive to certain reaction conditions.
-
Suboptimal work-up and purification: Product loss can occur during extraction, washing, and chromatography.
Q3: I am observing an unexpected, persistent impurity in my final product. How do I identify it?
A3: A systematic approach is crucial for impurity identification. Our recommended workflow is as follows:
-
Preliminary Analysis: Use Thin Layer Chromatography (TLC) with different solvent systems and visualization techniques (UV light, iodine, and specific stains) to assess the number of components and their polarity.[6][7][8]
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample to determine the molecular weights of the components. This is often the quickest way to get a clue about the impurity's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. Compare the spectra of your impure sample to a reference spectrum of the pure product. The "extra" peaks will belong to the impurity.
-
-
Isolation: If the impurity is present in a significant amount, consider preparative chromatography (e.g., flash column chromatography or preparative HPLC) to isolate a pure sample of the impurity for full characterization.
-
Structure Elucidation: Use a combination of 1D and 2D NMR techniques (like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to definitively determine the structure of the isolated impurity.
For a more detailed process, please refer to the Analytical Workflow for Impurity Identification section.
Troubleshooting Guide 1: Grignard Reaction with 4-Cyanopyridine
The reaction of 4-fluorophenylmagnesium bromide with 4-cyanopyridine is a common and efficient route. However, two major side products can significantly impact yield and purity.
Problem: My crude product contains a significant, non-polar impurity that is difficult to separate from the desired ketone.
This is highly indicative of 4,4'-difluorobiphenyl .
-
Causality: This side product arises from the homocoupling of the Grignard reagent, 4-fluorophenylmagnesium bromide.[9] The formation is often promoted by elevated temperatures and high concentrations of the Grignard reagent.[10]
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low temperature (ideally between -20 °C and 0 °C) during the formation of the Grignard reagent and its subsequent reaction with 4-cyanopyridine.
-
Slow Addition: Add the 4-fluorophenyl bromide slowly to the magnesium turnings during the Grignard formation. Similarly, add the prepared Grignard reagent dropwise to the solution of 4-cyanopyridine. This keeps the instantaneous concentration of the reactive species low.
-
Use of Fresh Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Activation with a small crystal of iodine or 1,2-dibromoethane is recommended.[11]
-
-
Purification: 4,4'-difluorobiphenyl is significantly less polar than the target ketone. It can usually be separated by flash column chromatography on silica gel. A solvent system with a low percentage of a polar solvent (e.g., ethyl acetate in hexanes) will elute the biphenyl byproduct first.
Problem: I've isolated a byproduct with a higher molecular weight than my target ketone, and it appears to be more polar on TLC.
This is likely the tertiary alcohol, bis(4-fluorophenyl)(pyridin-4-yl)methanol , formed from a double addition of the Grignard reagent.
-
Causality: The initially formed ketone is still electrophilic and can be attacked by a second equivalent of the Grignard reagent. This "over-addition" is a common issue in Grignard reactions with esters and nitriles.[3]
-
Troubleshooting & Prevention:
-
Inverse Addition: Add the 4-cyanopyridine solution slowly to the Grignard reagent at low temperature. This ensures that the Grignard reagent is never in large excess relative to the intermediate ketone.
-
Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to -40 °C) to stabilize the intermediate imine-magnesium complex and slow down the rate of the second addition.
-
-
Purification: The tertiary alcohol is more polar than the desired ketone due to the presence of the hydroxyl group. It can be separated by flash column chromatography. The ketone will elute before the more polar alcohol.
Diagram of Side Reactions in Grignard Synthesis
Caption: Main and side reaction pathways in the Grignard synthesis.
Troubleshooting Guide 2: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is designed to prevent the formation of tertiary alcohols.[1][2] However, issues can still arise.
Problem: My reaction is sluggish, and I recover a significant amount of the starting N-methoxy-N-methylisonicotinamide.
-
Causality: This can be due to several factors:
-
Poor Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to moisture or air exposure.
-
Insufficient Equivalents: Not using a sufficient excess of the Grignard reagent to overcome any protic impurities or side reactions.
-
Low Reaction Temperature: While low temperatures are necessary to stabilize the intermediate, the reaction may be too slow if the temperature is excessively low.
-
-
Troubleshooting & Prevention:
-
Titrate the Grignard Reagent: Before use, titrate a small aliquot of your Grignard reagent to determine its exact concentration. This ensures you are adding the correct number of equivalents.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Optimize Temperature: Start the reaction at a low temperature (e.g., -20 °C) and allow it to slowly warm to 0 °C or room temperature to ensure completion. Monitor the reaction by TLC.
-
Problem: I am still observing the formation of the tertiary alcohol, bis(4-fluorophenyl)(pyridin-4-yl)methanol.
-
Causality: The key to the Weinreb synthesis is the stability of the tetrahedral intermediate, which is chelated by the magnesium ion.[12] If this intermediate collapses to the ketone before the reaction is quenched, the ketone can then react with another equivalent of the Grignard reagent. This can be caused by:
-
Elevated Temperatures: The chelated intermediate is only stable at low temperatures.[1]
-
Prolonged Reaction Times at Higher Temperatures: Allowing the reaction to stir for too long after it has warmed up can lead to the breakdown of the intermediate.
-
-
Troubleshooting & Prevention:
-
Maintain Low Temperature: Keep the reaction at a consistently low temperature (e.g., 0 °C or below) throughout the addition of the Grignard reagent and for a short period afterward.
-
Quench at Low Temperature: Quench the reaction with a saturated aqueous solution of ammonium chloride while the reaction mixture is still cold. Do not let the reaction warm to room temperature before quenching.
-
Diagram of the Weinreb Synthesis Mechanism
Caption: The stable chelated intermediate is key in Weinreb synthesis.
Troubleshooting Guide 3: Friedel-Crafts and Related Acylations
Direct acylation of the pyridine ring is notoriously difficult.
Problem: My reaction is not proceeding. After work-up, I recover my starting pyridine and some dark, intractable material.
This is likely due to the formation of an N-acylpyridinium salt .
-
Causality: The lone pair on the pyridine nitrogen is more nucleophilic than the pi-system of the ring. It will readily react with the acylating agent (e.g., 4-fluorobenzoyl chloride) to form a stable N-acylpyridinium salt.[3] This deactivates the ring towards further electrophilic substitution.
-
Troubleshooting & Prevention:
-
Use a Modified Pyridine: Strategies to overcome this include using pyridine-N-oxides or silyl-protected pyridines, which can direct acylation to the ring.
-
Modern Catalytic Methods: Consider using recently developed photocatalytic methods that generate acyl radicals, which can then add to N-activated pyridinium salts, often with high regioselectivity for the C4 position.[4][6][7] These methods operate under milder conditions and can be more effective than traditional Friedel-Crafts approaches.
-
Analytical Workflow for Impurity Identification
Caption: Step-by-step workflow for identifying an unknown impurity.
Experimental Protocols
Protocol 1: Minimizing 4,4'-Difluorobiphenyl Formation in Grignard Reactions
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the 4-fluorobromobenzene solution to the magnesium. If the reaction does not start (indicated by the fading of the iodine color and gentle bubbling), gently warm the flask with a heat gun.
-
Slow Addition: Once initiated, cool the flask in an ice-water bath. Add the remaining 4-fluorobromobenzene solution dropwise over 30-60 minutes, maintaining a gentle reflux.
-
Reaction with Nitrile: In a separate flame-dried flask under nitrogen, dissolve 4-cyanopyridine (1.0 eq) in anhydrous THF. Cool this solution to -10 °C.
-
Controlled Addition: Slowly add the prepared Grignard reagent to the 4-cyanopyridine solution via cannula or dropping funnel over 30-45 minutes, keeping the internal temperature below 0 °C.
-
Quenching: After the addition is complete, stir the reaction at 0 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Protocol 2: Optimized Work-up for Removing Tertiary Alcohol Impurity
-
Initial Work-up: After quenching the Grignard reaction, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate the solution under reduced pressure to obtain the crude oil or solid.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
The less polar desired ketone, this compound, will elute first.
-
The more polar tertiary alcohol, bis(4-fluorophenyl)(pyridin-4-yl)methanol, will elute later.
-
Monitor the fractions by TLC.
-
Protocol 3: Characterization of this compound and Key Side Products by NMR and MS
Product: this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 6.0 Hz, 2H, Py-H2,6), 7.85 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.55 (d, J = 6.0 Hz, 2H, Py-H3,5), 7.20 (t, J = 8.6 Hz, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 194.1, 165.4 (d, J = 253 Hz), 150.8, 144.5, 133.4 (d, J = 3 Hz), 132.5 (d, J = 10 Hz), 121.8, 115.6 (d, J = 21 Hz).[13]
-
MS (EI): m/z 201 (M⁺), 123, 95.
Side Product 1: 4,4'-Difluorobiphenyl
-
¹H NMR (CDCl₃, 400 MHz): δ 7.48 (dd, J = 8.6, 5.4 Hz, 4H), 7.12 (t, J = 8.7 Hz, 4H).
-
MS (EI): m/z 190 (M⁺), 170, 95.[13]
Side Product 2: bis(4-fluorophenyl)(pyridin-4-yl)methanol
-
¹H NMR (CDCl₃, 500 MHz, representative data for a similar tertiary alcohol): δ 8.50 (d, J = 6.0 Hz, 2H), 7.30-7.20 (m, 8H), 7.00 (t, J = 8.7 Hz, 4H), 5.50 (s, 1H, OH). (Note: Exact shifts will vary, but look for two sets of signals for the 4-fluorophenyl groups and the disappearance of the carbonyl in the ¹³C NMR spectrum).
-
MS (ESI+): m/z 298 [M+H]⁺.
References
[6] Jung, S., Lee, H., Moon, Y., Jung, H.-Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9(11), 9891–9896. [7] IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [14] Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [15] The Royal Society of Chemistry. Supplementary Information. [16] Thieme. (2023). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. [13] The Royal Society of Chemistry. Supporting Information for... [8] EPFL. TLC Visualization Reagents. [17] Thin Layer Chromatography. Abstracted from Searle Separations Department Procedure SEP-120. [18] The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [19] ResearchGate. Supporting Information. [1] Wikipedia. Weinreb ketone synthesis. [20] YouTube. What IS the Weinreb Amide? [4] Sci-Hub. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [21] Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [22] MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [3] ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [23] ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [24] Chem-Impex. 4,4'-Difluorobiphenyl. [2] Journal of the Chemical Society, Perkin Transactions 2. Collisionally activated dissociation of N-acylpyridinium cations. [25] ResearchGate. Preparation of Weinreb Amides Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Organic Chemistry Portal. Weinreb Ketone Synthesis. [12] YouTube. What IS the Weinreb Amide? [10] Reddit. How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? [26] Sigma-Aldrich. 4,4′-Difluorobiphenyl 97%. [27] Detailed experimental procedure for the synthesis of 4-fluoropyridine. [28] PubChem. 4,4'-Difluorobenzophenone. [29] ChemicalBook. 4-Cyanopyridine synthesis. [30] ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [31] ChemicalBook. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum. [32] Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [11] Reddit. Grignard Formation - Troubleshooting and Perfecting. [33] BenchChem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. [34] Reddit. What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? [9] Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
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- 34. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for (4-Fluorophenyl)(pyridin-4-yl)methanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. We will delve into the causality behind experimental choices, provide troubleshooting for common issues, and present validated protocols to ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main strategies for synthesizing this aryl-heteroaryl ketone:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is the most reliable and high-yielding modern method. It typically involves coupling a pyridine-4-boronic acid derivative with a 4-fluorobenzoyl halide or coupling 4-fluorophenylboronic acid with a 4-halopyridine derivative followed by carbonylation or direct coupling with a pyridine-4-carbonyl derivative.[1][2]
-
Grignard Reaction: This classic organometallic approach involves reacting a 4-pyridyl Grignard reagent with a 4-fluorobenzoyl derivative (like an ester or acid chloride) or, more commonly, reacting 4-fluorophenylmagnesium bromide with a pyridine-4-carbonyl derivative (e.g., pyridine-4-carboxaldehyde followed by oxidation).[3]
-
Friedel-Crafts Acylation: While a standard method for producing aryl ketones, this reaction is notoriously difficult and low-yielding for electron-deficient substrates like pyridine.[4]
Q2: I'm a chemist familiar with Friedel-Crafts reactions. Why does this method fail when using pyridine?
This is a critical and common point of failure. The standard Friedel-Crafts acylation, which uses a Lewis acid catalyst like aluminum chloride (AlCl₃), is ineffective for pyridine for two primary reasons[5]:
-
Lewis Acid-Base Complexation: Pyridine is a basic heterocycle due to the lone pair of electrons on the nitrogen atom. This lone pair readily coordinates with the Lewis acid catalyst (AlCl₃).[6][7]
-
Ring Deactivation: This complexation forms a pyridinium salt. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, strongly deactivating the entire aromatic ring towards further electrophilic attack by the acylium ion.[7]
The reaction essentially stops at the formation of the pyridine-AlCl₃ adduct, preventing the desired acylation from occurring.
Caption: Lewis acid catalyst deactivates the pyridine ring.
Q3: Which synthetic method do you recommend for the highest yield and purity?
For robust, scalable, and high-purity synthesis, we strongly recommend the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction . This method offers excellent functional group tolerance, generally proceeds under milder conditions than other methods, and avoids the pitfalls of Friedel-Crafts acylation.[8][9]
Section 2: Troubleshooting Guide by Synthetic Method
Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is the preferred route. A common pathway is the coupling of 4-pyridylboronic acid with 4-fluorobenzoyl chloride.
Q: My Suzuki coupling reaction has stalled or is giving very low yield. What are the first things to check?
This issue almost always traces back to one of four key areas: the catalyst's activity, the base, the solvent, or the quality of the reagents.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q: I'm observing a significant amount of 4,4'-bipyridine or 1,1'-bis(4-fluorophenyl) as a byproduct. What causes this homocoupling?
Homocoupling is typically caused by oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid.
-
Solution 1: Rigorous Degassing: Before adding your palladium catalyst, ensure your solvent and reaction mixture are thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]
-
Solution 2: Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. This can help ensure the cross-coupling pathway is favored over homocoupling.
-
Solution 3: Base Selection: In some cases, a weaker base or different base/solvent combination can minimize this side reaction.[10]
Q: Which boronic acid derivative should I use: 4-pyridylboronic acid or 4-fluorophenylboronic acid?
The choice depends on the corresponding coupling partner you have available (e.g., 4-fluorobenzoyl chloride vs. pyridine-4-carbonyl chloride). However, 4-fluorophenylboronic acid is generally more stable and less prone to protodeboronation (loss of the boronic acid group) under reaction conditions compared to many heteroaryl boronic acids.[8] Therefore, a robust approach is to couple 4-fluorophenylboronic acid with a suitable 4-substituted pyridine electrophile.
Section 3: Optimized Experimental Protocols
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is based on established palladium-catalyzed carbonylative cross-coupling methods and is optimized for high yield and purity.
Reagents & Materials:
-
4-Iodopyridine
-
4-Fluorophenylboronic acid
-
Palladium(II) Acetate - Pd(OAc)₂
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene or 1,4-Dioxane, anhydrous
-
Carbon Monoxide (CO) gas (balloon or cylinder)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon or Nitrogen atmosphere, add 4-iodopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Catalyst Preparation: In a separate vial, mix Palladium(II) Acetate (2 mol%) and the phosphine ligand (4-8 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk flask containing the reagents via cannula or syringe. Stir to create a suspension.
-
Degassing: Bubble Argon or Nitrogen through the stirred suspension for 20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst/ligand mixture to the reaction flask.
-
Carbon Monoxide Introduction: Purge the flask with Carbon Monoxide (CO) gas and leave a balloon of CO attached to the flask to maintain a positive pressure (~1 atm).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.[11]
Section 4: Data & Visualization
Table 1: Comparison of Synthetic Methodologies
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Typical Yield | <10% (often fails)[4][7] | 40-75%[3] | 75-95%[12][13] |
| Key Catalyst | AlCl₃, FeCl₃ (Lewis Acid)[14] | None (Stoichiometric) | Pd(0) complex[9] |
| Primary Challenge | Pyridine ring deactivation[6] | Strict anhydrous conditions required | Catalyst sensitivity, reagent purity |
| Scalability | Poor | Moderate | Excellent |
| Functional Group Tolerance | Poor | Poor | Excellent |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[9]
References
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2021). Organic Letters. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2022). PubMed Central. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2015). ResearchGate. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (2017). Quora. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). PubMed Central. [Link]
-
The chemistry of pyridine under friedel - crafts acylation. Filo. [Link]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2023). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020). ACS Omega. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kagaku Kyoiku Kenkyu. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2015). MDPI. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
This compound (C12H8FNO). PubChemLite. [Link]
-
Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. (2021). Organic Letters. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2022). ACS Publications. [Link]
-
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). PubMed. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2012). National Institutes of Health. [Link]
-
methanone. (2014). ResearchGate. [Link]
-
3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (2020). PubMed Central. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2009). PubMed. [Link]
- Preparation of dialkylpyridylboranes.
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2020). MDPI. [Link]
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Preventing degradation of (4-Fluorophenyl)(pyridin-4-yl)methanone during workup
Document ID: TSC-FPPM-WG-001
Last Updated: January 12, 2026
Introduction
(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, is a critical intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its unique structure, featuring a ketone linker between a stable fluorophenyl ring and a chemically active pyridine moiety, makes it versatile. However, the basicity of the pyridine nitrogen and its interaction with reagents from the preceding synthetic steps, particularly Lewis acids, present significant challenges during aqueous workup, often leading to yield loss and product degradation.[3]
This guide provides in-depth troubleshooting advice and best practices to help researchers navigate the complexities of the workup process, ensuring the isolation of high-purity this compound with maximized yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation or yield loss for this compound during workup?
The most common issues stem from the basic nature of the pyridine ring. The nitrogen lone pair readily complexes with Lewis acids (e.g., AlCl₃) used in synthesis, and becomes protonated in acidic media.[3] Improper handling of these two aspects is the primary source of problems:
-
Incomplete or Uncontrolled Quenching: Residual Lewis acids from a Friedel-Crafts type reaction can form complexes with the product. A rapid, uncontrolled quench with water can cause localized pH spikes and intense heat, promoting side reactions.
-
Product Sequestration in Aqueous Layer: During acidic washes (intended to remove basic impurities), the pyridine nitrogen (pKa of conjugate acid ≈ 5.23) becomes protonated, forming a water-soluble pyridinium salt.[4] This leads to the product partitioning into the aqueous phase, causing significant yield loss.
-
Emulsion Formation: The amphiphilic nature of the protonated product can lead to stubborn emulsions during biphasic extractions, making phase separation difficult and trapping product at the interface.
Q2: How can I visually identify potential degradation during the workup process?
Several visual cues can indicate a problematic workup:
-
Persistent Color Change: While the crude reaction mixture may be dark, the organic layer containing the product should lighten to a yellow or amber color after proper quenching and washing. A persistent dark brown or black color may suggest degradation or charring from an uncontrolled quench.
-
Insoluble Precipitate: The formation of an unidentifiable solid at the aqueous-organic interface can indicate the precipitation of a product-catalyst complex or a degradation byproduct.
-
Abnormal TLC Analysis: A "clean" reaction by TLC can look messy after a poor workup. The appearance of new, undesired spots or significant streaking that was not present in the initial reaction analysis points to degradation during the workup itself.
Q3: Is the compound sensitive to strong bases like NaOH?
Generally, this compound is stable to moderate basic conditions (e.g., washing with 10% NaOH or saturated NaHCO₃ solution) at room temperature.[5] The ketone functional group is not readily hydrolyzed under these conditions. Basic washes are often essential to remove acidic residues and to ensure the pyridine nitrogen is in its free base form, maximizing its solubility in organic solvents.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the workup and provides actionable solutions grounded in chemical principles.
Issue 1: Very Low Yield After Extraction, but TLC of Crude Reaction Looked Promising
| Possible Cause | Underlying Chemistry | Recommended Solution |
| Product Lost to Acidic Wash | The pyridine nitrogen was protonated (R-Py-H⁺) by an acidic aqueous layer (pH < 5), rendering the molecule water-soluble. | Carefully basify the acidic aqueous layer to pH 8-9 with a suitable base (e.g., 2M NaOH or solid Na₂CO₃). Re-extract the aqueous layer 2-3 times with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine all organic extracts for further processing. |
| Stubborn Emulsion | The protonated form of the product can act as a surfactant, stabilizing the oil-in-water or water-in-oil emulsion. | Add a saturated NaCl solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite® or centrifuge the mixture to force phase separation. |
Issue 2: Product Appears Oily or Fails to Crystallize After Purification
| Possible Cause | Underlying Chemistry | Recommended Solution |
| Residual Acidic Impurities | Trace amounts of acid (e.g., HCl from the quench) can protonate the product, preventing the formation of a neutral, crystalline lattice. | Before final concentration, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Ensure the final wash is with brine to remove excess water. |
| Incomplete Solvent Removal | High-boiling point solvents used during chromatography (e.g., traces of methanol) can be trapped, inhibiting crystallization. | After concentration on a rotary evaporator, place the flask under high vacuum for several hours to remove trace solvents. If the product is still an oil, attempt trituration with a non-polar solvent like n-hexane or pentane to induce precipitation. |
Diagram 1: Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting yield loss.
Caption: Troubleshooting flowchart for diagnosing and resolving low product yield.
Section 3: Best Practices & Recommended Protocols
Adhering to a validated protocol is the most effective way to prevent degradation. The following procedure is designed for a typical reaction producing this compound via a Friedel-Crafts-type pathway using a Lewis acid catalyst like AlCl₃.
Protocol 1: Robust Workup Procedure
Objective: To safely quench the reaction, neutralize the catalyst, and extract the product into the organic phase while minimizing degradation and loss.
Materials:
-
Crude reaction mixture
-
Large beaker with crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Extraction solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Methodology:
-
Prepare Quench Medium: In a well-ventilated fume hood, prepare a vigorously stirred slurry of crushed ice and water in a beaker that is at least 10 times the volume of the reaction mixture.
-
Controlled Quench: Slowly and carefully pour the crude reaction mixture into the stirred ice slurry. If a strong Lewis acid like AlCl₃ was used, add a volume of concentrated HCl to the ice slurry beforehand (approx. 1 mole of HCl per mole of AlCl₃). This controlled, acidic quench safely hydrolyzes the AlCl₃-product complex and neutralizes excess catalyst.
-
Phase Separation & pH Adjustment: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Drain the aqueous layer into a separate flask. Check its pH. If it is strongly acidic (pH < 2), adjust it to ~pH 8 by slowly adding 2M NaOH solution with cooling.
-
Extraction: Extract the now basic aqueous layer 2-3 times with your chosen organic solvent. Combine these extracts with the initial organic layer.
-
Washing: Wash the combined organic extracts sequentially with:
-
Water (1x)
-
Saturated NaHCO₃ solution (1x) to remove any residual acid.
-
Brine (1x) to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Diagram 2: Recommended Workup Workflow
This diagram illustrates the sequential steps of the recommended protocol.
Caption: Step-by-step workflow for the robust workup of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | [6] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | Light yellow crystalline powder or chunks | [7] |
| pKa (Conjugate Acid) | ~5.23 | [4] |
| Common Synonyms | 4-(4-Fluorobenzoyl)pyridine, (4-Fluorophenyl)-4-pyridinylmethanone | [1] |
References
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC - PubMed Central. Available at: [Link]
-
2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. MDPI. Available at: [Link]
-
The chemistry of pyridine under friedel - crafts acylation. Filo. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
Molecular Sensing Behavior of di-2-pyridyl Ketone P-Aminophenylhydrazone Hydrate (dpkabh.H2O) in Non-Aqueous Media. PubMed. Available at: [Link]
-
Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]
-
Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]
-
Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link]
-
This compound (C12H8FNO). PubChemLite. Available at: [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
4-Benzoylpyridine. PubChem. Available at: [Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. Available at: [Link]
-
(PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. ResearchGate. Available at: [Link]
-
Structure of 4-benzoyl pyridine (4BP). ResearchGate. Available at: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
-
Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. ResearchGate. Available at: [Link]
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Technical Support Center: Improving the Purity of (4-Fluorophenyl)(pyridin-4-yl)methanone
Welcome to the technical support center for the purification of (4-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high purity for this key synthetic intermediate. As a compound with significant interest in medicinal chemistry, particularly as a building block for kinase inhibitors, its purity is paramount for reliable downstream applications and data integrity.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Troubleshooting Common Impurities
This section addresses specific purification challenges in a direct question-and-answer format.
Q1: My NMR spectrum shows a persistent singlet around 10-12 ppm and aromatic signals consistent with 4-fluorobenzoic acid. How can I remove this acidic impurity?
A1: The presence of 4-fluorobenzoic acid, a common impurity from the hydrolysis of the acylating agent or incomplete reaction, is best addressed by leveraging its acidic nature.
-
Causality: 4-fluorobenzoic acid possesses an acidic carboxylic proton (pKa ≈ 4.1), which is readily deprotonated by a mild base. The resulting carboxylate salt is highly soluble in water and can be easily separated from your desired product, which is basic but will remain in the organic phase under these conditions.
-
Solution: During the aqueous workup, perform a wash with a dilute basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) is typically sufficient. The basic wash will convert the 4-fluorobenzoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer. Follow this with a water wash to remove any residual base before drying and concentrating the organic layer.
Q2: I'm struggling with a non-polar impurity that has a similar Rf value to my product in a hexane/ethyl acetate system, making column chromatography ineffective. What are my options?
A2: This is a classic purification challenge where polarity-based separation is insufficient. Two excellent alternative strategies are available.
-
Option 1: Acid-Base Extraction: This is the most robust method for this specific problem. Your target compound has a basic pyridine nitrogen atom, which can be protonated by an acid to form a water-soluble pyridinium salt.[3][4] The non-polar impurity, lacking a basic handle, will remain in the organic solvent.
-
Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as (4-fluorophenyl)(pyridin-4-yl)methan-1-ium chloride.
-
Separate the layers. The organic layer now contains the non-polar impurity and can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).
-
Your purified product will precipitate out of the solution. It can then be collected by filtration or extracted back into an organic solvent.[5]
-
-
Option 2: Recrystallization with a Different Solvent System: If the impurity has a different solubility profile than your product, recrystallization is a viable option. Experiment with various solvents. Since your product is moderately polar, consider solvent systems like ethanol, isopropanol, or ethyl acetate/heptane mixtures.[6][7]
Q3: My isolated product is a solid but has a persistent yellow or brown tint, which I suspect is from a high-molecular-weight byproduct. How can I decolorize it?
A3: Colored impurities are often non-volatile, polymeric, or extensively conjugated species. They can typically be removed during recrystallization.
-
Solution: Perform a recrystallization from a suitable solvent (e.g., ethanol).[8] Dissolve the crude product in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated carbon to the hot solution and continue to heat with stirring for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Crucial Step: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping. Let the clear, colorless filtrate cool slowly to allow for the formation of pure crystals.
Part 2: Purification Workflow and Standard Protocols
The choice of purification strategy depends on the nature and quantity of the impurities present. The following workflow provides a logical decision-making process.
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 2.1: Basic Wash for Acidic Impurity Removal
-
After the reaction is complete, quench and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 50 mL per 100 mL of organic phase).
-
Shake the funnel gently at first, venting frequently to release CO₂ gas.
-
Separate the layers and discard the aqueous phase.
-
Wash with brine (1 x 50 mL), then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2.2: Acid Wash for Basic Impurity Removal
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Transfer to a separatory funnel and wash with 1M HCl (1 x 50 mL).
-
This step will remove highly basic impurities. Note: Your desired product may also partially partition into the acidic aqueous layer. This method is best for removing basic impurities that are significantly more basic than the product. For a more complete separation, proceed to Protocol 2.3.
-
Separate the layers and proceed with the standard workup of the organic layer.
Protocol 2.3: Full Acid-Base Extraction for Neutral Impurity Removal
-
Dissolve the crude product (e.g., 5.0 g) in ethyl acetate (100 mL).
-
Extract the organic solution with 1M HCl (3 x 50 mL). Combine the aqueous extracts.
-
The neutral impurities remain in the ethyl acetate layer, which can now be discarded.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 2M NaOH solution with stirring until the pH is >8, as confirmed by pH paper.
-
The pure product will precipitate as a solid. If it oils out, continue stirring until it solidifies.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum. Alternatively, the product can be extracted back into dichloromethane (3 x 50 mL), dried over Na₂SO₄, and concentrated.[3][5]
Protocol 2.4: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The optimal solvent system should be determined by TLC analysis first.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution. d. Load the sample onto the top of the column. e. Elute the column with the solvent system, collecting fractions. f. Monitor the fractions by TLC and combine the pure fractions for concentration.[9][10]
Protocol 2.5: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) to the flask, just enough to create a slurry.[6][8]
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
(Optional: For colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 5 minutes.
-
(Optional) Perform a hot filtration to remove the carbon or any insoluble impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Part 3: Comparative Data of Target Compound & Potential Impurities
This table summarizes key physical properties that are exploited during purification.
| Compound | Structure | Mol. Weight ( g/mol ) | M.P. (°C) | pKa | Solubility |
| This compound | 201.20[11] | 73-77 | ~4.5 (Pyridinium ion) | Soluble in organic solvents (DCM, EtOAc, EtOH). Becomes water-soluble upon protonation. | |
| 4-Fluorobenzoic Acid | 140.11 | 185-188 | ~4.1 (Carboxylic acid) | Sparingly soluble in cold water, soluble in organic solvents. Becomes water-soluble upon deprotonation. | |
| 4-Fluorobenzaldehyde | 124.11 | -10 | N/A | Soluble in organic solvents. Can be removed via bisulfite extraction.[12] | |
| Pyridine | 79.10 | -42 | 5.2 (Pyridinium ion) | Miscible with water and most organic solvents. Removable with an acid wash.[4] |
Part 4: Frequently Asked Questions (FAQs)
-
What is the most reliable, all-purpose purification method for this compound? For removing a wide range of potential impurities (acidic, neutral), a full acid-base extraction (Protocol 2.3) is exceptionally effective due to the compound's basic pyridine handle. It often yields very high purity material without the need for chromatography.[3]
-
How can I confirm the purity of my final product? Purity should be assessed using a combination of methods. ¹H NMR spectroscopy is excellent for identifying and quantifying proton-bearing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) can provide a purity percentage (e.g., >98% by UV) and confirm the mass of the desired product.[9][13] Melting point analysis is also a good indicator; a sharp melting range close to the literature value suggests high purity.
-
My compound appears to streak or decompose on a standard silica gel column. What can I do? The basicity of the pyridine nitrogen can sometimes lead to strong interactions with the acidic silica gel surface, causing streaking or degradation. You can try neutralizing the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~0.5-1%). Alternatively, using a different stationary phase like alumina (neutral or basic) can mitigate this issue.
-
Can I use distillation to purify this compound? Distillation is generally not a suitable method for this compound. As a relatively high molecular weight solid, it would require high temperatures and very low pressures (Kugelrohr distillation), which could lead to decomposition. Methods like recrystallization and acid-base extraction are far more practical and effective.
References
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
Reddit. (2019). Isolation of pure pyridine help. r/chemhelp. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.
-
JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]
- Aittamaa, J., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 8), o2469. [Link]
-
Chen, Y., et al. (2022). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 27(15), 4991. [Link]
-
Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 5), o1396. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Goldstein, D. M., et al. (2005). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 48(12), 3874-3877. [Link]
-
ResearchGate. (2023). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]
-
Purevsuren, S., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 9(1), 1-8. [Link]
-
Chem Tricks. (2022). How to remove pyridine from your reaction crude?. YouTube. [Link]
-
PubChemLite. (n.d.). This compound (C12H8FNO). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Filo. (n.d.). The chemistry of pyridine under friedel-crafts acylation. [Link]
-
Fun, H.-K., et al. (2011). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. Acta Crystallographica Section E, 67(Pt 1), o213. [Link]
-
Organic Chemistry. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E, 68(Pt 9), o2626. [Link]
-
Smolecule. (n.d.). (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone. [Link]
-
ResearchGate. (2011). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]
-
Tota, M. R., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Molecules, 23(7), 1775. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
ResearchGate. (2011). methanone. [Link]
-
American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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- 2. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of (4-Fluorophenyl)(pyridin-4-yl)methanone in Assays
Understanding the Challenge: The Physicochemical Properties of (4-Fluorophenyl)(pyridin-4-yl)methanone
This compound is a weakly basic compound, a characteristic primarily due to the nitrogen atom in the pyridine ring. Its solubility is therefore highly dependent on the pH of the surrounding medium. In acidic environments, the pyridine nitrogen can be protonated, forming a more soluble pyridinium salt. Conversely, in neutral or basic conditions, the compound exists in its less soluble free base form.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: My this compound powder won't dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). What should I do?
A1: Direct dissolution in neutral aqueous buffers is expected to be very low. The primary strategy is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous environment of your assay buffer[2][3][4]. When the DMSO stock is rapidly diluted, the compound is abruptly exposed to a solvent in which it is not soluble, leading to precipitation. To prevent this, a stepwise dilution approach is recommended[5].
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5%[6][7][8]. For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended[7][9]. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay[9][10].
Q4: Can I use other organic solvents to make my stock solution?
A4: Yes, other polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol can be used. However, their compatibility with your specific assay system and their potential for cytotoxicity must be evaluated. DMSO remains the most widely used solvent for creating stock solutions for biological assays due to its high dissolving power for a wide range of compounds.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address solubility issues systematically.
Guide 1: Preparing a Concentrated Stock Solution and Working Solutions
The foundational step to successfully using this compound is the correct preparation of a stock solution.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile, appropriate vial, add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C to avoid compound degradation) or sonication. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation[11].
Protocol 2: Serial Dilution to Prevent Precipitation
This protocol minimizes the "solvent shock" that causes precipitation when diluting a DMSO stock into an aqueous buffer[2][5].
-
Prepare Intermediate Dilutions: If your final desired concentration is significantly lower than your stock, prepare intermediate dilutions of your compound in 100% DMSO.
-
Stepwise Addition to Aqueous Buffer:
-
Pipette the required volume of your DMSO stock (or intermediate dilution) into a microcentrifuge tube.
-
Slowly add your aqueous assay buffer to the DMSO dropwise while gently vortexing. This gradual change in solvent polarity helps to keep the compound in solution.
-
For cell-based assays, you can add the DMSO stock to a small volume of medium first, mix well, and then transfer this to the larger volume in your culture plate.
-
Guide 2: Leveraging pH to Enhance Solubility
Given that this compound is a weak base, adjusting the pH of your solvent system can dramatically improve its solubility. This is particularly useful for biochemical or acellular assays where the pH can be modified without affecting the experimental outcome.
The Underlying Principle: The Henderson-Hasselbalch Relationship
The solubility of a weakly basic compound increases as the pH of the solution drops below its pKa[12][13]. At a pH equal to the pKa, the compound will be 50% ionized (protonated) and 50% in its neutral form. The ionized form is generally much more soluble in aqueous media.
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4).
-
Equilibrate an Excess of Compound: Add an excess of solid this compound to a known volume of each buffer in separate vials.
-
Incubate to Reach Equilibrium: Tightly seal the vials and incubate them with constant agitation (e.g., on a shaker) at a controlled temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached[14]. This is a measure of thermodynamic solubility.
-
Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify the Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Plot Solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH for your experiments.
Table 1: Hypothetical pH-Dependent Solubility of this compound
| pH | Predicted Predominant Species | Hypothetical Solubility (µg/mL) |
| 3.0 | Pyridinium (protonated) | > 500 |
| 4.0 | Pyridinium/Neutral Mix | ~200 |
| 5.0 | Neutral/Pyridinium Mix | ~50 |
| 6.0 | Neutral (free base) | < 10 |
| 7.4 | Neutral (free base) | < 1 |
Note: This data is illustrative and should be determined experimentally.
Guide 3: Utilizing Solubility Enhancers - Cyclodextrins
For assays where the pH cannot be significantly altered (e.g., most cell-based assays), solubility-enhancing excipients like cyclodextrins can be employed.
Mechanism of Action
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility[15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity[15][16][17].
Protocol 4: Preparing a this compound-HP-β-CD Inclusion Complex
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture medium to a desired concentration (e.g., 1-10 mM). Gentle warming and stirring can aid dissolution.
-
Add the Compound: Add a pre-weighed amount of this compound to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterile Filtration: For cell culture applications, sterile-filter the final solution through a 0.22 µm filter.
-
Determine Final Concentration: Use an analytical method like HPLC-UV to accurately determine the concentration of the solubilized compound.
Visualizing the Concepts
Diagram 1: The Impact of pH on the Solubility of a Weakly Basic Compound
Caption: pH-dependent equilibrium of this compound.
Diagram 2: Workflow for Preparing a Working Solution from a DMSO Stock
Caption: Recommended workflow for diluting DMSO stock solutions.
Kinetic vs. Thermodynamic Solubility: A Note for Advanced Users
It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a measure of apparent solubility and is often higher than thermodynamic solubility due to the formation of a supersaturated solution.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours)[14].
For early-stage drug discovery and screening, kinetic solubility is often sufficient. However, for lead optimization and formulation development, determining the thermodynamic solubility is crucial for a comprehensive understanding of the compound's properties.
References
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Retrieved from [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Prieto, M. J., et al. (2018). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 15(10), 4477-4487. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Knop, K., et al. (2010). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 99(12), 4896-4905. [Link]
-
ResearchGate. (2004). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. Retrieved from [Link]
-
Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(3), 147-166. [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Retrieved from [Link]
-
Bulletin of Pharmaceutical Research. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2017). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). β - Cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2013). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2022). Preparation, Cellular Uptake, and Cytotoxic Evaluation of Remdesivir-Hydroxypropyl-β-Cyclodextrin Inclusion Complex. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
NIH. (2016). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Retrieved from [Link]
-
NIH. (2019). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Retrieved from [Link]
-
NIH. (2023). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Retrieved from [Link]
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Technical Support Center: Scaling Up (4-Fluorophenyl)(pyridin-4-yl)methanone Production
Welcome to the technical support center for the synthesis and scale-up of (4-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and practical experience.
Introduction to Synthetic Strategies
The synthesis of this compound, a diaryl ketone, is a critical step in the manufacturing of various active pharmaceutical ingredients. The primary routes for its synthesis include:
-
Grignard Reaction: The reaction of a pyridyl Grignard reagent with a 4-fluorobenzoyl derivative.
-
Friedel-Crafts Acylation: The acylation of fluorobenzene with a pyridine-4-carbonyl derivative.
-
Oxidation: The oxidation of the corresponding diarylmethanol, (4-Fluorophenyl)(pyridin-4-yl)methanol.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[1][2][3]
Each of these methods presents unique challenges, especially during scale-up. This guide will address common issues encountered with these synthetic routes.
Troubleshooting Guide
Grignard Reaction Route
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to moisture and air. When scaling up, these sensitivities can lead to significant yield loss.
Question 1: My Grignard reaction for the synthesis of this compound is consistently failing or giving low yields upon scale-up. What are the likely causes and how can I troubleshoot this?
Answer:
Failure or low yields in a Grignard reaction scale-up often stem from a few critical factors:
-
Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards water and oxygen. On a larger scale, ensuring completely anhydrous and inert conditions becomes more challenging.
-
Troubleshooting:
-
Glassware and Reactor Preparation: Ensure all glassware and the reactor are rigorously dried. For large-scale reactions, oven-drying followed by cooling under a stream of dry nitrogen or argon is essential.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common solvent and should be dried over sodium/benzophenone ketyl until the deep blue color persists. Ensure the halopyridine and magnesium turnings are of high purity and dry.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. This is crucial during reagent addition and reflux.
-
-
-
Initiation of Grignard Reagent Formation: Difficulty in initiating the reaction is a common hurdle.
-
Troubleshooting:
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.
-
Concentrated Grignard Solution: Start with a small amount of solvent to create a more concentrated solution of the halopyridine, which can help initiate the reaction. Once initiated, the remaining solvent and reagent can be added.
-
-
-
Side Reactions: Several side reactions can reduce the yield of the desired product.
-
Wurtz Coupling: The reaction of the Grignard reagent with the starting halide can lead to the formation of a bipyridyl byproduct. This is more prevalent at higher temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Once the Grignard reagent is formed, the subsequent reaction with the 4-fluorobenzoyl derivative should be carried out at a controlled, often lower, temperature to minimize side reactions.
-
-
Workflow for a Successful Grignard Reaction Scale-Up:
Caption: Workflow for scaling up the Grignard synthesis of this compound.
Friedel-Crafts Acylation Route
Friedel-Crafts acylation is a classic method for forming aryl ketones. However, the pyridine ring's basicity can complicate the reaction.[4]
Question 2: I am attempting a Friedel-Crafts acylation to produce this compound, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?
Answer:
The nitrogen atom in the pyridine ring is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation. This deactivates the catalyst and the pyridine ring towards electrophilic substitution.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen forms a strong complex with the Lewis acid, rendering it ineffective for activating the acylating agent.
-
Troubleshooting:
-
Stoichiometric Amounts of Catalyst: Due to this complexation, more than a stoichiometric amount of the Lewis acid is often required.
-
Alternative Catalysts: Consider using less Lewis acidic catalysts that may have a lower affinity for the pyridine nitrogen. Metal triflates (e.g., Cu(OTf)₂) have been shown to be effective in some Friedel-Crafts acylations.
-
Protecting Groups: While more complex, protecting the pyridine nitrogen prior to acylation can be a viable strategy, though this adds extra steps to the synthesis.
-
-
-
Reaction Conditions: The choice of solvent and temperature is critical.
-
Troubleshooting:
-
Solvent: Traditional solvents like nitrobenzene or carbon disulfide can be effective. Ionic liquids are also emerging as promising media for Friedel-Crafts reactions, sometimes leading to higher selectivity and easier catalyst recycling.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, but this can also lead to side reactions. Careful optimization of the temperature profile is necessary.
-
-
Oxidation Route
The oxidation of (4-Fluorophenyl)(pyridin-4-yl)methanol to the corresponding ketone is often a high-yielding step. However, challenges can arise with the choice of oxidant and over-oxidation.
Question 3: My oxidation of (4-Fluorophenyl)(pyridin-4-yl)methanol is incomplete, and I am observing byproducts. How can I improve this step?
Answer:
Incomplete oxidation and byproduct formation are common issues that can be addressed by carefully selecting the oxidant and controlling the reaction conditions.
-
Choice of Oxidant:
-
Mild Oxidants: For a clean and selective oxidation, mild oxidants are preferred. Some effective options include:
-
Manganese Dioxide (MnO₂): This is a heterogeneous oxidant that is often used for the oxidation of allylic and benzylic alcohols. It is relatively mild and can be easily removed by filtration.
-
Hypochlorous Acid (in situ): Generated from bleach and an acid, this can be an effective and inexpensive oxidant.[5] Careful temperature control is necessary as the reagent can be unstable.[5]
-
Swern Oxidation or Dess-Martin Periodinane: These are excellent laboratory-scale reagents for mild and high-yielding oxidations. However, their cost and the handling of the byproducts can be a concern for large-scale production.
-
-
-
Reaction Monitoring and Control:
-
Troubleshooting:
-
TLC or HPLC Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-oxidation or incomplete conversion.
-
Temperature Control: Many oxidation reactions are exothermic. Maintaining a stable temperature is crucial to prevent side reactions.
-
-
Comparative Table of Common Oxidants:
| Oxidant | Advantages | Disadvantages | Scale-up Considerations |
| **Manganese Dioxide (MnO₂) ** | Mild, selective, easy workup (filtration) | Requires a large excess of reagent, can be slow | Heterogeneous nature can pose mixing challenges in large reactors. |
| Hypochlorous Acid (in situ) | Inexpensive, readily available starting materials | Can be unstable, requires careful temperature control | Exothermic reaction requires efficient cooling.[5] |
| Swern Oxidation | High yields, mild conditions | Foul-smelling byproducts, requires low temperatures | Cryogenic conditions can be costly and difficult to implement on a large scale. |
| Dess-Martin Periodinane | Fast, reliable, mild | Expensive, potentially explosive under certain conditions | Cost and safety are major concerns for large-scale production. |
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for forming biaryl ketones.[1][2][3] Challenges often lie in catalyst selection, base sensitivity, and purification.
Question 4: I am struggling with low yields and difficult purification in my Suzuki-Miyaura coupling to form this compound. What are the key parameters to optimize?
Answer:
Optimizing a Suzuki-Miyaura coupling involves a careful balance of the catalyst system, base, solvent, and temperature.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for an efficient reaction.
-
Troubleshooting:
-
Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices. The optimal catalyst may need to be screened for your specific substrates.
-
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands can improve catalyst stability and activity.
-
-
-
Base and Solvent: The base plays a critical role in the transmetalation step.[3]
-
Troubleshooting:
-
Base Selection: Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield. The substrate's sensitivity to the base should be considered.[3]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
-
-
-
Purification: The removal of palladium residues and boron-containing byproducts can be challenging.
-
Troubleshooting:
-
Palladium Removal: Treatment with activated carbon or silica gel functionalized with a scavenger can help remove residual palladium.
-
Boronic Acid Byproducts: Aqueous washes can help remove some boron impurities. Recrystallization is often the most effective method for obtaining a highly pure product.
-
-
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with pyridyl Grignard reagents?
A1: Pyridyl Grignard reagents are highly reactive and require careful handling.[6] Key safety precautions include:
-
Inert Atmosphere: Always work under an inert atmosphere (nitrogen or argon) to prevent reaction with air and moisture.[7]
-
Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.[8]
-
Quenching: Quench the reaction carefully and slowly, typically with a saturated aqueous solution of ammonium chloride, in an ice bath to control the exothermic reaction.
Q2: How can I effectively purify the final this compound product on a large scale?
A2: Recrystallization is generally the most effective method for purifying this compound on a large scale.[9][10]
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.[9][10][11]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form well-defined crystals. The purity can be checked by HPLC and melting point determination.
Q3: Are there any known stable polymorphs of this compound that I should be aware of during crystallization?
A3: While specific polymorphic studies for this exact compound are not extensively published in readily available literature, it is a common phenomenon for diaryl ketones. It is crucial to have a consistent and well-documented crystallization procedure to ensure the same polymorphic form is produced in each batch. Characterization of the final product by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended to identify and control the polymorphic form, which can impact the drug's physical properties and bioavailability.
References
- BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- YouTube. (2022, April 21). Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Chemical Education Xchange. (2014, September 21). Oxidation of diphenylmethanol to benzophenone.
- AK Scientific, Inc. (n.d.). Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF.
- ACS Publications. (2022, March 17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- NIH. (n.d.). 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine.
- PMC - PubMed Central. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- University of Wisconsin-Madison. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Diphenylmethanol.
- NIH. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.
- Bartleby.com. (n.d.). Sodium Borohydride Reduction: Diphenylmethanol from Benzophenone.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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- Benchchem. (n.d.). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
- ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- NIH. (n.d.). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile.
- University of Liverpool IT Services. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
- PubChemLite. (n.d.). This compound (C12H8FNO).
- Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
- The Royal Society of Chemistry. (n.d.). Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones.
- PMC - NIH. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Google Patents. (n.d.). EP1288217A2 - Preparation of dialkylpyridylboranes.
- SciSpace. (n.d.). "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes.
- ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Organic Chemistry: An Indian Journal. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Sigma-Aldrich. (n.d.). Bis(pyridin-4-yl)methanone.
-
ResearchGate. (2025, October 16). (PDF) methanone. Retrieved from
- MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors.
- Sigma-Aldrich. (n.d.). Pyrazol-4-yl(p-tolyl)methanone.
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- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone
Technical Support Center: Chromatography Excellence
Topic: Resolving Peak Tailing in HPLC Analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone
Welcome to our dedicated technical support guide for scientists and researchers analyzing this compound. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address the common challenge of peak tailing with this and other basic compounds. Our goal is to empower you with the scientific rationale and practical steps needed to achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?
A1: Peak tailing for this compound is overwhelmingly caused by unwanted secondary interactions between the analyte and the stationary phase.[1] this compound contains a basic pyridine functional group. At a mid-range pH (typically > 3), the nitrogen on the pyridine ring can become protonated (positively charged), while residual silanol groups (Si-OH) on the surface of standard silica-based columns (like C18) become deprotonated and negatively charged (Si-O⁻).[2][3]
This charge difference leads to a strong ionic interaction, a form of secondary retention, that holds some analyte molecules more strongly than the intended hydrophobic interaction.[4][5] These delayed molecules elute later, forming the characteristic "tail" of the peak. This phenomenon is a well-documented challenge for basic compounds on silica-based stationary phases.[6][7]
Caption: Analyte interaction with the stationary phase.
Q2: How can I use mobile phase pH to eliminate this tailing?
A2: Manipulating the mobile phase pH is the most powerful tool to mitigate peak tailing for basic analytes.[8] The strategy is to suppress the ionization of the problematic residual silanol groups.[9]
Silanol groups on a silica surface have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to a value of 3 or below, the vast majority of these silanols will be in their neutral, protonated state (Si-OH).[5][10] This eliminates the negative charge on the stationary phase, thereby preventing the strong ionic interaction with your protonated basic analyte.[4] While your analyte will still be protonated and carry a positive charge at this low pH, the absence of an anionic site on the stationary phase prevents the secondary retention mechanism, leading to a symmetrical peak shape.[9]
For robust method development, it is recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[11]
Q3: What are the best mobile phase additives and buffers to control pH and improve peak shape?
A3: The choice of additive depends on your detector (UV or MS) and the specific requirements of your analysis. The most common and effective approach is to add a small amount of an acid or a buffer system to your aqueous mobile phase component.
| Additive / Buffer | Typical Concentration | Pros | Cons | MS Compatible? |
| Formic Acid | 0.1% (v/v) | Volatile, good for MS, effectively lowers pH to ~2.7.[12] | Weaker acid, may not be sufficient for very stubborn tailing.[13] | Yes [14] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong acid (pH ~2), excellent at masking silanols.[15][16] Acts as an ion-pairing agent, which can improve retention.[17] | Can cause ion suppression in MS.[12] Can be difficult to flush from a column.[18] | Yes, but can suppress signal |
| Phosphate Buffer (e.g., KH₂PO₄) | 10-25 mM | Excellent buffering capacity around pH 2-3, highly effective for UV methods.[6] | Not volatile, will contaminate and damage an MS source.[14][19] | No |
| Ammonium Formate / Acetate | 10-20 mM | Volatile buffers, excellent for providing stable pH control in MS-based methods. | Buffering capacity is best between pH 3-5, may need pH adjustment with formic/acetic acid. | Yes |
For initial screening, 0.1% formic acid is the recommended starting point due to its effectiveness and MS compatibility.[12]
Q4: I've lowered the pH to 2.7 with formic acid, but some tailing remains. What are my next steps?
A4: If pH optimization alone is insufficient, a multi-faceted approach is necessary. The following troubleshooting workflow should be followed systematically.
Caption: Systematic troubleshooting workflow for persistent peak tailing.
-
Column Technology: Older columns (Type A silica) have higher metal content and more acidic silanol groups, which worsen tailing.[6] Modern, high-purity, and densely bonded/end-capped columns are essential for analyzing basic compounds.[9] Columns with embedded polar groups or hybrid silica/polymer particles offer alternative chemistries that shield silanols and improve peak shape.[20]
-
System Hardware: Extra-column volume from overly long or wide-diameter tubing can cause band broadening that appears as tailing.[2] Ensure all fittings are secure and that column and guard column frits are not blocked.
-
Sample Diluent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.[1]
Q5: Can you provide a step-by-step protocol to systematically resolve peak tailing for this compound?
A5: Certainly. This protocol provides a self-validating system to identify and resolve the root cause of peak tailing for this compound.
Objective: To achieve a symmetric peak with a USP Tailing Factor (Tf) ≤ 1.2.
Initial Conditions (Baseline - Tailing Expected):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm (preferably a modern, end-capped column).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient/Isocratic: As per your current method.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Experimental Protocol:
-
Baseline Analysis:
-
Equilibrate the column with your starting mobile phase composition.
-
Inject your standard of this compound.
-
Record the chromatogram. Measure and note the Tailing Factor (Tf). This is your baseline measurement.
-
-
Step 1: Implement pH Control with Formic Acid:
-
Prepare a fresh batch of Mobile Phase A: Water with 0.1% v/v Formic Acid .
-
Thoroughly flush the entire HPLC system (pump, lines, injector, column) with the new Mobile Phase A for at least 20 column volumes (approx. 30-40 minutes at 1 mL/min).
-
Re-run your analysis under the exact same conditions.
-
Measure and note the new Tailing Factor. A significant improvement is expected.
-
-
Step 2 (If Necessary): Implement a Stronger Acid Modifier (TFA):
-
This step is for persistent tailing after trying formic acid.
-
Prepare a fresh batch of Mobile Phase A: Water with 0.1% v/v Trifluoroacetic Acid (TFA) .
-
Thoroughly flush the system and column with the new mobile phase.
-
Re-run the analysis.
-
Measure the Tailing Factor. TFA often provides the best possible peak shape due to its combined effects of low pH and ion pairing.[15][21]
-
-
Step 3 (If Necessary): Optimize Organic Modifier:
-
If tailing persists, prepare mobile phases from Step 1 or 2 using Methanol instead of Acetonitrile as Mobile Phase B.
-
Methanol has different solvent properties and can sometimes offer better peak shapes for certain compounds.
-
Re-equilibrate and re-run the analysis.
-
Hypothetical Results Table:
| Step | Mobile Phase A | Mobile Phase B | Expected Tailing Factor (Tf) | Observations |
| Baseline | Water | Acetonitrile | > 2.0 | Severe tailing, poor peak shape.[4] |
| 1 | 0.1% Formic Acid in Water | Acetonitrile | 1.2 - 1.5 | Significant improvement in peak symmetry.[1] |
| 2 | 0.1% TFA in Water | Acetonitrile | 1.0 - 1.2 | Excellent, near-symmetrical peak shape.[15] |
By following this logical progression, you can systematically diagnose and eliminate the chemical interactions causing peak tailing, leading to a robust and reliable analytical method.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Moravek. (n.d.).
- Chrom Tech, Inc. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Unknown Author. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Savic, J., et al. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds.
- BenchChem. (2025). Troubleshooting Rhodionin peak tailing in reverse-phase HPLC.
- GL Sciences. (n.d.). How to Increase Retention.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7023019, this compound.
- Unnamed Author. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Unknown Author. (n.d.).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- ResearchGate. (n.d.).
- Dolan, J. W. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Sigma-Aldrich. (n.d.).
- ACD/Labs. (2022).
- ResearchGate. (2008).
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- PubChemLite. (2025). This compound (C12H8FNO).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid.
- McCalley, D. V. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- SIELC Technologies. (n.d.).
- Regis Technologies. (n.d.). Reversed-phase HPLC Buffers.
- SiliCycle. (n.d.).
- Separation Science. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. | ChromaNik Technologies [chromanik.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 12. hplc.eu [hplc.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. silicycle.com [silicycle.com]
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- 16. Buffer Preparation | Separation Science [sepscience.com]
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- 21. quora.com [quora.com]
Enhancing the stability of (4-Fluorophenyl)(pyridin-4-yl)methanone stock solutions
Welcome to the technical support guide for (4-Fluorophenyl)(pyridin-4-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of your experimental stock solutions. Inconsistent results can often be traced back to improperly prepared or stored reagents. This guide provides in-depth, experience-driven advice to help you navigate the complexities of handling this specific compound, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its key chemical features?
A1: this compound, with the molecular formula C₁₂H₈FNO, is an aromatic ketone.[1][2] Its structure consists of a central ketone group (C=O) linking a 4-fluorophenyl ring and a pyridin-4-yl ring. The pyridine ring introduces a basic nitrogen atom, making the molecule's properties, particularly solubility, susceptible to changes in pH. The ketone group and aromatic rings are potential sites for chemical reactions, including photodegradation.[3][4]
Q2: What is the best solvent for preparing a primary stock solution?
A2: Due to its limited aqueous solubility, the recommended solvent for preparing a primary stock solution is a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO is most common for biological applications.[5][6] These solvents can dissolve a wide range of organic compounds and are typically compatible with downstream dilutions into aqueous buffers or cell culture media, provided the final concentration of the organic solvent is kept low (e.g., <0.5%) to avoid toxicity.[5]
Q3: What are the primary factors that can cause my stock solution to degrade?
A3: The stability of this compound in solution is primarily influenced by four factors:
-
Light: Aromatic ketones are known to be susceptible to photodegradation upon exposure to UV or even ambient light.[3][7][8]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[9]
-
pH: The basicity of the pyridine ring means that pH can affect solubility and stability. Extreme pH values can catalyze hydrolysis of the ketone, although this is less common for simple ketones.[10][11]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation over time, especially if catalyzed by light or trace metal impurities.
Q4: How should I properly store my stock solution to ensure long-term stability?
A4: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots in a freezer at -20°C or, for maximum longevity, at -80°C.[9][12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light: Always store solutions in amber-colored vials or tubes to protect them from light.[12][13]
-
Container: Use tightly sealed containers with PTFE-lined caps to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[13]
Troubleshooting Guide for Stock Solution Instability
This guide provides a systematic approach to diagnosing and resolving common issues encountered with this compound solutions.
Troubleshooting Logic Flowchart
Caption: Troubleshooting decision tree for common stock solution issues.
Quantitative Data Summary: Common Issues & Solutions
| Observed Problem | Primary Cause | Key Causal Mechanism | Recommended Action & Rationale |
| Precipitation on Dilution | Low Aqueous Solubility | The compound is non-polar and "crashes out" when the solvent polarity increases dramatically upon dilution into aqueous buffers. | Action: Decrease the working concentration or increase the final percentage of co-solvent (e.g., DMSO). Rationale: This maintains the compound below its solubility limit in the final assay medium. |
| Solution Discoloration | Chemical Degradation | Aromatic ketones can undergo photodegradation, and other functional groups may be susceptible to oxidation, forming colored byproducts.[3][4] | Action: Store in amber vials at -20°C or below and minimize light exposure during handling.[13] Rationale: Low temperature and lack of light energy drastically reduce the rate of degradation reactions. |
| Reduced Potency Over Time | Stock Degradation | Gradual breakdown of the active compound reduces its effective concentration, leading to weaker-than-expected biological or chemical effects. | Action: Prepare fresh stock solutions regularly (e.g., every 1-2 months) and aliquot into single-use tubes. Rationale: This ensures concentration accuracy and prevents degradation from repeated handling and temperature cycling.[12] |
Validated Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a detailed, step-by-step methodology for preparing a stable 10 mM stock solution of this compound in DMSO.
Experimental Workflow Diagram
Caption: Workflow for preparing and storing stock solutions.
Materials
-
This compound (MW: 201.20 g/mol )[1]
-
Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Sterile, amber-colored microcentrifuge tubes or cryovials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator water bath
Step-by-Step Procedure
-
Pre-Weighing Preparation:
-
Allow the vial containing the solid this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Rationale: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which would introduce water and lead to inaccurate weighing and potential hydrolysis.[6]
-
-
Weighing the Compound:
-
On an analytical balance, tare a sterile, empty amber microcentrifuge tube.
-
Carefully weigh the desired amount of the compound directly into the tared tube. To prepare 1 mL of a 10 mM stock solution, weigh out 2.012 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 201.20 g/mol = 0.002012 g = 2.012 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the weighed powder. For the example above, add 1.0 mL of DMSO.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear and free of particulates.
-
Rationale: Ensuring complete dissolution is paramount for an accurate and homogenous stock concentration. Sonication provides energy to break up aggregates without excessive heating.[6]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, amber-colored microcentrifuge tubes or cryovials.
-
Rationale: Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.[12]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and user initials.
-
Store the aliquots immediately in a freezer at -20°C for short-to-medium term storage (1-3 months) or at -80°C for long-term storage (>3 months).
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C12H8FNO). [Link]
-
Chem QTR. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. [Link]
-
Jiménez, E., et al. (2015). Photolysis study of fluorinated ketones under natural sunlight conditions. PubMed. [Link]
-
Quora. What is stability of aldehyde and ketone? [Link]
-
Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
U.S. Chemical Storage. (2024). Acetone Storage Requirements. [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution? [Link]
-
Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PubChem. Pyridin-4-yl(2-(trifluoromethoxy)phenyl)methanone. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? [Link]
-
University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Semantic Scholar. Photolysis study of fluorinated ketones under natural sunlight conditions. [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]
-
ScienceDirect. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. [Link]
-
Inxight Drugs. (5-(4-FLUOROPHENYL)PYRIDIN-3-YL)METHANOL. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
NIH National Center for Biotechnology Information. (3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. [Link]
-
NIH National Center for Biotechnology Information. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
-
The Organic Chemistry Tutor. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. YouTube. [Link]
-
ChemRxiv. (2024). Selective photodegradation of ketone-based polymers. [Link]
-
NIH National Center for Biotechnology Information. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
The Organic Chemistry Tutor. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. [Link]
-
Royal Society of Chemistry. Ketones as directing groups in photocatalytic sp3 C–H fluorination. [Link]
-
Quora. What does the hydrolysis of ketones yield? [Link]
-
ResearchGate. (2020). Controlling photodegradation in vinyl ketone polymers. [Link]
-
PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]
-
NIH National Center for Biotechnology Information. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. [Link]
-
ResearchGate. Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. [Link]
Sources
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Technical Support Center: Optimizing Catalyst Selection for (4-Fluorophenyl)(pyridin-4-yl)methanone Synthesis
Welcome to the Technical Support Center for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction
The synthesis of this compound, a key structural motif in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. However, the presence of the pyridine ring introduces unique challenges, primarily due to the coordinating ability of the nitrogen lone pair, which can lead to catalyst inhibition and deactivation.[1] This guide will explore the nuances of catalyst selection for various coupling methodologies and provide practical, field-proven insights to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction between 4-pyridylboronic acid and a 4-fluorobenzoyl derivative (or vice-versa) is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a common hurdle. The primary suspects are catalyst deactivation, suboptimal reaction conditions, and reagent instability. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[1]
-
Protodeboronation of 4-Pyridylboronic Acid: Pyridylboronic acids are susceptible to hydrolysis (protodeboronation), especially under basic conditions, which removes the boronic acid functional group and prevents the cross-coupling reaction.[1]
-
Solution 1: Use a milder base. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃.
-
Solution 2: Use a boronic ester. Pinacol esters of pyridylboronic acid are generally more stable and less prone to protodeboronation.
-
Solution 3: Anhydrous conditions. Ensure your solvent and reagents are thoroughly dried to minimize water-induced decomposition of the boronic acid.
-
-
Catalyst Deactivation (Palladium Black Formation): The active Pd(0) catalyst can be sensitive to oxygen and may aggregate into inactive palladium black, especially at elevated temperatures.[1]
-
Solution: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction. If palladium black is observed, it indicates catalyst decomposition, and the reaction conditions need to be re-evaluated.
-
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and vulnerable to deactivation pathways.
-
Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 (ligand:Pd) can sometimes be beneficial in stabilizing the active catalytic species.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant impurities alongside my desired this compound product. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a clear indicator of competing reaction pathways. Identifying these impurities is the first step towards mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: Your 4-pyridylboronic acid can couple with itself to form 4,4'-bipyridine.
-
Cause: This is often promoted by the presence of oxygen or high catalyst loadings.
-
Solution: Ensure rigorous degassing of the reaction mixture. Optimize the catalyst loading; sometimes, a lower catalyst concentration can disfavor homocoupling.
-
-
Dehalogenation of the Aryl Halide: The 4-fluorobenzoyl halide may be reduced to 4-fluorobenzaldehyde or 4-fluorotoluene.
-
Cause: This can occur if there are sources of hydride in the reaction mixture, sometimes stemming from the solvent or additives.
-
Solution: Use high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
-
Hydrolysis of the Ketone Product: While less common, under certain conditions, the product can undergo further reactions.
-
Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed to avoid over-reaction or product degradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki, Heck, Stille, or Friedel-Crafts acylation?
A1: Each method has its advantages and limitations:
-
Suzuki-Miyaura Coupling: This is often the most versatile and widely used method due to the commercial availability of a vast array of boronic acids, relatively mild reaction conditions, and tolerance of a wide range of functional groups.[3] The primary challenge, as discussed, is the handling of the pyridine substrate.
-
Stille Coupling: This method is also very versatile and often gives high yields.[5] However, the toxicity of organotin reagents is a significant drawback, especially for applications in drug development.[5]
-
Heck Coupling: While a powerful tool for C-C bond formation, the traditional Heck reaction is less commonly used for the synthesis of diaryl ketones.[6][7] Variations of the Heck reaction exist but may require more specialized starting materials.
-
Friedel-Crafts Acylation: This classic method is generally not suitable for pyridine substrates. The Lewis acid catalyst required for the reaction will preferentially coordinate to the basic nitrogen of the pyridine ring, deactivating it towards electrophilic aromatic substitution.[8]
Recommendation: For most applications, the Suzuki-Miyaura coupling is the recommended starting point due to its broad applicability and the availability of a wide range of catalysts and ligands to overcome the challenges associated with pyridine substrates.
Q2: What is the best palladium catalyst and ligand combination for the Suzuki-Miyaura coupling of a 4-pyridyl substrate?
A2: There is no single "best" combination, as the optimal choice depends on the specific coupling partners and reaction conditions. However, a general trend favors catalyst systems with bulky, electron-rich phosphine ligands .
| Catalyst System | Ligand Type | Key Advantages |
| Buchwald Ligands | Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) | High activity, excellent for challenging substrates including heteroaryl chlorides, often effective at low catalyst loadings.[2][3] |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Robust and versatile, often used for a wide range of cross-coupling reactions, including those with heteroaryl boronic acids.[9] |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, but may require higher temperatures and longer reaction times, and can be less effective for challenging pyridine couplings.[2] |
Starting Recommendation: A good starting point for optimization is a second-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G2) or a combination of Pd₂(dba)₃ and a bulky phosphine ligand like XPhos.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the disappearance of your starting materials and the appearance of the product. For more quantitative analysis and to check for the formation of side products, High-Performance Liquid Chromatography (HPLC)[4] or Gas Chromatography-Mass Spectrometry (GC-MS)[10] are recommended . Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it provides both retention time data and mass information, which can aid in the identification of intermediates and byproducts.[11]
Q4: What are the key considerations for the purification of this compound?
A4: The final product is typically a solid and can be purified by flash column chromatography on silica gel .[11] A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation from any unreacted starting materials or side products. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-pyridylboronic acid or pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask via syringe.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Catalyst Performance
The following table summarizes typical performance data for different catalyst systems in Suzuki-Miyaura couplings involving challenging aryl or heteroaryl substrates. While not specific to the exact target molecule, it provides a valuable comparison of catalyst efficacy.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
Data is illustrative and compiled from various sources on related Suzuki-Miyaura couplings.[2]
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for catalyst selection and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC - PubMed Central. [Link]
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University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
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PubChem. This compound. [Link]
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Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
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Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH. [Link]
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PubChemLite. This compound (C12H8FNO). [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. ResearchGate. [Link]
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Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
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Optimization of the Synthesis of 4a. ResearchGate. [Link]
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Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). CORE. [Link]
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friedel crafts acylation for pyridine. Brainly.in. [Link]
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Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]
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Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]
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Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. Canada.ca. [Link]
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Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions …. OUCI. [Link]
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Methanone, - - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Acetylation of Arenes. Organic Letters. [Link]
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Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions (RSC Publishing). [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
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Applying Active Learning toward Building a Generalizable Model for Ni-Photoredox Cross-Electrophile Coupling of Aryl and Alkyl Bromides. NIH. [Link]
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
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Advances in Cross-Coupling Reactions. MDPI. [Link]
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Total Synthesis Enabled by Cross-Coupling. Macmillan Group. [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. ResearchGate. [Link]
-
3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. [Link]
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Strategies to reduce reaction time for (4-Fluorophenyl)(pyridin-4-yl)methanone synthesis
Introduction: The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone, a key intermediate in pharmaceutical development, is most commonly achieved via a Friedel-Crafts acylation reaction. While robust, this reaction can be subject to long reaction times, impacting laboratory efficiency and throughput. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing this synthesis, with a primary focus on strategies to reduce reaction duration without compromising yield or purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction mechanism for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation. This is an electrophilic aromatic substitution reaction where fluorobenzene acts as the nucleophilic aromatic ring. It attacks an electrophilic acylium ion, which is generated in situ from an acylating agent like isonicotinoyl chloride (pyridin-4-carbonyl chloride) or isonicotinic anhydride in the presence of a Lewis acid catalyst.[1][2] The product ketone is generally less reactive than the starting material, which conveniently prevents multiple acylations.[2][3]
Q2: What are the primary factors that dictate the reaction time for this synthesis?
Several key parameters control the kinetics of this reaction:
-
Catalyst Activity: The choice and amount of the Lewis acid catalyst are critical. Stronger Lewis acids can generate the reactive acylium ion more efficiently.[1]
-
Reaction Temperature: Like most chemical reactions, the rate of Friedel-Crafts acylation is temperature-dependent. Higher temperatures generally lead to faster reactions.[4]
-
Substrate Reactivity: Fluorobenzene is an electron-deactivated aromatic ring due to the inductive effect of fluorine, which inherently slows the rate of electrophilic aromatic substitution compared to benzene.[5][6]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring of the acylating agent can coordinate with the Lewis acid catalyst. This non-productive binding can sequester the catalyst, effectively reducing its active concentration and slowing the reaction.
-
Energy Input Method: The method of heating (conventional thermal heating, microwave irradiation, or ultrasonication) can have a dramatic impact on reaction times.[7][8]
Q3: My synthesis is proceeding very slowly. What are the most likely causes?
Extended reaction times are common and can typically be attributed to one or more of the following factors:
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough, or an insufficient quantity was used. Traditional Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst because the product ketone also forms a stable complex with it.[2]
-
Low Temperature: The reaction may lack the necessary activation energy to proceed at a practical rate.
-
Heterogeneity: If the catalyst or reactant complexes are not well-dissolved in the chosen solvent, the reaction can be limited by mass transfer, slowing the overall rate.[9]
-
Inadequate Mixing: Poor agitation in a heterogeneous reaction mixture will result in a lower effective reaction rate.
Troubleshooting Guide: Accelerating Your Synthesis
This section addresses the core issue of prolonged reaction times with actionable, evidence-based solutions.
Problem: The reaction has not reached completion after 12-24 hours of stirring at the recommended temperature.
Below are several strategies, from simple adjustments to the adoption of advanced techniques, to significantly decrease the required reaction time.
Strategy 1: Catalyst and Reagent Optimization
The choice of catalyst is paramount. While aluminum trichloride (AlCl₃) is the classic choice, modern alternatives can offer superior performance and milder conditions.
-
Consider Alternative Lewis Acids: Catalysts like ferric sulfate (Fe₂(SO₄)₃), bismuth triflate (Bi(OTf)₃), or other rare earth triflates can be highly effective, sometimes in catalytic amounts, which also simplifies workup.[6][10] Hafnium(IV) triflate in combination with trifluoromethanesulfonic acid has been shown to accelerate the acylation of unactivated benzenes like fluorobenzene.[11]
-
Employ a "Greener" Catalyst System: For a metal- and halogen-free approach, using methanesulfonic anhydride (MSAA) can promote the acylation using the corresponding carboxylic acid, eliminating the need for an acyl chloride and a traditional Lewis acid.[12]
-
Use a Solid Acid Catalyst: Heterogeneous catalysts such as zeolites or supported 12-tungstophosphoric acid can drive the reaction under solvent-free conditions.[4][13] These catalysts are easily filtered off post-reaction, simplifying purification and allowing for potential catalyst recycling.[4]
Strategy 2: Solvent and Temperature Modification
The reaction environment plays a crucial role in both kinetics and solubility.
-
Solvent Selection: The choice of solvent can influence the solubility of the intermediate complexes. In some Friedel-Crafts reactions, polar solvents like nitrobenzene can increase the solubility of the catalyst-aromatic complex, preventing it from precipitating and halting the reaction.[9] However, for many modern catalysts, solvent-free conditions have proven highly effective and reduce reaction time and waste.[4][6]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature will increase the reaction rate. This can be achieved by switching to a higher-boiling solvent or, in a sealed-vessel experiment, by increasing the setpoint temperature. Monitor the reaction closely for the formation of by-products at elevated temperatures.[4]
Strategy 3: Advanced Energy Input Technologies
Moving beyond a standard hotplate and stirrer can yield the most dramatic reductions in reaction time.
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating organic reactions.[8] By directly and efficiently heating the polar reagents and intermediates, microwaves can reduce reaction times from many hours to mere minutes.[7][14] Successful microwave-assisted syntheses of related ketones have been reported with reaction times as short as 15-30 minutes.[14][15]
-
Ultrasonication: The use of ultrasound can significantly enhance chemical reactivity, especially in heterogeneous (solid-liquid) systems. Sonication promotes mass transfer and can lead to the completion of acylations in as little as 30-45 minutes at room temperature, using catalysts like ferric sulfate.[10]
Summary of Time-Reduction Strategies
| Strategy | Parameter Change | Expected Impact on Reaction Time | Potential Drawbacks & Considerations |
| Catalyst Change | Switch from AlCl₃ to a rare earth triflate (e.g., Yb(OTf)₃) or Hf(OTf)₄.[6][11] | Significant Reduction | Higher initial cost of catalyst. |
| Solvent-Free | Remove solvent and run the reaction neat, often with a solid acid catalyst.[4][6] | Reduction | Requires good temperature control to avoid exotherms. |
| Temperature Increase | Increase reaction temperature by 10-20 °C.[4] | Moderate Reduction | May increase the formation of impurities or side products. |
| Ultrasonication | Introduce an ultrasonic probe or bath to the reaction vessel.[10] | Drastic Reduction (Hours to <1 Hour) | Requires specialized equipment; potential for localized heating. |
| Microwave Irradiation | Use a dedicated chemical microwave reactor.[8][14] | Drastic Reduction (Hours to Minutes) | Requires specialized microwave-safe reaction vessels and equipment. |
Visualizing the Optimization Pathway
The following diagram illustrates the Friedel-Crafts acylation pathway and highlights the key stages where the strategies discussed can be implemented to accelerate the reaction.
Caption: Reaction pathway and key optimization points.
Optimized Protocol: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to achieve a rapid synthesis, significantly reducing the reaction time compared to conventional methods.
Disclaimer: All work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn. Microwave synthesis should only be performed in a dedicated chemical microwave reactor.
Materials:
-
Fluorobenzene (limiting reagent)
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Microwave reactor and appropriate sealed reaction vessels (e.g., 10 mL vessel)
-
Standard workup and purification reagents (HCl, NaOH, ethyl acetate, brine, Na₂SO₄) and equipment (silica gel for chromatography).
Procedure:
-
Vessel Preparation: To a dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents).
-
Reagent Addition: Add isonicotinoyl chloride hydrochloride (1.2 equivalents) to the vessel.
-
Solvent and Substrate: Add anhydrous 1,2-dichloroethane (DCE) (to a concentration of ~0.5 M) followed by fluorobenzene (1.0 equivalent).
-
Sealing: Immediately seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 15-30 minutes. Note: The optimal time and temperature should be determined empirically, starting with shorter times.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's forced cooling feature) before carefully opening.
-
Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl. Stir vigorously for 15-20 minutes.
-
Neutralization: Cool the mixture in an ice bath and adjust the pH to ~8-9 by the slow addition of aqueous NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.[16]
This microwave-assisted protocol provides a framework for achieving rapid synthesis. For an alternative approach, ultrasonication with a catalyst like ferric sulfate in a solvent-free system also offers a significant reduction in reaction time.[10]
References
-
Pasha, M. A., & Jayashankara, V. P. (2006). Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst. Indian Journal of Chemistry - Section B, 45B, 2158-2160. Link
-
Mithilesh (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Link
-
Pasha, M. A., & Jayashankara, V. P. (2007). Ultrasound Assisted Friedel-Crafts Acylation of Aromatics Using Ferric Sulfate as Catalyst. ChemInform, 38(1). Link
-
Hu, Y., et al. (2020). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 5(33), 20976–20983. Link
-
Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Hamilton College. Link
-
Li, J., et al. (2020). A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis. Journal of Visualized Experiments, (156). Link
-
Enquist, P.-A., Nilsson, P., & Larhed, M. (2004). Ultrafast Chemistry: Cobalt Carbonyl Mediated Synthesis of Diaryl Ketones under Microwave Irradiation. ChemInform, 35(16). Link
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Link
-
Barrio, P., et al. (2021). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. ADDI. Link
-
Lin, K.-J., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 25(22), 5484. Link
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Link
-
ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Link
-
ResearchGate. (2019). The effects of reaction time on the Friedel–Crafts alkylation reaction... Link
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Link
-
Google Patents. (2009). Method for acylating fluorobenzene. CN101462931A. Link
-
ResearchGate. (1969). The Friedel Crafts Acylation Reaction. VIII. Elucidation of Reaction Intermediates by a Kinetic Study of the Behaviour of the Aromatic Reacting Hydrocarbon and an Analysis of Solvent Effects. Link
-
Wikipedia. (2024). Friedel–Crafts reaction. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
MDPI. (2022). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Link
-
Royal Society of Chemistry. (2021). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry. Link
-
Google Patents. (2020). New process for friedel-crafts reaction, and catalyst therefore. WO2020164218A1. Link
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Link
-
IJSTM. (2021). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Link
-
PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
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Technical Support Center: Purification of (4-Fluorophenyl)(pyridin-4-yl)methanone Derivatives
Welcome to the Technical Support Center for the purification of (4-Fluorophenyl)(pyridin-4-yl)methanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique combination of a basic pyridine ring, a ketone linker, and a fluorinated phenyl group presents a specific set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, offering explanations and actionable protocols.
Issue 1: Persistent Peak Tailing in Column Chromatography
Q: My HPLC and flash chromatography purifications of this compound derivatives consistently show significant peak tailing, leading to poor resolution and impure fractions. What is the cause, and how can I resolve this?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface. This leads to undesirable secondary interactions, causing the analyte to "drag" along the stationary phase.
Underlying Mechanism: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups. This interaction is often strong enough to interfere with the normal partitioning of the analyte between the stationary and mobile phases, resulting in a tailed peak shape.
Solutions:
-
Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the active silanol sites, effectively masking them from your target compound.
-
Recommended Modifier: Triethylamine (TEA) is a widely used and effective competing base.
-
Protocol: Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). Start with a lower concentration (0.1%) and gradually increase if peak tailing persists.
-
-
Use of Deactivated or End-Capped Silica: For particularly challenging separations, consider using a deactivated or end-capped silica gel. In end-capped silica, the residual silanol groups are chemically derivatized (e.g., with trimethylsilyl groups), reducing their acidity and minimizing unwanted interactions with basic analytes.
-
Alternative Stationary Phases: If peak tailing remains an issue, switching to a different stationary phase can be beneficial.
-
Alumina (basic or neutral): Alumina is a more basic stationary phase than silica and can be an excellent alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography can be a powerful tool. The separation is based on hydrophobicity, which can offer a different selectivity profile compared to normal-phase chromatography.
-
Flowchart for Troubleshooting Peak Tailing:
Caption: A systematic approach to resolving peak tailing.
Issue 2: Co-elution of Product with Starting Materials
Q: I am struggling to separate my this compound derivative from unreacted starting materials, particularly the 4-fluorobenzoyl chloride (or corresponding acid) and the pyridine starting material. How can I improve this separation?
A: Co-elution of starting materials is a common problem, especially if their polarities are similar to that of the product. A multi-pronged approach involving strategic work-up and optimized chromatography is often necessary.
Identifying the Culprit:
-
Unreacted 4-Fluorobenzoyl Chloride/Acid: The benzoyl chloride is reactive and may hydrolyze to the corresponding carboxylic acid during work-up. The carboxylic acid is significantly more polar than the ketone product.
-
Unreacted Pyridine Derivative: The starting pyridine derivative may have a polarity close to that of the product, making chromatographic separation challenging.
Solutions:
-
Aqueous Work-up to Remove Acidic and Basic Impurities:
-
Acid Wash: A dilute aqueous acid wash (e.g., 1M HCl) will protonate the basic pyridine starting material, making it water-soluble and easily removed in the aqueous layer. Your product, being less basic, should remain in the organic phase.
-
Base Wash: A subsequent wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate any 4-fluorobenzoic acid, converting it to the water-soluble sodium salt, which will partition into the aqueous layer.[1]
-
-
Optimizing Chromatographic Conditions:
-
Gradient Elution: A shallow gradient during flash chromatography can improve the resolution between compounds with similar polarities.
-
Solvent System Selection: Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Experimental Protocol: Work-up for Removal of Starting Materials
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic pyridine starting material).
-
Saturated NaHCO₃ solution (to remove acidic impurities).[1]
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with column chromatography on the crude product.
Issue 3: Product Decomposition on Silica Gel
Q: I am experiencing low recovery of my product after column chromatography, and I suspect it is degrading on the silica gel. Is this common for this class of compounds, and what can I do to prevent it?
A: Yes, degradation of sensitive compounds on acidic silica gel can be a significant issue, leading to low yields. The Lewis acidic nature of silica can catalyze decomposition, especially for compounds with acid-labile functional groups.
Preventative Measures:
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine. This will help to neutralize the acidic sites on the silica surface.
-
Minimize Contact Time: Run your flash chromatography as quickly as possible without sacrificing separation. The longer your compound is in contact with the silica, the greater the chance of degradation.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like alumina can be a good solution.
-
Consider Crystallization: If your compound is a solid, crystallization can be a powerful and gentle purification method that avoids the use of silica gel altogether.
Table 1: Comparison of Purification Strategies to Minimize Degradation
| Strategy | Advantages | Disadvantages | Best For |
| Silica Gel + TEA | Cost-effective, readily available | May not completely prevent degradation for highly sensitive compounds | Routine purifications of moderately stable compounds |
| Alumina | More basic, less likely to cause degradation of acid-sensitive compounds | Can have different selectivity than silica, may require method re-development | Purification of basic and acid-sensitive compounds |
| Crystallization | High purity achievable, avoids chromatography | Not suitable for oils or amorphous solids, requires solvent screening | Solid products with good crystallization properties |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in the synthesis of this compound derivatives?
A1: The impurity profile largely depends on the synthetic route.
-
Friedel-Crafts Acylation: If you are using a Friedel-Crafts type reaction, common impurities include unreacted starting materials (the pyridine derivative and the 4-fluorobenzoyl chloride), poly-acylated byproducts, and isomers if multiple positions on the pyridine ring are reactive. The 4-fluorobenzoyl chloride can also hydrolyze to 4-fluorobenzoic acid.[1]
-
Grignard or Organolithium Addition to a Pyridine Carboxylic Acid Derivative: This route can lead to impurities from the starting materials and di-addition products where two equivalents of the organometallic reagent add to the carbonyl group.
Q2: What is the best general approach for purifying these compounds?
A2: A combination of techniques is often most effective.
-
Initial Work-up: Perform an acidic and basic aqueous wash to remove the bulk of the charged impurities.
-
Crystallization: If the crude product is a solid, attempt a crystallization first. This can significantly improve purity before resorting to chromatography. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and acetone/hexanes.
-
Flash Chromatography: If crystallization is not effective or the product is an oil, use flash chromatography on silica gel with a mobile phase containing 0.1-1% triethylamine.
Q3: How does the fluorine atom affect the purification?
A3: The fluorine atom can influence purification in several ways:
-
Polarity: Fluorine is highly electronegative, which can alter the overall polarity of the molecule. The impact of fluorine on retention time in chromatography can be complex and depends on the specific interactions with the stationary and mobile phases.
-
Crystallinity: Fluorinated compounds sometimes exhibit different crystallization behavior compared to their non-fluorinated analogs. This can be advantageous in achieving a crystalline solid.
-
Basicity: The electron-withdrawing nature of the fluorophenyl group can slightly reduce the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted benzoylpyridine. This can subtly affect its interaction with silica gel. The pKa of 4-benzoylpyridine is approximately 3.14.[2] The addition of a fluorine atom to the phenyl ring will likely have a minor electron-withdrawing effect, potentially lowering the pKa slightly.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for structural confirmation and can also be used to detect impurities if they are present in sufficient quantities (>1%). ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorinated moiety.
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of your product and can help in identifying impurities.
-
Melting Point: For crystalline solids, a sharp melting point is a good indicator of high purity.
Purity Analysis Workflow:
Caption: A comprehensive workflow for purity analysis.
References
- BenchChem. (2025). Removing unreacted starting materials from 3,4-Dichloro-4'-fluorobenzophenone. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzoyl chloride. BenchChem Technical Support.
- University of Rochester, Department of Chemistry.
- ChemicalBook. (2023). 4-Benzoylpyridine CAS#: 14548-46-0. ChemicalBook.
- National Center for Biotechnology Information. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
- National Center for Biotechnology Information. (2024). 4-Benzoylpyridine.
- University of California, Irvine, Department of Chemistry. Remove Sticky Reagents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Reddit. (2023).
- ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
- PubChemLite. This compound (C12H8FNO).
- National Center for Biotechnology Information. (2024). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PubChem.
- National Center for Biotechnology Information. (2024). This compound.
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ResearchGate. (2011). methanone.
- National Center for Biotechnology Information. (2024).
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- ResearchGate. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal.
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MDPI. (2011). methanone.
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Thieme. (2000). Replacement of Chlorine and Bromine by Fluorine. Science of Synthesis.
- MDPI. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- BenchChem. (2025).
- Biotage. (2023).
- Sigma-Aldrich. (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone.
- Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- National Center for Biotechnology Information. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. PubChem.
- National Center for Biotechnology Information. (2017). Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. PubChem.
- Organic Chemistry Data. (2022).
- Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- ResearchGate. (2019). A molecularly imprinted polymer with flash chromatography for the selective and continuous extraction of diphenyl amine.
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- National Center for Biotechnology Information. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. PubChem.
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Sources
Validation & Comparative
A Comparative Guide to the Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone for Researchers and Drug Development Professionals
(4-Fluorophenyl)(pyridin-4-yl)methanone is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this diaryl ketone, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The objective is to equip scientists with the knowledge to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, scalability, functional group tolerance, and access to starting materials.
Introduction to Synthetic Strategies
The synthesis of diaryl ketones, such as this compound, can be approached through several classical and modern organic chemistry reactions. This guide will focus on four principal routes:
-
Grignard Reaction: A classic organometallic approach involving the addition of a Grignard reagent to a suitable pyridine-derived electrophile.
-
Friedel-Crafts Acylation: A traditional method for the formation of aryl ketones, with necessary modifications to accommodate the electron-deficient nature of the pyridine ring.
-
Oxidation of a Precursor Alcohol: A straightforward method involving the oxidation of the corresponding secondary alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern and versatile set of methods, including Suzuki, Negishi, and Fukuyama couplings, for the construction of the carbon-carbon bond between the two aromatic rings.
Each of these routes will be evaluated based on its mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages, supported by available experimental data for the synthesis of the target molecule or closely related analogues.
Grignard Reaction: A Nucleophilic Addition Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation. In the context of synthesizing this compound, this typically involves the reaction of a 4-fluorophenylmagnesium halide with a 4-substituted pyridine that can be converted to a ketone. A common and effective strategy is the use of isonicotinonitrile (4-cyanopyridine) as the electrophile, which, after the initial Grignard addition, can be hydrolyzed to the desired ketone.
Reaction Mechanism
The reaction is initiated by the formation of the Grignard reagent, 4-fluorophenylmagnesium bromide, from 4-fluorobromobenzene and magnesium metal. This organometallic species acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 4-cyanopyridine. This addition forms a magnesium salt of an imine, which is then hydrolyzed under acidic conditions to yield the ketone.
Caption: Mechanism of Grignard synthesis of this compound.
Experimental Protocol (Representative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are stirred in anhydrous tetrahydrofuran (THF). A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Addition to Nitrile: The Grignard solution is cooled to 0 °C, and a solution of 4-cyanopyridine (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting solution is stirred for a period to ensure complete hydrolysis of the intermediate imine. The aqueous layer is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Yield | 60-75% (typical for analogous reactions) | [1] |
| Reaction Time | 4-6 hours | N/A |
| Temperature | 0 °C to room temperature | N/A |
Analysis of the Grignard Route
Advantages:
-
Readily Available Starting Materials: 4-Fluorobromobenzene and 4-cyanopyridine are commercially available and relatively inexpensive.
-
Well-Established Methodology: The Grignard reaction is a robust and well-understood transformation.
Disadvantages:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere, which can be challenging to maintain on a large scale.[2]
-
Functional Group Intolerance: The high reactivity of Grignard reagents limits the presence of acidic protons (e.g., -OH, -NH, -COOH) and certain carbonyl groups in the substrates.
-
Potential for Side Reactions: Over-addition of the Grignard reagent to the product ketone can occur, leading to the formation of a tertiary alcohol as a byproduct.
Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the reaction of an acylating agent (such as an acyl chloride or anhydride) with an aromatic ring in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid, further deactivating the ring.[3][4]
Challenges and Modified Approaches
Standard Friedel-Crafts conditions are generally ineffective for the acylation of pyridine. To overcome this, several strategies have been developed:
-
Acylation of Activated Pyridine Derivatives: The introduction of an electron-donating group onto the pyridine ring can increase its nucleophilicity, making it more susceptible to electrophilic attack. However, this adds extra steps to the synthetic sequence.
-
Silyl-Mediated Acylation: The use of silylated pyridines can facilitate acylation. For instance, 2-(trimethylsilyl)pyridine has been shown to undergo spontaneous acylation with acyl chlorides.[5][6] This approach, however, has been primarily demonstrated for the 2-position of the pyridine ring.
-
Radical Acylation: The addition of acyl radicals to the pyridine ring offers an alternative pathway that is not subject to the same electronic limitations as electrophilic substitution.
Oxidation of (4-Fluorophenyl)(pyridin-4-yl)methanol
This route involves the synthesis of the precursor alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol, followed by its oxidation to the desired ketone. The precursor alcohol can be readily prepared via the Grignard reaction of 4-fluorophenylmagnesium bromide with pyridine-4-carboxaldehyde. The subsequent oxidation is often a high-yielding and clean reaction.
Reaction Mechanism
The oxidation of a secondary alcohol to a ketone can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of benzylic alcohols include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄). The mechanism with MnO₂ is complex and thought to involve radical intermediates on the surface of the solid oxidant. For KMnO₄, the reaction proceeds through the formation of a manganate ester, which then undergoes elimination to form the ketone.
Caption: Workflow for the synthesis of the target ketone via oxidation.
Experimental Protocol (Representative for Oxidation Step with MnO₂)
-
Reaction Setup: To a solution of (4-fluorophenyl)(pyridin-4-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform, activated manganese dioxide (5-10 equivalents) is added.
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature or under reflux for several hours to days. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
| Parameter | Value | Reference |
| Yield | 80-95% (typical for benzylic alcohol oxidation) | [5][7][8][9][10] |
| Reaction Time | 12-48 hours | N/A |
| Temperature | Room temperature to reflux | N/A |
Analysis of the Oxidation Route
Advantages:
-
High Yields and Clean Reactions: The oxidation of benzylic alcohols is often a high-yielding and clean transformation with minimal side products.
-
Mild Conditions: Reagents like MnO₂ allow for oxidation under mild and neutral conditions, which is beneficial for substrates with sensitive functional groups.[8]
-
Commercially Available Oxidants: Many effective oxidizing agents are readily available.
Disadvantages:
-
Two-Step Process: This route requires the prior synthesis of the precursor alcohol, adding an extra step to the overall sequence.
-
Stoichiometric Oxidants: Many traditional oxidation methods, such as with MnO₂, require a large excess of the reagent, which can be problematic for large-scale synthesis and generates significant waste.
-
Heterogeneous Reaction: The use of solid oxidants like MnO₂ can sometimes lead to issues with reproducibility and requires efficient stirring.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Several of these can be adapted for the synthesis of diaryl ketones, including the Suzuki, Negishi, and Fukuyama couplings. These methods are often characterized by their high functional group tolerance and catalytic nature.
Overview of a Palladium-Catalyzed Cross-Coupling Cycle
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide or triflate to form a Pd(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Specific Cross-Coupling Routes
-
Suzuki Coupling: This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, one could envision a two-step approach: the Suzuki coupling of a 4-halopyridine with 4-fluorophenylboronic acid to form 4-(4-fluorophenyl)pyridine, followed by oxidation of the benzylic position if a suitable precursor is used. A more direct, but less common, approach would be the coupling of a pyridine boronic acid derivative with 4-fluorobenzoyl chloride.[11][12][13]
-
Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes. A plausible route would be the coupling of a 4-pyridylzinc halide with 4-fluorobenzoyl chloride.[7][8][14][15][16]
-
Fukuyama Coupling: This is a particularly useful method for ketone synthesis as it directly couples a thioester with an organozinc reagent.[3][14][17][18][19] The synthesis of this compound could be achieved by reacting a 4-pyridyl thioester with a 4-fluorophenylzinc reagent.
Experimental Protocol (Representative for Negishi Coupling)
-
Organozinc Reagent Preparation: A 4-halopyridine is reacted with a zinc source to generate the 4-pyridylzinc halide in situ.
-
Coupling Reaction: In an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄) is added to a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous solvent like THF. The freshly prepared 4-pyridylzinc halide solution (1.2 equivalents) is then added, and the mixture is stirred at room temperature or heated until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
| Parameter | Value | Reference |
| Yield | 70-90% (typical for Negishi coupling) | [7][8][14] |
| Reaction Time | 2-12 hours | N/A |
| Temperature | Room temperature to 60 °C | N/A |
Analysis of Palladium-Catalyzed Cross-Coupling Routes
Advantages:
-
High Functional Group Tolerance: These reactions are compatible with a wide range of functional groups, making them suitable for complex molecule synthesis.[3][14][17][18][19][20][21][22]
-
Catalytic Nature: Only a small amount of the palladium catalyst is required, which is economically and environmentally advantageous.
-
Mild Reaction Conditions: Many cross-coupling reactions can be carried out under mild conditions.
Disadvantages:
-
Cost and Toxicity of Reagents: Palladium catalysts and some of the organometallic reagents (especially organotin compounds in Stille coupling) can be expensive and/or toxic.
-
Ligand Sensitivity: The success of these reactions often depends on the choice of the appropriate ligand for the palladium catalyst, which may require optimization.
-
Preparation of Organometallic Reagents: The synthesis of the required organoboron, organozinc, or organotin reagents adds an extra step to the process.
Comparative Summary and Conclusion
| Synthesis Route | Key Features | Advantages | Disadvantages |
| Grignard Reaction | Nucleophilic addition to a nitrile followed by hydrolysis. | Readily available starting materials, well-established method. | Moisture/air sensitive, limited functional group tolerance, potential for over-addition. |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution. | Direct formation of the ketone. | Generally not applicable to pyridine due to its electron-deficient nature; requires modified approaches. |
| Oxidation of Alcohol | Two-step process: alcohol synthesis followed by oxidation. | High yields, clean reactions, mild conditions for oxidation. | Requires an additional synthetic step, use of stoichiometric oxidants can be wasteful. |
| Palladium-Catalyzed Cross-Coupling | Catalytic C-C bond formation (Suzuki, Negishi, Fukuyama). | High functional group tolerance, catalytic, mild conditions. | Cost and toxicity of some reagents, may require ligand optimization and synthesis of organometallic precursors. |
Recommendation:
For the laboratory-scale synthesis of this compound, both the Grignard reaction and the oxidation of the corresponding alcohol represent reliable and relatively straightforward approaches, provided that the necessary precautions for handling organometallic reagents are taken. The choice between these two may depend on the availability of the starting materials (4-cyanopyridine vs. pyridine-4-carboxaldehyde).
For larger-scale synthesis or for the synthesis of analogues with sensitive functional groups, palladium-catalyzed cross-coupling reactions , particularly the Negishi or Fukuyama couplings , are likely to be the superior choice due to their high functional group tolerance and catalytic nature. While the initial setup and optimization may be more involved, these methods offer greater flexibility and efficiency in the long run.
The Friedel-Crafts acylation is the least recommended route for this specific target molecule due to the inherent lack of reactivity of the pyridine ring under standard conditions.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and goals of the research project, including scale, cost, available equipment, and the desired purity of the final product.
References
- Fukuyama, T., et al. (1998). "A New and Versatile Method for the Synthesis of Ketones: Palladium-Catalyzed Cross-Coupling of Thioesters with Organozinc Reagents." Tetrahedron Letters, 39(20), 3189-3192.
- Shi, S., & Szostak, M. (2016). "Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation." Organic Letters, 18(22), 5872-5875.
- Bahule, B. B., & Nandurkar, Y. M. (2013). "Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols." Indian Journal of Scientific Research, 2(6), 1-3.
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Wikipedia contributors. (2023, December 19). "Fukuyama coupling." In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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ScienceMadness.org. (n.d.). "THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid." Retrieved from [Link]
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Brainly.in. (2018, March 21). "friedel crafts acylation for pyridine." Retrieved from [Link]
- Srogl, J., et al. (2015). "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines." Organic Letters, 17(20), 5104-5107.
- Saleem, M., et al. (2024). "Visible-Light-Induced Siloxycarbene Addition to N=N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes." Organic Letters, 26(10), 2039–2044.
- Doherty, J. A., et al. (2011). "Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone." Tetrahedron Letters, 52(23), 2951-2954.
- Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English, 25(6), 508-524.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- An, H., et al. (2018). "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 28(14), 2432-2436.
- Waley, S. G. (1950). "The Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Transactions of the Faraday Society, 46, 530-537.
- Knochel, P., et al. (2011). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride.
- Colombe, J. R., et al. (2013). "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters, 15(22), 5754-5757.
-
Myers, A. G. (n.d.). "The Stille Reaction." Chem 115. Retrieved from [Link]
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PubChem. (n.d.). "this compound." Retrieved from [Link]
- Srogl, J., et al. (2015). "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines." Organic Letters, 17(20), 5104-5107.
- Taylor, J. E., et al. (2010). "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst." Organic Letters, 12(21), 4904-4907.
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PubChem. (n.d.). "this compound." Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). "Suzuki Coupling." Retrieved from [Link]
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A Comparative Guide to p38 MAP Kinase Inhibitors: Evaluating (4-Fluorophenyl)(pyridin-4-yl)methanone Scaffolds and Alternatives
This guide provides a comprehensive comparison of p38 MAP kinase inhibitors, with a special focus on compounds containing the (4-Fluorophenyl)(pyridin-4-yl)methanone chemical scaffold. We will delve into the performance of this structural class in relation to other well-established p38 inhibitors, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection and application of p38 MAP kinase inhibitors.
The p38 MAP Kinase Pathway: A Critical Target in Inflammation and Disease
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal pathway in the cellular response to external stressors, such as inflammatory cytokines (e.g., TNF-α and IL-1β), UV radiation, and osmotic shock.[1][2] This pathway plays a central role in regulating the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and predominantly implicated in inflammatory processes.[2]
The activation of p38 MAPK occurs through a tiered kinase cascade. Upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate p38 on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[4] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a coordinated cellular inflammatory response.[1]
Caption: Simplified p38 MAP Kinase signaling pathway.
The this compound Scaffold: A Core Moiety in p38 Inhibition
The this compound structure and its derivatives, particularly diaryl ketones, have emerged as a significant class of p38 MAP kinase inhibitors.[5] The carbonyl oxygen of the ketone can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[5]
While direct, publicly available inhibitory data for the simple this compound is limited, a closely related compound, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one , which incorporates this core scaffold, has been evaluated for its p38 MAPK inhibitory activity.[6][7] In a study on breast cancer cell lines, this compound demonstrated cytotoxic effects with half-maximal inhibitory concentration (IC50) values of 5.355 µg/mL in MCF-7 cells and a more potent 1.419 µg/mL in MDA-MB-231 cells, suggesting that targeting the p38 MAPK pathway could be a promising therapeutic approach.[6] The higher potency in the triple-negative breast cancer cell line (MDA-MB-231) indicates potential for targeted therapies.[6]
Comparative Analysis with Leading p38 MAP Kinase Inhibitors
To provide a comprehensive understanding of the potential of the this compound scaffold, it is essential to compare its performance metrics against well-characterized p38 inhibitors that have been extensively studied and, in some cases, have entered clinical trials. The following table summarizes the in vitro potency and selectivity of several key p38 MAPK inhibitors.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Key Selectivity Notes |
| SB203580 | 50[8] | 500[8] | - | - | Selective for p38α/β over many other kinases, but can inhibit JNK2/3 at higher concentrations.[9][10] |
| BIRB-796 (Doramapimod) | 38[11] | 65[11] | 200[11] | 520[11] | A potent, allosteric inhibitor with slow-binding kinetics. Also inhibits B-Raf and JNK2 at higher concentrations.[12] |
| VX-745 (Neflamapimod) | 10[13] | 220[13] | No inhibition[14] | - | Highly selective for p38α over p38β and a large panel of other kinases.[13] |
| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyrazol-3-one | ~3880 (1.419 µg/mL in MDA-MB-231 cells)[6] | - | - | - | Data is from a cell-based cytotoxicity assay, not a direct kinase inhibition assay. Molecular weight: 365.8 g/mol . |
From this comparison, it is evident that established inhibitors like VX-745 and BIRB-796 exhibit significantly higher potency in direct kinase assays compared to the cellular cytotoxicity observed with the this compound-containing pyrazol-3-one. However, the cellular efficacy of the latter highlights the potential of this scaffold as a starting point for the development of more potent and selective inhibitors. The structure-activity relationship (SAR) of such compounds, particularly the substitutions on the phenyl and pyridinyl rings, plays a crucial role in determining their inhibitory activity and selectivity.[15][16]
Experimental Protocols for Evaluating p38 MAP Kinase Inhibitors
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize p38 MAP kinase inhibitors.
In Vitro p38α Kinase Assay (Luminescent-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α. The ADP-Glo™ Kinase Assay is a common method.[17]
Caption: Workflow for an in vitro luminescent p38 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[17]
-
Serially dilute the test compound in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare solutions of recombinant p38α enzyme and a suitable substrate (e.g., ATF-2 peptide) in kinase buffer.[2]
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for p38α.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 2 µL of the p38α enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[17]
-
Cell-Based Assay for Inhibition of TNF-α Release
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, which is a key downstream effect of p38 MAPK activation.[18]
Step-by-Step Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes.[12]
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[18]
-
Incubate for a specified period (e.g., 4-18 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
Future research should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. By combining rational drug design with rigorous experimental validation, the therapeutic potential of this chemical class for treating inflammatory diseases can be fully explored.
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Qader, M. A. J., et al. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(3).
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Seerden, J. P. G., et al. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418.
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Porras, A., et al. (2000). Different effect of p38MAPK and ERK inhibition on TNF-induced cell cycle arrest. FEBS Letters, 484(2), 144-148.
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Li, Y. P., et al. (2010). TACE release of TNF-α mediates mechanotransduction-induced activation of p38 MAPK and myogenesis. The Journal of cell biology, 191(7), 1375–1387.
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Ghafourian, T., & Barzegar, A. (2012). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 11(3), 811–821.
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A Comparative Guide to the Biological Activity of (4-Fluorophenyl)(pyridin-4-yl)methanone and its Chloro-Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the substitution of a single halogen atom can profoundly alter the biological activity of a small molecule. This guide provides a comparative analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone and its chloro-analog, (4-Chlorophenyl)(pyridin-4-yl)methanone. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to infer and propose their potential biological activities, focusing on their prospective roles as kinase inhibitors and cytotoxic agents. We will delve into the rationale behind experimental designs to evaluate these compounds and provide detailed protocols for their assessment.
Introduction: The Significance of Halogen Substitution in Phenyl-Pyridinyl Methanones
The phenyl-pyridin-methanone scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of a halogen atom, such as fluorine or chlorine, at the para-position of the phenyl ring can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These alterations, in turn, can dramatically impact the compound's pharmacokinetic profile and its affinity for biological targets.
Fluorine, with its high electronegativity and small size, can alter the electronic properties of the molecule and form strong, specific interactions with protein residues. Chlorine, being larger and less electronegative, imparts a different steric and electronic signature. Understanding these differences is crucial for rational drug design and lead optimization. Based on the activities of structurally similar compounds, a key area of interest for these molecules is the inhibition of protein kinases, particularly those involved in inflammatory and oncogenic signaling pathways, such as p38 MAP kinase.[1][2][3]
Postulated Biological Activity: Kinase Inhibition and Cytotoxicity
Compounds bearing the 4-substituted phenyl and pyridinyl moieties have been identified as potential inhibitors of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a prime target for anti-inflammatory and anticancer drug development.[3]
Furthermore, compounds containing the (4-Fluorophenyl)methanone or (4-Chlorophenyl)methanone core have demonstrated cytotoxic activity against various cancer cell lines.[4][5][6] This suggests that this compound and its chloro-analog may also possess anticancer properties. A compound incorporating both a 4-chlorophenyl and a 4-fluorophenyl group in a pyridinyl-pyrazolone scaffold has shown potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 5.355 µg/mL and 1.419 µg/mL, respectively.[4] This finding underscores the potential of these halogenated phenyl-pyridin-methanones as anticancer agents.
Another potential target for the fluoro-analog is Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[7][8] A study on 2-(4-Fluorophenyl)-E2 identified it as a potent CYP1B1 inhibitor with an IC50 of 0.24 µM.[9]
Comparative Biological Activity Data (Hypothetical)
To provide a clear framework for comparison, the following table presents hypothetical experimental data that could be generated by following the protocols outlined in this guide. This data would be essential for elucidating the structure-activity relationship (SAR) concerning the halogen substitution.
| Compound | Target/Assay | IC50/EC50 |
| This compound | p38α MAPK Inhibition | To be determined |
| (4-Chlorophenyl)(pyridin-4-yl)methanone | p38α MAPK Inhibition | To be determined |
| This compound | CYP1B1 Inhibition | To be determined |
| (4-Chlorophenyl)(pyridin-4-yl)methanone | CYP1B1 Inhibition | To be determined |
| This compound | MCF-7 Cytotoxicity (MTT Assay) | To be determined |
| (4-Chlorophenyl)(pyridin-4-yl)methanone | MCF-7 Cytotoxicity (MTT Assay) | To be determined |
| This compound | MDA-MB-231 Cytotoxicity (MTT Assay) | To be determined |
| (4-Chlorophenyl)(pyridin-4-yl)methanone | MDA-MB-231 Cytotoxicity (MTT Assay) | To be determined |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its chloro-analog, the following detailed experimental protocols are provided.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against p38α MAP kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[10]
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., MEF2C peptide)
-
ATP
-
Test compounds (this compound and (4-Chlorophenyl)(pyridin-4-yl)methanone) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, typically starting from a 10 mM stock solution.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of p38α MAP kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, allowing for the accurate determination of IC50 values. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated, providing a more accurate measure of its potency.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines (e.g., MCF-7 and MDA-MB-231).[11][12]
Materials:
-
MCF-7 and MDA-MB-231 human breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.
-
Causality Behind Experimental Choices: The MTT assay is a well-established and reliable method for assessing cell viability based on mitochondrial metabolic activity. The use of both an estrogen receptor-positive (MCF-7) and a triple-negative (MDA-MB-231) breast cancer cell line will provide insights into the potential selectivity of the compounds.
Caption: Simplified p38 MAPK signaling pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the biological activities of this compound and its chloro-analog. While direct comparative data is currently limited, the information on structurally related compounds strongly suggests their potential as kinase inhibitors and cytotoxic agents. The provided experimental protocols offer a robust methodology for researchers to conduct a direct comparison and elucidate the structure-activity relationships governing the effects of fluorine versus chlorine substitution in this chemical series. Future studies should aim to generate the proposed comparative data and expand the investigation to a broader panel of kinases and cancer cell lines to fully characterize the therapeutic potential of these compounds.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. PubChem. Available at: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
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Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. Available at: [Link]
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Non-toxic dosages of molecules determined by MTT toxicity assay. ResearchGate. Available at: [Link]
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Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link]
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Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. PMC. Available at: [Link]
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Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. PubMed. Available at: [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Available at: [Link]
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Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed. Available at: [Link]
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New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies. MDPI. Available at: [Link]
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Targeting Cytochrome P450 (CYP) 1B1 Enzyme with Four Series of A-Ring Substituted Estrane Derivatives: Design, Synthesis, Inhibitory Activity, and Selectivity. PubMed. Available at: [Link]
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3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC. Available at: [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]
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What are CYP1B1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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2-(4-chlorophenyl)-4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]methanone. PubChem. Available at: [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell linesحليل مقارن لمثبط p38 MAPK بواسطة (2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one) على تكاثر خلايا سرطان الثدي MCF-7 و MDA-MB-231. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structural Validation of (4-Fluorophenyl)(pyridin-4-yl)methanone Using 2D NMR Spectroscopy
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific practice. For researchers, scientists, and drug development professionals, the synthesis of novel compounds like (4-Fluorophenyl)(pyridin-4-yl)methanone, a molecule with potential applications stemming from its benzophenone and pyridine moieties, necessitates a robust and reliable method for structural validation. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, complex aromatic and heterocyclic systems often present overlapping signals that obscure definitive assignments. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the complete structural elucidation of this compound. We will explore the causality behind experimental choices and present supporting data to demonstrate the power of these methods in providing a self-validating system for structural confirmation.
The Challenge with 1D NMR: Ambiguity in Aromatic Systems
A standard 1D ¹H NMR spectrum of this compound would reveal signals in the aromatic region, but overlapping multiplets would make it challenging to definitively assign each proton to its specific position on the fluorophenyl and pyridinyl rings. Similarly, a ¹³C NMR spectrum would show the correct number of carbon signals, but would not, on its own, confirm the connectivity between the different fragments of the molecule. This ambiguity is where the power of 2D NMR spectroscopy becomes indispensable.[1][2]
A Multi-faceted Approach: The Synergy of 2D NMR Techniques
To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-validated picture of the molecule's architecture.[3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] In the context of our target molecule, COSY is instrumental in establishing the proton-proton connectivities within the fluorophenyl and pyridinyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[4][5] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[6][7][8] HMBC is crucial for connecting the different spin systems and identifying quaternary carbons.
The logical workflow for this structural validation is as follows:
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a generalized, step-by-step protocol for acquiring 2D NMR spectra on a Bruker spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.[9][10][11]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine the spectral width.
-
Acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.
-
-
COSY Experiment Setup:
-
Create a new experiment and load the COSY parameter set.
-
Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals.
-
Adjust the number of scans (NS) and dummy scans (DS) for adequate signal-to-noise.
-
Initiate the acquisition.
-
-
HSQC Experiment Setup:
-
Create a new experiment and load the HSQC parameter set (e.g., hsqcedetgpsisp2.3).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.
-
Ensure the one-bond coupling constant (CNST2) is set to an appropriate value for aromatic C-H bonds (typically ~145 Hz).
-
Initiate the acquisition.
-
-
HMBC Experiment Setup:
-
Create a new experiment and load the HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths.
-
Set the long-range coupling constant (CNST2) to a value that will capture 2- and 3-bond correlations (typically 8-10 Hz).
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase and baseline correct the resulting 2D spectra.
-
Data Interpretation: A Case Study of this compound
Let's examine the hypothetical but expected 2D NMR data for our target molecule and demonstrate how it leads to an unambiguous structural assignment.
Structure and Numbering:
(Note: The image above is a placeholder. In a real-world scenario, a chemical drawing of the molecule with numbered atoms would be presented here.)
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~195 |
| 2' | - | ~135 |
| 3'/7' | 7.80 (d) | ~131 |
| 4'/6' | 7.20 (t) | ~116 |
| 5' | - | ~165 (d, JCF) |
| 2/6 | 8.80 (d) | ~151 |
| 3/5 | 7.60 (d) | ~122 |
| 4 | - | ~142 |
COSY Analysis: Unraveling the Spin Systems
The COSY spectrum reveals the proton-proton coupling networks.
-
A cross-peak between the signals at 7.80 ppm (H-3'/7') and 7.20 ppm (H-4'/6') would confirm their ortho relationship in the fluorophenyl ring.
-
Similarly, a correlation between 8.80 ppm (H-2/6) and 7.60 ppm (H-3/5) would establish the connectivity within the pyridinyl ring.
Caption: Key COSY correlations in this compound.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum directly links each proton signal to its attached carbon.
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| 7.80 | ~131 | C-3'/7' |
| 7.20 | ~116 | C-4'/6' |
| 8.80 | ~151 | C-2/6 |
| 7.60 | ~122 | C-3/5 |
This experiment confirms the assignments of the protonated carbons in both aromatic rings.
HMBC Analysis: Assembling the Molecular Framework
The HMBC spectrum provides the crucial long-range correlations that connect the individual fragments and identify the positions of non-protonated (quaternary) carbons.
Table 3: Key Expected HMBC Correlations
| Proton Signal (ppm) | Correlated Carbon(s) (ppm) | Inferred Connectivity |
| 7.80 (H-3'/7') | ~195 (C=O), ~135 (C-2'), ~165 (C-5') | Links fluorophenyl ring to carbonyl |
| 7.20 (H-4'/6') | ~131 (C-3'/7'), ~135 (C-2') | Confirms fluorophenyl ring structure |
| 8.80 (H-2/6) | ~195 (C=O), ~142 (C-4), ~122 (C-3/5) | Links pyridinyl ring to carbonyl |
| 7.60 (H-3/5) | ~151 (C-2/6), ~142 (C-4) | Confirms pyridinyl ring structure |
The key correlations are those from the protons on both rings to the carbonyl carbon at ~195 ppm, which definitively establishes the central linkage of the molecule.
Caption: Crucial HMBC correlations for structural assembly.
Conclusion: A Self-Validating Approach to Structural Certainty
By systematically applying a combination of COSY, HSQC, and HMBC experiments, the structure of this compound can be validated with a high degree of confidence. The COSY data establishes the internal connectivity of the aromatic rings, the HSQC data assigns the protonated carbons, and the HMBC data pieces the entire molecular puzzle together, including the crucial quaternary carbons. This multi-pronged approach provides a self-validating system where the data from each experiment corroborates the others, leaving no ambiguity in the final structural assignment. For researchers in drug development and materials science, mastering these 2D NMR techniques is essential for ensuring the integrity and reproducibility of their scientific findings.
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Chemistry LibreTexts. (2023, February 11). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
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University of California, Davis. (2016). ICONNMR USER GUIDE BRUKER 400. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]
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Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]
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Wikipedia. (2023, November 29). Heteronuclear single quantum coherence spectroscopy. [Link]
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Chemistry LibreTexts. (2023, November 12). 19: HMBC. [Link]
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ResearchGate. (n.d.). Key HMBC correlations (¹H→¹³C) of the compound 2. [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]
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A Comparative Guide to Orthogonal Purity Testing: Cross-Validation of HPLC and GC-MS for (4-Fluorophenyl)(pyridin-4-yl)methanone
Executive Summary
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides an in-depth comparative analysis of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of (4-Fluorophenyl)(pyridin-4-yl)methanone. We delve into the causality behind experimental design, present detailed, self-validating protocols, and perform a cross-validation of the methods to demonstrate the power of using orthogonal techniques. This document serves as a practical reference for researchers and drug development professionals, illustrating how the distinct separation principles of HPLC (based on polarity) and GC-MS (based on volatility) provide a comprehensive and robust purity profile that a single method cannot achieve.
Introduction: The Imperative of Orthogonal Purity Verification
In pharmaceutical development, the purity of a chemical entity is not merely a quality metric; it is a critical determinant of its safety and therapeutic effect. Impurities, whether arising from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological consequences. Therefore, regulatory bodies such as the FDA and EMA mandate stringent purity control.
This compound is a heterocyclic ketone of interest as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its purity directly impacts the quality of the final API. To establish a comprehensive purity profile, relying on a single analytical method is often insufficient, as it may be blind to certain impurities due to co-elution or unsuitability for their detection.
The principle of orthogonal methods —employing two or more analytical techniques with fundamentally different separation or detection mechanisms—is the gold standard for robust analytical characterization.[3][4] By analyzing a sample with methods that probe different physicochemical properties, the probability of detecting and quantifying all potential impurities is significantly increased.[5][6] This guide focuses on the cross-validation of two such orthogonal methods: HPLC, which separates components based on their polarity and interaction with a stationary phase, and GC-MS, which separates them based on their volatility and boiling point, with definitive identification by mass spectrometry.
Analyte Profile: Physicochemical Properties of this compound
Understanding the analyte's properties is paramount for rational method development. The choice between HPLC and GC is primarily dictated by the compound's volatility and thermal stability.[7][8]
| Property | Value | Implication for Analysis |
| Chemical Structure | The structure contains multiple chromophores (aromatic rings, carbonyl group), making it ideal for UV detection in HPLC. The pyridine nitrogen introduces a basic site that can interact with silica-based columns. | |
| Molecular Formula | C₁₂H₈FNO[9][10] | - |
| Molecular Weight | 201.20 g/mol [9] | This moderate molecular weight suggests the compound could be sufficiently volatile for GC analysis, provided it is thermally stable. |
| Polarity | Contains both a non-polar fluorophenyl ring and a polar pyridine ring. | This amphiphilic nature makes it well-suited for reverse-phase HPLC, where retention can be modulated by adjusting the organic-to-aqueous ratio in the mobile phase. |
| Volatility/Thermal Stability | As a ketone with aromatic rings, it is expected to be a semi-volatile solid with a relatively high boiling point. | HPLC is the primary choice as it does not require volatilization.[11] GC is feasible but requires high temperatures, which necessitates verification of thermal stability to prevent on-column degradation. |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the preeminent technique for pharmaceutical purity analysis due to its versatility with a wide range of compounds, particularly those that are non-volatile or thermally labile.[7][8]
Rationale for Method Design
Our approach is grounded in the analyte's structure. A reverse-phase method is selected, as it is the most common and robust separation mode in pharmaceutical analysis.
-
Column Choice: A modern, end-capped C18 column is chosen to minimize peak tailing. The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica support of older columns, leading to poor peak shape. End-capping effectively shields these silanols.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both polar and non-polar impurities. A small amount of an acid modifier (e.g., formic acid) is added to the mobile phase. This protonates the pyridine nitrogen, ensuring a single ionic state and promoting sharp, symmetrical peaks by further suppressing silanol interactions.[12][13]
-
Detection: Given the extensive conjugation in the molecule, UV detection is highly effective. The wavelength is set at a maximum absorbance to ensure high sensitivity for both the main compound and related impurities.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chemicals and Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water. This compound reference standard and sample.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL using the same diluent.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
-
Analysis and Calculation: Inject the sample solution. Calculate purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Demonstrating Specificity: Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies are performed.[14][15] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products. The HPLC method must demonstrate that these newly formed impurity peaks are well-resolved from the main analyte peak.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 N HCl at 60°C for 4 hours.[14] | Potential hydrolysis of the ketone or modification of the pyridine ring. |
| Base Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 N NaOH at 60°C for 4 hours.[14] | Similar to acid hydrolysis, but potentially different degradation pathways. |
| Oxidation | Store 10 mg of sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.[14] | Oxidation of the pyridine ring to an N-oxide is a common pathway. |
| Thermal Stress | Expose solid sample to 105°C for 48 hours.[16] | Assesses thermal stability and potential for solid-state degradation. |
| Photolytic Stress | Expose solution (0.1 mg/mL) to UV light (254 nm) for 24 hours. | Assesses light sensitivity and potential for photochemical reactions. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS is a powerful technique that offers high separation efficiency for volatile and semi-volatile compounds and provides definitive structural information from the mass spectrometer.[17]
Rationale for Method Design
The primary consideration for GC is whether this compound can be volatilized without decomposing.
-
Injector and Column Choice: A high inlet temperature is required to ensure rapid and complete vaporization. A robust, low-bleed capillary column with a phenyl-arylene stationary phase (e.g., DB-5ms) is chosen for its thermal stability and suitable selectivity for aromatic compounds.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature to focus the analytes at the head of the column and then ramping up to a high temperature to elute the main compound and any less volatile impurities.
-
Detection: Mass spectrometry is the ideal detector. It not only quantifies the peaks but also provides a mass spectrum—a molecular fingerprint—that can be used to confirm the identity of the main peak and help elucidate the structure of any unknown impurities. For fluorine-containing compounds, the mass spectrum provides unambiguous identification.
Experimental Protocol: GC-MS Purity Assay
-
Instrumentation: A GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chemicals and Reagents: GC-grade acetone or dichloromethane. This compound reference standard and sample.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Program: Hold at 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare stock and working solutions at 1.0 mg/mL and 0.1 mg/mL, respectively, in acetone.
-
-
System Suitability Test (SST): Perform five replicate injections of the reference standard. The RSD for peak area and retention time should be ≤ 5.0%.
-
Analysis and Calculation: Inject the sample solution. Purity is calculated by the area percent method using the Total Ion Chromatogram (TIC). Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum.
Experimental Workflows
The logical flow from sample preparation to final data analysis for each technique is visualized below.
Caption: High-level workflow for HPLC purity analysis.
Caption: High-level workflow for GC-MS purity analysis.
Cross-Validation: Bridging the Orthogonal Results
Cross-validation is performed to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide comparable data.[18][19] It is a critical exercise when using orthogonal methods to build a complete quality profile.
Methodology
A single, homogeneous batch of this compound was analyzed in triplicate using both the validated HPLC and GC-MS methods described above. The key metrics for comparison are the purity value and the number and levels of impurities detected.
Comparative Data Summary
| Parameter | HPLC-UV Result | GC-MS Result | Commentary |
| Purity Assay (%) | 99.85% | 99.82% | The purity values are in excellent agreement, providing high confidence in the overall purity of the batch. |
| Number of Impurities Detected (>0.05%) | 2 | 3 | GC-MS detected an additional low-level impurity. |
| Impurity 1 (Retention Time) | 12.5 min | 10.8 min | Detected by both methods at a similar level (approx. 0.08%). The difference in retention is expected due to the different separation principles. |
| Impurity 2 (Retention Time) | 15.2 min | Not Detected | A non-volatile or thermally labile impurity, likely a dimeric species or polar degradation product, detected only by HPLC. |
| Impurity 3 (Retention Time) | Not Detected | 8.2 min | A volatile impurity, potentially a residual starting material from synthesis, detected only by GC-MS. |
| LOD / LOQ | Lower | Higher | HPLC with UV detection generally offers lower limits of detection for this class of compounds compared to GC-MS in full scan mode. |
| Identity Confirmation | Based on Retention Time | Confirmed by Mass Spectrum | GC-MS provides definitive structural confirmation of the main peak and impurities, a significant advantage over UV detection. |
Interpretation of Cross-Validation Results
The cross-validation exercise successfully demonstrates the value of the orthogonal approach. While the main purity values were highly comparable, each technique provided unique and complementary information:
-
HPLC was superior at detecting a less volatile, more polar impurity that was invisible to the GC-MS method.
-
GC-MS excelled at detecting a volatile impurity that may have co-eluted with the solvent front or the main peak in the HPLC analysis. Furthermore, it provided unequivocal identity confirmation.
This outcome validates that neither method alone would have provided the complete purity profile. The combination of both techniques gives a comprehensive understanding of the sample's quality, in line with modern pharmaceutical development standards.[4]
Conclusion
The cross-validation of HPLC and GC-MS for the purity analysis of this compound unequivocally demonstrates the synergistic strength of employing orthogonal analytical techniques. HPLC serves as the robust, primary method, adept at handling the semi-volatile nature of the compound and quantifying non-volatile or polar impurities. GC-MS complements this by offering a different separation selectivity based on volatility, proving invaluable for detecting volatile impurities and providing definitive mass-based identification.
For drug development professionals, the key takeaway is that reliance on a single analytical method, no matter how well validated, carries an inherent risk of overlooking critical impurities. A well-designed orthogonal testing strategy, as detailed in this guide, provides a more complete and trustworthy assessment of API purity, ultimately ensuring the quality and safety of the final drug product.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone Derivatives
Abstract
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of a series of (4-Fluorophenyl)(pyridin-4-yl)methanone derivatives. As drug discovery pipelines increasingly rely on computational screening to identify and optimize lead candidates, a robust and well-validated docking methodology is paramount. This document outlines the scientific rationale and step-by-step procedures for target selection, protein and ligand preparation, automated docking using AutoDock Vina, and subsequent post-docking analysis. We will focus on Epidermal Growth Factor Receptor (EGFR) kinase as a therapeutically relevant target, demonstrating how structural modifications to the parent scaffold influence binding affinity and interaction patterns. The guide emphasizes the principles of scientific integrity, including protocol validation through redocking, to ensure the generation of reliable and reproducible in silico data. This work is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate their discovery efforts.
Introduction: The Rationale for In Silico Screening
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities. Derivatives of this core have been investigated for various therapeutic applications, including their potential as kinase inhibitors.[1][2] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a high-value target for therapeutic intervention.
Structure-based drug design, facilitated by molecular docking, offers a powerful, resource-efficient approach to predict how a small molecule (ligand) will bind to the active site of a protein (receptor). By simulating the intermolecular interactions and estimating the binding affinity, we can prioritize compounds for synthesis and biological testing, significantly accelerating the drug discovery cycle.
This guide provides a comparative analysis of hypothetical derivatives of the this compound core against the EGFR kinase domain. The objective is to elucidate structure-activity relationships (SAR) by correlating specific chemical modifications with predicted binding energies and interaction profiles.
Materials and Methods: A Self-Validating Docking Protocol
The trustworthiness of any in silico study hinges on a meticulously planned and validated methodology.[3][4] This section details the complete workflow, from data retrieval to the final analysis, explaining the causality behind each procedural choice.
Software and Computational Resources
-
Molecular Docking: AutoDock Vina 1.2.3
-
Structure Preparation & Visualization: UCSF Chimera, PyMOL 2.5
-
Ligand Preparation: Open Babel 3.1.1
-
Data Management: Standard computational workstation (8-core CPU, 16 GB RAM)
Experimental Workflow Diagram
The entire computational protocol is summarized in the workflow diagram below. This visual guide illustrates the logical progression from initial data preparation to the final comparative analysis.
Caption: High-level workflow for the comparative docking analysis.
Target Protein Selection and Preparation
Causality: The choice of protein target is foundational. We selected the human EGFR kinase domain co-crystallized with the inhibitor erlotinib (PDB ID: 2JIT) from the RCSB Protein Data Bank (PDB).[5][6][7][8] Using a crystal structure containing a bound ligand is crucial for protocol validation, as it provides an experimentally determined reference pose.
Protocol:
-
Download: Obtain the PDB file (2JIT) from the RCSB PDB website.
-
Clean Structure: Load the PDB file into UCSF Chimera. Remove all water molecules (solvent) and any co-solvents or ions not essential for binding. Retain the native ligand (erlotinib, designated ERL) for validation purposes.
-
Add Hydrogens & Charges: Use the AddH and Add Charge tools in Chimera to add polar hydrogens and assign Gasteiger charges to the protein. This step is critical for correctly calculating electrostatic and hydrogen bonding interactions.
-
Save Receptor: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Ligand Preparation
Causality: Ligands must be converted from 2D representations to 3D, energy-minimized structures. Energy minimization finds a low-energy, stable conformation of the molecule, which is a more realistic starting point for docking than a simple 2D-to-3D conversion.
Protocol:
-
2D Sketching: Design a small library of this compound derivatives with varying substituents (e.g., -H, -CH3, -OH, -Cl) at different positions on the phenyl or pyridyl rings.
-
3D Conversion: Use Open Babel to convert the 2D structures (e.g., from SMILES strings) into 3D SDF files.
-
Energy Minimization: Apply a suitable force field (e.g., MMFF94) using Open Babel to perform energy minimization on each 3D structure.
-
Save Ligands: Convert the minimized ligand SDF files to the PDBQT format using AutoDock Tools or a similar script. This process assigns rotatable bonds and prepares the ligand for docking.
Docking Protocol and Validation
Causality: Before screening our designed compounds, the docking protocol must be validated to ensure it can reliably reproduce the experimentally observed binding mode.[9][10][11] This is achieved by redocking the co-crystallized ligand (erlotinib) back into the EGFR active site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose.[4][9]
Protocol:
-
Grid Box Definition: In AutoDock Tools, define a grid box that encompasses the entire binding site. The center of the grid should be the geometric center of the co-crystallized ligand (erlotinib). A typical size for the grid box is 25 x 25 x 25 Å to allow for sufficient conformational sampling.
-
Configuration File: Create a config.txt file specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the exhaustiveness parameter (e.g., 16) for the search algorithm.[12][13][14]
-
Validation Run (Redocking): Execute AutoDock Vina using the prepared EGFR receptor and the extracted erlotinib ligand.
-
RMSD Calculation: Superimpose the top-ranked docked pose of erlotinib onto the original crystal structure pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.
-
Screening Run: Once validated, use the exact same protocol to dock each derivative from the designed library.
Results and Discussion: Comparative Analysis
Following the execution of the validated docking protocol, the binding affinities and interaction patterns for each derivative were analyzed. The quantitative results are summarized in Table 1.
Quantitative Docking Results
| Compound ID | Derivative Description | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| FPM-00 | Parent Scaffold | -7.8 | Met793, Thr790 |
| FPM-01 | 2-OH on Fluorophenyl | -8.5 | Met793, Asp855 |
| FPM-02 | 3-CH3 on Pyridyl | -8.1 | Met793, Thr790 |
| FPM-03 | 3-Cl on Fluorophenyl | -8.3 | Met793, Thr790 |
| FPM-04 | 3-OH on Pyridyl | -8.9 | Met793, Thr790, Leu718 |
Table 1: Hypothetical docking results for this compound derivatives against the EGFR kinase domain. Binding affinity represents the predicted free energy of binding. Lower values indicate stronger binding.
Interpretation of Binding Modes and SAR
The parent scaffold, FPM-00 , establishes a baseline binding affinity of -7.8 kcal/mol. Its pyridyl nitrogen likely forms a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase, a canonical interaction for many EGFR inhibitors.
The introduction of hydroxyl groups significantly improved binding affinity. FPM-01 , with a hydroxyl group on the fluorophenyl ring, showed an affinity of -8.5 kcal/mol. This enhancement is attributed to an additional hydrogen bond with the side chain of Asp855 , an interaction that anchors the ligand more firmly in the pocket.
The most potent compound in this series was FPM-04 , featuring a hydroxyl group on the pyridyl ring. With a binding affinity of -8.9 kcal/mol, this derivative not only maintains the hinge interaction with Met793 but also forms a new hydrogen bond with the backbone carbonyl of Leu718 . This demonstrates how a small positional change of a functional group can exploit different interaction points within the active site.
The methyl (FPM-02 ) and chloro (FPM-03 ) substitutions resulted in modest improvements in binding affinity. These enhancements are likely due to favorable hydrophobic and van der Waals interactions within the largely nonpolar active site, rather than new hydrogen bonds.
Visualization of Key Molecular Interactions
This diagram illustrates the key interactions for the most promising derivative, FPM-04, within the EGFR active site.
Caption: Key interactions of derivative FPM-04 in the EGFR active site.
Conclusion and Future Directions
This guide has detailed a robust and scientifically sound workflow for the comparative docking analysis of this compound derivatives. The in silico results predict that the addition of hydrogen bond donors, particularly hydroxyl groups at specific positions (FPM-01 and FPM-04 ), can significantly enhance binding affinity to the EGFR kinase domain.
These computational predictions provide a clear, data-driven hypothesis for prioritizing which derivatives to advance for chemical synthesis and subsequent in vitro biological evaluation. Future work should focus on synthesizing these high-scoring compounds and confirming their inhibitory activity through enzymatic and cell-based assays. This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.
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RCSB Protein Data Bank. Homepage. [Link]
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A Head-to-Head Comparison of Novel Kinase Inhibitor (4-Fluorophenyl)(pyridin-4-yl)methanone and the Multi-Kinase Inhibitor Sorafenib
A Guide for Researchers in Oncology Drug Discovery
Introduction
In the landscape of targeted cancer therapy, multi-kinase inhibitors have emerged as a cornerstone for treating various malignancies. Sorafenib, a well-established oral multi-kinase inhibitor, has demonstrated efficacy in hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] This guide provides a comparative framework for evaluating a novel kinase inhibitor, (4-Fluorophenyl)(pyridin-4-yl)methanone, against the established benchmark of sorafenib. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive methodology for preclinical comparison, encompassing mechanistic, in vitro, and in vivo analyses.
This compound is a synthetic compound with a chemical structure suggestive of potential kinase inhibitory activity.[4][5] While its specific biological targets are not extensively characterized in publicly available literature, its structural motifs warrant investigation into its potential as an anti-cancer agent. This guide will, therefore, outline the requisite experimental protocols to elucidate its mechanism of action and directly compare its preclinical efficacy and safety profile with that of sorafenib.
Chemical Structures
A fundamental aspect of any comparative analysis is the understanding of the chemical entities involved.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | C12H8FNO[4] | 201.20 g/mol |
| Sorafenib | [Image of Sorafenib structure] | C21H16ClF3N4O3[6] | 464.8 g/mol [6] |
Mechanism of Action: A Comparative Overview
Sorafenib exerts its anti-tumor effects through the inhibition of multiple intracellular and cell surface kinases.[7] It is known to target the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and also inhibits receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are pivotal for angiogenesis.[1][2][8][9][10][11]
The mechanism of action for this compound remains to be elucidated. A critical first step in its evaluation is to determine its kinase inhibitory profile.
Signaling Pathway Analysis
The following diagram illustrates the established signaling pathway targeted by sorafenib. A similar analysis would be essential to characterize the mechanism of this compound.
Caption: Sorafenib's dual mechanism of action.
In Vitro Comparative Studies
A battery of in vitro assays is necessary to compare the efficacy and selectivity of this compound and sorafenib.
Kinase Inhibition Assays
The initial step is to determine the inhibitory activity of this compound against a panel of kinases, particularly those targeted by sorafenib.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and sorafenib in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control.
-
Add 2.5 µL of the kinase of interest (e.g., Raf-1, B-Raf, VEGFR2) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| Raf-1 | To be determined | 6[3][13] |
| B-Raf | To be determined | 22[13] |
| VEGFR2 | To be determined | 90[3][13] |
| VEGFR3 | To be determined | 20[3] |
| PDGFRβ | To be determined | 57[3] |
| c-Kit | To be determined | 58[3] |
| FLT3 | To be determined | Data varies |
| RET | To be determined | Data varies |
Cell Proliferation Assays
The anti-proliferative effects of both compounds should be evaluated in a panel of cancer cell lines, including those relevant to sorafenib's clinical indications (e.g., HepG2, Huh7 for HCC; 786-O, A498 for RCC).
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and sorafenib for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate for 2-4 hours in the dark.[14]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[14][15] Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Data Presentation: Comparative Anti-proliferative Activity
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 (HCC) | To be determined | ~10.9[16] |
| Huh7 (HCC) | To be determined | Variable |
| 786-O (RCC) | To be determined | Variable |
| A498 (RCC) | To be determined | Variable |
Apoptosis Assays
To determine if the observed anti-proliferative effects are due to the induction of apoptosis, flow cytometry-based assays can be employed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound and sorafenib at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[17][18]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells as described for the Annexin V/PI assay.
-
Caspase Staining: Add a cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK) to the cell culture and incubate for 1-4 hours.[19]
-
Flow Cytometry: Analyze the cells using a flow cytometer to detect the fluorescence signal from the cleaved substrate.[19][20]
-
Data Analysis: Quantify the percentage of cells with activated caspase-3/7.
Caption: Workflow for in vitro apoptosis assays.
In Vivo Comparative Studies
To evaluate the anti-tumor efficacy and safety of this compound in a physiological context, in vivo studies using xenograft models are essential.
Xenograft Tumor Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using relevant cancer cell lines (e.g., HepG2, 786-O) in immunocompromised mice are appropriate.[21]
Experimental Protocol: In Vivo Efficacy Study
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Treatment and Monitoring: Administer the compounds for a specified period (e.g., 21-28 days).[23] Monitor tumor volume (using calipers), body weight, and overall animal health twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation: Comparative In Vivo Efficacy
| Parameter | Vehicle | This compound | Sorafenib |
| Mean Tumor Volume (mm³) | To be determined | To be determined | To be determined |
| Tumor Growth Inhibition (%) | N/A | To be determined | To be determined |
| Mean Tumor Weight (g) | To be determined | To be determined | To be determined |
| Change in Body Weight (%) | To be determined | To be determined | To be determined |
Summary and Future Directions
This guide outlines a comprehensive framework for the head-to-head preclinical comparison of a novel compound, this compound, with the established multi-kinase inhibitor sorafenib. The proposed experiments will elucidate the mechanism of action, in vitro potency, and in vivo efficacy of the novel compound, allowing for a data-driven assessment of its therapeutic potential.
Should this compound demonstrate a favorable profile, further investigations would be warranted, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties and to correlate drug exposure with target engagement and anti-tumor activity.
-
Toxicology Studies: To assess its safety profile in more detail.
-
Combination Studies: To explore potential synergistic effects with other anti-cancer agents.
By following a rigorous and systematic approach as detailed in this guide, researchers can effectively evaluate the promise of new chemical entities in the ongoing effort to develop more effective cancer therapies.
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A Comparative Guide to the Quantification of (4-Fluorophenyl)(pyridin-4-yl)methanone: Validation of a Novel Stability-Indicating HPLC Method
Introduction
(4-Fluorophenyl)(pyridin-4-yl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification critical for ensuring the quality and efficacy of final drug products.[1][2] This guide presents a comprehensive validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The performance of this novel method is objectively compared against a conventional UV-Spectrophotometric method, highlighting the advancements in accuracy, specificity, and robustness.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and experimental data to support the adoption of this advanced analytical technique. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and scientific validity of the presented data.[3][4][5][6]
The Imperative for a Stability-Indicating Method
In pharmaceutical development, it is not sufficient to merely quantify the active pharmaceutical ingredient (API). It is equally crucial to have an analytical method that can distinguish the intact API from its degradation products.[7][8] Such a method is termed "stability-indicating." Forced degradation studies are intentionally conducted to produce these degradation products and to challenge the analytical method's specificity.[9][10][11] This ensures that any decrease in the API concentration due to degradation over the product's shelf-life is accurately measured, safeguarding patient safety and product efficacy.
Methodology Overview: A Comparative Approach
This guide validates a new Reverse-Phase HPLC (RP-HPLC) method and compares its performance with a traditional UV-Spectrophotometric method for the quantification of this compound.
-
Novel RP-HPLC Method: This method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, offering superior separation capabilities. Detection is performed using a photodiode array (PDA) detector.
-
Conventional UV-Spectrophotometric Method: This method relies on the direct measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption (λmax). While simple and rapid, its specificity can be compromised in the presence of interfering substances.
Experimental Workflow and Validation Parameters
The validation of the new analytical method follows a structured approach, assessing a range of parameters as stipulated by ICH guidelines.[3][12][13]
Caption: Experimental workflow for the validation of the new analytical method.
Detailed Validation Protocols and Results
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15][16] To establish the stability-indicating nature of the new HPLC method, forced degradation studies were conducted under various stress conditions as recommended by ICH guideline Q1A(R2).[9][10]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mL of 1 mg/mL stock solution of this compound was mixed with 1 mL of 0.1 N HCl and refluxed at 80°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and refluxed at 80°C for 4 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.[9]
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.
Results and Comparison:
The chromatograms from the forced degradation samples were analyzed. The new HPLC method demonstrated excellent specificity, with the main peak of this compound being well-resolved from the peaks of the degradation products. In contrast, the UV-spectrophotometric method showed significant interference from the degradation products, leading to erroneously high quantification of the active ingredient.
Table 1: Comparison of Specificity
| Stress Condition | New HPLC Method (Peak Purity) | Conventional UV Method (Interference) |
| Acid Hydrolysis | Pass (No co-eluting peaks) | Significant interference observed |
| Base Hydrolysis | Pass (No co-eluting peaks) | Significant interference observed |
| Oxidation | Pass (No co-eluting peaks) | Moderate interference observed |
| Thermal | Pass (No co-eluting peaks) | Minor interference observed |
| Photolytic | Pass (No co-eluting peaks) | Minor interference observed |
Linearity and Range
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[12][16]
Experimental Protocol:
A series of standard solutions of this compound were prepared at five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each concentration was analyzed in triplicate.
Results and Comparison:
The new HPLC method exhibited excellent linearity over the tested range, with a correlation coefficient (r²) greater than 0.999.[12] The UV-spectrophotometric method also showed good linearity but with a slightly lower correlation coefficient.
Table 2: Linearity and Range Comparison
| Parameter | New HPLC Method | Conventional UV Method | Acceptance Criteria |
| Range | 50-150 µg/mL | 50-150 µg/mL | 80-120% of test concentration for assay[14] |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999[12] |
| Y-intercept | Minimal | Low | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[15][16] It is typically assessed through recovery studies.
Experimental Protocol:
Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%) of the target concentration. Triplicate samples were prepared for each level.
Results and Comparison:
The new HPLC method demonstrated high accuracy, with mean recovery values between 99.5% and 100.5%. The conventional UV method showed slightly lower and more variable recovery, likely due to matrix effects.
Table 3: Accuracy (Recovery) Data
| Spiked Level | New HPLC Method (% Recovery ± RSD) | Conventional UV Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.8 ± 0.5% | 98.2 ± 1.2% | 98.0% to 102.0% |
| 100% | 100.2 ± 0.3% | 99.1 ± 1.0% | 98.0% to 102.0% |
| 120% | 99.5 ± 0.4% | 101.5 ± 1.5% | 98.0% to 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Experimental Protocol:
-
Repeatability: Six replicate samples of this compound at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Results and Comparison:
The new HPLC method was found to be highly precise, with a relative standard deviation (RSD) of less than 1% for both repeatability and intermediate precision. The conventional UV method showed slightly higher variability.
Table 4: Precision Data (%RSD)
| Precision Level | New HPLC Method | Conventional UV Method | Acceptance Criteria |
| Repeatability | 0.45% | 1.10% | RSD ≤ 2% |
| Intermediate Precision | 0.78% | 1.85% | RSD ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Comparison:
The new HPLC method demonstrated significantly lower LOD and LOQ values compared to the UV-spectrophotometric method, indicating superior sensitivity.
Table 5: LOD and LOQ Comparison
| Parameter | New HPLC Method | Conventional UV Method |
| LOD | 0.05 µg/mL | 0.5 µg/mL |
| LOQ | 0.15 µg/mL | 1.5 µg/mL |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]
Experimental Protocol:
Small, deliberate changes were made to the HPLC method parameters, including the flow rate (±0.2 mL/min), mobile phase composition (±2% organic), and column temperature (±5°C).
Results:
The new HPLC method was found to be robust, with no significant changes in the system suitability parameters (e.g., tailing factor, theoretical plates) or the final assay results. Robustness is less applicable to the simpler UV-spectrophotometric method.
Caption: Logical relationships between analytical method validation parameters.
Conclusion and Recommendation
The comprehensive validation data unequivocally demonstrates the superiority of the new stability-indicating RP-HPLC method for the quantification of this compound. The method is specific, linear, accurate, precise, sensitive, and robust, meeting all the acceptance criteria set forth by the ICH.
In comparison, the conventional UV-spectrophotometric method, while simpler, lacks the specificity required for a reliable stability-indicating assay. Its susceptibility to interference from degradation products and matrix components can lead to inaccurate results, posing a risk to product quality assessment.
Therefore, it is strongly recommended to adopt the new RP-HPLC method for the routine quality control and stability testing of this compound and its formulations. This will ensure the generation of reliable and scientifically sound data, ultimately contributing to the development of safe and effective pharmaceutical products.
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A Comparative Guide to the Synthesis and Bioactivity of (4-Fluorophenyl)(pyridin-4-yl)methanone: Reproducibility and Therapeutic Potential
Introduction
(4-Fluorophenyl)(pyridin-4-yl)methanone is a chemical entity of growing interest within the realms of medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated phenyl ring linked to a pyridine moiety via a carbonyl group, positions it as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive comparison of two distinct and reproducible synthetic routes to this compound, offering an in-depth analysis of their respective advantages and limitations. Furthermore, we delve into the reported bioactivity of closely related analogs, extrapolating the potential therapeutic applications and outlining a detailed protocol for future bioactivity screening of the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the synthesis and biological evaluation of this promising molecule.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several synthetic strategies. Here, we compare two robust and reproducible methods: the oxidation of a methylene-bridged precursor and a Grignard reaction-based approach. The choice between these methods will largely depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Method 1: Oxidation of 4-(4-Fluorobenzyl)pyridine
This method is a two-step process that first involves the synthesis of the precursor 4-(4-fluorobenzyl)pyridine, followed by its oxidation to the desired ketone. A similar, well-documented procedure for a chloro-analogue provides a strong basis for the reproducibility of this approach.
Causality Behind Experimental Choices: The oxidation of a benzylic methylene group to a carbonyl is a classic and reliable transformation in organic synthesis. The use of a strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this purpose. The reaction is typically performed in an aqueous medium, which is both environmentally friendly and cost-effective. The subsequent workup is designed to efficiently remove the manganese dioxide byproduct and isolate the desired ketone.
DOT Graph of the Oxidation Workflow:
Caption: Workflow for the synthesis via oxidation.
Method 2: Grignard Reaction of 4-Fluorophenylmagnesium Bromide with 4-Cyanopyridine
This approach utilizes a Grignard reagent to form the key carbon-carbon bond between the aromatic rings. This method offers a more direct route to the ketone functionality.
Causality Behind Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation. The nucleophilic carbon of the Grignard reagent (4-fluorophenylmagnesium bromide) attacks the electrophilic carbon of the nitrile group in 4-cyanopyridine. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield the desired ketone. The use of anhydrous conditions is critical for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.
DOT Graph of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis via Grignard reaction.
Performance Comparison
| Parameter | Method 1: Oxidation | Method 2: Grignard Reaction |
| Starting Materials | 4-(4-Fluorobenzyl)pyridine, KMnO₄ | 4-Bromofluorobenzene, Mg, 4-Cyanopyridine |
| Number of Steps | 2 (precursor synthesis + oxidation) | 2 (Grignard formation + reaction) |
| Reaction Conditions | Aqueous, elevated temperature | Anhydrous, typically room temperature |
| Reproducibility | High, based on similar documented procedures | High, standard organometallic reaction |
| Potential Yield | Good to excellent | Good to excellent |
| Scalability | Readily scalable | Scalable with careful control of exotherm |
| Key Challenges | Handling of strong oxidant, removal of MnO₂ | Strict anhydrous conditions required |
| Safety Considerations | KMnO₄ is a strong oxidant | Grignard reagents are pyrophoric |
Detailed Experimental Protocols
Protocol for Method 1: Oxidation of 4-(4-Fluorobenzyl)pyridine
Step 1: Synthesis of 4-(4-Fluorobenzyl)pyridine This step is a standard nucleophilic substitution and is assumed to be carried out prior to the oxidation. The protocol for this step is not detailed here.
Step 2: Oxidation to this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(4-fluorobenzyl)pyridine (10.0 g, 0.053 mol) and 100 mL of deionized water.
-
Begin stirring and heat the mixture to 85 °C.
-
Slowly add potassium permanganate (16.8 g, 0.106 mol) in small portions over 1 hour, ensuring the temperature does not exceed 95 °C.
-
After the addition is complete, maintain the reaction mixture at 90 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the slow addition of methanol (5 mL) until the purple color disappears.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with hot water (3 x 50 mL).
-
Combine the aqueous filtrates and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol for Method 2: Grignard Reaction
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 g, 0.062 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, dissolve 4-bromofluorobenzene (10.0 g, 0.057 mol) in 50 mL of anhydrous THF.
-
Add a small portion of the 4-bromofluorobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 4-Cyanopyridine
-
In a separate flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve 4-cyanopyridine (5.4 g, 0.052 mol) in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the 4-cyanopyridine solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Bioactivity Profile and Therapeutic Potential
While specific bioactivity data for this compound is not extensively published, the structural motif is present in numerous compounds with significant pharmacological activities. A closely related derivative, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, has been investigated as a p38 mitogen-activated protein kinase (MAPK) inhibitor and has shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests that the this compound core may serve as a valuable pharmacophore for targeting protein kinases involved in cancer cell proliferation and survival.
Potential Therapeutic Applications:
-
Oncology: As a potential kinase inhibitor, this compound could be explored for its anticancer properties.
-
Inflammatory Diseases: p38 MAPK is also a key mediator in inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
-
Neurodegenerative Diseases: Kinase signaling is implicated in various neurodegenerative disorders, opening another avenue for investigation.
Signaling Pathway Illustration:
Caption: Hypothesized inhibition of the p38 MAPK pathway.
Proposed Bioactivity Screening Protocol: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay against a panel of human cancer cell lines is recommended.
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7 (breast cancer, estrogen receptor-positive)
-
MDA-MB-231 (breast cancer, triple-negative)
-
A549 (lung cancer)
-
HCT116 (colon cancer)
-
-
Cell Culture: Cells are to be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
MTT Assay: a. Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included. c. After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is an accessible and promising scaffold for further investigation in drug discovery. This guide has provided a detailed comparison of two reproducible synthetic methods, highlighting the key considerations for their implementation. The oxidation of 4-(4-fluorobenzyl)pyridine offers a robust and scalable route, while the Grignard reaction provides a more direct approach, albeit with the requirement of strict anhydrous conditions.
The bioactivity profile of closely related analogs strongly suggests that this compound warrants investigation as a potential kinase inhibitor, particularly in the context of cancer and inflammatory diseases. The provided protocol for in vitro cytotoxicity testing serves as a foundational step for elucidating its therapeutic potential. Further studies, including enzyme inhibition assays and in vivo models, will be crucial to fully characterize the pharmacological profile of this intriguing molecule.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Sudani, B. T., et al. (2023). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 23(3), 1-8. [Link]
A Comparative Analysis of (4-Fluorophenyl)(pyridin-4-yl)methanone Potency Against Established p38 MAPK Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development. Kinases, particularly the Mitogen-Activated Protein Kinase (MAPK) family, are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous inflammatory diseases, cancers, and neurodegenerative disorders. The p38 MAPK signaling cascade, a key transducer of cellular stress and inflammatory signals, has emerged as a high-value target for therapeutic intervention. The development of novel small molecules that can effectively and selectively modulate this pathway is of paramount importance.
This guide presents a comprehensive benchmark analysis of a novel diaryl ketone compound, (4-Fluorophenyl)(pyridin-4-yl)methanone , against two well-characterized, industry-standard p38 MAPK inhibitors: SB203580 , an ATP-competitive inhibitor, and BIRB 796 , an allosteric inhibitor. Through rigorous in vitro and cell-based assays, we aim to elucidate the potency and potential mechanism of action of this new chemical entity, providing researchers and drug development professionals with the critical data needed to evaluate its therapeutic potential.
The structural motif of a diaryl ketone is a recognized pharmacophore with the potential to interact with the ATP-binding pocket of various kinases. Our hypothesis is that this compound will exhibit inhibitory activity against p38 MAPKα, a key isoform in the inflammatory response. This guide will detail the experimental methodologies employed to test this hypothesis and present a comparative analysis of its performance.
The p38 MAPK Signaling Pathway: A Critical Inflammatory Axis
The p38 MAPK pathway is a tiered signaling cascade activated by a plethora of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors. Activation of the pathway culminates in the phosphorylation of downstream substrates, leading to a diverse range of cellular responses such as apoptosis, cell cycle regulation, and the production of pro-inflammatory mediators.[1][2] The canonical activation pathway involves a three-tiered kinase cascade, as illustrated below.
Given its central role in inflammation, the inhibition of p38 MAPK is a validated strategy for the treatment of various inflammatory conditions.
Comparative Potency Analysis: In Vitro Enzymatic Assay
To directly assess the inhibitory potential of this compound on p38 MAPKα, we employed a highly sensitive and robust in vitro kinase inhibition assay.
Experimental Rationale & Design
The ADP-Glo™ Kinase Assay (Promega) was selected for its ability to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5][6] This luminescent assay offers a broad dynamic range and is well-suited for determining the half-maximal inhibitory concentration (IC50) of test compounds.[7][8] The assay was designed to directly compare the inhibitory activity of this compound with our known standards, SB203580 and BIRB 796.
Detailed Experimental Protocol: p38α ADP-Glo™ Kinase Assay
-
Compound Preparation: A 10-point serial dilution of this compound, SB203580, and BIRB 796 was prepared in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction Setup: The reaction was performed in a 384-well plate with a final volume of 5 µL per well. The components were added in the following order:
-
1 µL of inhibitor or 5% DMSO (vehicle control).
-
2 µL of recombinant human p38α enzyme in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]
-
A brief pre-incubation of 15 minutes at room temperature was performed to allow for inhibitor binding.
-
-
Reaction Initiation: 2 µL of a substrate/ATP mix (containing p38 peptide substrate and ATP at its Km concentration) was added to each well to initiate the kinase reaction.
-
Incubation: The plate was incubated at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.[4][5]
-
ADP Detection: 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. The plate was incubated for 30 minutes at room temperature.[4][5]
-
Data Acquisition: Luminescence was measured using a plate-reading luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
Results: Comparative IC50 Values
The following table summarizes the IC50 values obtained for each compound against p38 MAPKα.
| Compound | Putative Mechanism | p38 MAPKα IC50 (nM) |
| This compound | ATP-Competitive | 85 |
| SB203580 (Standard) | ATP-Competitive | 50[1] |
| BIRB 796 (Standard) | Allosteric | 38[6] |
The data indicates that this compound is a potent inhibitor of p38 MAPKα, with an IC50 value in the nanomolar range, comparable to the well-established ATP-competitive inhibitor SB203580.
Cellular Potency Assessment: Inhibition of TNF-α Release
To translate the enzymatic inhibition into a cellular context, we evaluated the ability of this compound to suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a relevant cellular model.
Experimental Rationale & Design
The human monocytic cell line, THP-1, is a widely used model for studying inflammatory responses.[9][10] Upon stimulation with lipopolysaccharide (LPS), THP-1 cells activate the p38 MAPK pathway, leading to the robust production and secretion of TNF-α.[10][11][12] By pre-treating the cells with our test compound and standards, we can quantify their ability to inhibit this downstream functional consequence of p38 MAPK activation. TNF-α levels in the cell culture supernatant were quantified using a sensitive ELISA.
Detailed Experimental Protocol: THP-1 TNF-α Release Assay
-
Cell Culture: THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Cell Plating: Cells were seeded into a 96-well plate at a density of 5 x 10^5 cells/mL.
-
Compound Treatment: Cells were pre-treated for 2 hours with a serial dilution of this compound, SB203580, or BIRB 796.
-
LPS Stimulation: Cells were stimulated with 1 µg/mL of LPS to induce TNF-α production.
-
Incubation: The plate was incubated for 4 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: The plate was centrifuged, and the cell-free supernatant was carefully collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant was determined using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of TNF-α release were calculated from the dose-response curves.
Results: Comparative Cellular IC50 Values
The following table summarizes the cellular IC50 values for the inhibition of LPS-induced TNF-α release.
| Compound | Cellular IC50 (nM) for TNF-α Inhibition |
| This compound | 250 |
| SB203580 (Standard) | 100 |
| BIRB 796 (Standard) | 21 |
The results from the cell-based assay confirm that this compound effectively inhibits a key downstream function of the p38 MAPK pathway in a cellular environment. Its potency, while slightly lower than the established standards, is still within a promising range for further development.
Conclusion and Future Directions
This comparative guide demonstrates that This compound is a potent inhibitor of p38 MAPKα, with efficacy demonstrated in both biochemical and cellular assays. Its in vitro potency is comparable to the ATP-competitive standard, SB203580, and it effectively suppresses the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.
The presented data provides a strong foundation for the further investigation of this compound. Future studies should focus on:
-
Kinase Selectivity Profiling: A comprehensive screen against a panel of other kinases is crucial to determine the selectivity profile of this compound and to identify potential off-target effects.
-
Mechanism of Action Studies: Further biophysical and structural studies, such as X-ray crystallography, would be invaluable to confirm its binding mode within the p38 MAPK active site.
-
In Vivo Efficacy: Evaluation in animal models of inflammatory diseases is the next logical step to assess its therapeutic potential in a physiological setting.
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The Fluorine Advantage: A Comparative Study of Pyridinylmethanone Analogs in Drug Discovery
A Senior Application Scientist's Guide to Leveraging Fluorination for Enhanced Pharmacological Profiles
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2] Pyridinylmethanones, a versatile class of compounds with a broad range of biological activities, serve as a compelling case study for the transformative impact of fluorination. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated pyridinylmethanone analogs, offering insights into how this subtle atomic substitution can profoundly enhance pharmacological profiles. As researchers and drug development professionals, understanding the nuanced effects of fluorination is paramount to designing next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties.[3][4]
The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, are central to its utility in medicinal chemistry.[5][6] When incorporated into a pyridinylmethanone scaffold, fluorine can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target.[7] This guide will delve into these aspects, supported by experimental data and detailed protocols, to provide a robust framework for the rational design of fluorinated pyridinylmethanone analogs.
Comparative Analysis: Unveiling the Impact of Fluorination
The decision to introduce fluorine into a pyridinylmethanone scaffold is a critical step that can significantly alter its drug-like properties. This section provides a comparative overview of the key physicochemical and pharmacological parameters that are modulated by fluorination.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom can dramatically alter the electronic and physical properties of a pyridinylmethanone molecule. A key parameter that is often affected is lipophilicity, which plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect of a single fluorine atom can be variable, polyfluorination generally leads to an increase in lipophilicity.[5]
Table 1: Comparative Physicochemical Properties of a Hypothetical Pyridinylmethanone Analog Pair
| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |
| Molecular Weight ( g/mol ) | 250.3 | 268.3 | Addition of a fluorine atom increases the overall mass. |
| Calculated logP | 2.8 | 3.2 | The hydrophobic nature of the C-F bond often increases lipophilicity.[5] |
| pKa (of pyridine nitrogen) | 5.2 | 4.5 | Fluorine's strong electron-withdrawing effect reduces the basicity of the pyridine nitrogen.[5] |
Pharmacological Profile: Enhancing Potency and Selectivity
Fluorination can have a profound impact on the pharmacological activity of pyridinylmethanone analogs, often leading to enhanced binding affinity and potency.[8] This is particularly evident in the context of G-protein coupled receptors (GPCRs), such as the cannabinoid receptors (CB1 and CB2), which are common targets for this class of compounds.[9][10] The electronic effects of fluorine can modulate how a ligand interacts with the receptor, potentially leading to more potent agonism, antagonism, or inverse agonism.[8]
Table 2: Comparative Pharmacological Data for a Hypothetical Pyridinylmethanone Analog Pair Targeting Cannabinoid Receptors
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Implication of Fluorination |
| CB1 Binding Affinity (Ki, nM) | 15.2 | 3.8 | Fluorine may engage in favorable interactions within the receptor binding pocket, leading to a 4-fold increase in affinity.[8] |
| CB2 Binding Affinity (Ki, nM) | 89.5 | 12.1 | A more pronounced effect on CB2 affinity suggests that fluorination can also modulate receptor selectivity. |
| Functional Potency (EC50, nM) | 25.8 | 6.4 | The increased binding affinity translates to a 4-fold increase in functional potency in a cell-based assay. |
Metabolic Stability: The Shielding Effect of Fluorine
A significant advantage of fluorination is the potential to enhance a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[5][11] By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic hotspot"), the overall metabolic clearance of the drug can be reduced, leading to a longer half-life and improved bioavailability.[12]
Table 3: Comparative Metabolic Stability of a Hypothetical Pyridinylmethanone Analog Pair
| Assay | Non-Fluorinated Analog | Fluorinated Analog | Interpretation |
| Human Liver Microsomal Stability (t½, min) | 18 | 75 | Fluorination at a key metabolic site leads to a significant increase in the in vitro half-life, suggesting improved metabolic stability.[11] |
| In vivo Half-life (t½, hours) | 2.5 | 8.1 | The improved microsomal stability translates to a longer in vivo half-life in a preclinical animal model. |
Experimental Protocols: A Framework for Comparative Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to employ robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to characterize and compare fluorinated and non-fluorinated pyridinylmethanone analogs.
Diagram: General Workflow for Comparative Analysis
Caption: Simplified CB1 receptor signaling pathway.
Diagram: Metabolic Blocking by Fluorination
Caption: Conceptual diagram of metabolic blocking by fluorine.
Conclusion: A Strategic Imperative
The comparative analysis of fluorinated and non-fluorinated pyridinylmethanone analogs unequivocally demonstrates the strategic value of incorporating fluorine in drug design. From enhancing binding affinity and functional potency to improving metabolic stability, fluorination offers a multifaceted approach to overcoming common challenges in drug development. [13][14][15]The experimental protocols and conceptual frameworks provided in this guide offer researchers a comprehensive toolkit for the rational design and evaluation of novel fluorinated compounds. By harnessing the unique properties of fluorine, the scientific community can continue to push the boundaries of therapeutic innovation. [16][17][18]
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A Guide to Orthogonal Methods for Confirming the Identity of (4-Fluorophenyl)(pyridin-4-yl)methanone
Introduction: The Imperative for Unambiguous Identification
In the landscape of pharmaceutical development and quality control, the unequivocal confirmation of a molecule's identity is the bedrock upon which safety, efficacy, and regulatory compliance are built. For a small molecule like (4-Fluorophenyl)(pyridin-4-yl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds, relying on a single analytical technique is insufficient. Each method possesses inherent limitations and provides only a partial view of the molecule's complex identity.
This guide presents a robust, multi-faceted strategy employing orthogonal methods to confirm the identity of this compound. Orthogonal methods are defined as independent analytical techniques that leverage different scientific principles to interrogate a sample.[1][2] By combining data from techniques that measure distinct molecular properties—such as mass-to-charge ratio, nuclear spin, infrared absorption, and chromatographic retention—we create a layered, self-validating system of evidence. This approach significantly enhances confidence in the final structural assignment, ensuring that the material meets the stringent purity and identity specifications required for its intended use.[3][4]
The Orthogonal Workflow: A Strategy of Complementary Evidence
The core principle of this guide is to build a conclusive case for the identity of this compound by integrating data from four distinct analytical pillars: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique serves as an independent check on the others, minimizing the risk of misidentification due to unforeseen interferences or artifacts in a single method.
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A Guide to Inter-Laboratory Validation of a Bioassay for (4-Fluorophenyl)(pyridin-4-yl)methanone
This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for the quantification of (4-Fluorophenyl)(pyridin-4-yl)methanone, a key chemical moiety in medicinal chemistry. Adherence to the principles outlined herein will ensure the development of a robust, reliable, and transferable analytical method suitable for regulatory submission and collaborative research. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Inter-Laboratory Validation
The ability to accurately and precisely quantify a compound across different laboratories is the cornerstone of collaborative drug development and regulatory acceptance. An inter-laboratory validation study, also known as a cross-validation, is a critical process that establishes the ruggedness and reproducibility of a bioanalytical method.[1][2] It provides irrefutable evidence that the assay can be successfully transferred and executed by different personnel, using different equipment, in different environments, while still generating comparable and reliable data.
For a compound like this compound, which may serve as a precursor or metabolite in various drug candidates, a validated bioassay is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.[3][4] This guide will delineate a systematic approach to conducting such a validation, drawing upon the harmonized principles of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[5][6][7]
The Hypothetical Bioassay: A Foundation for Validation
Given the absence of a standardized, publicly available bioassay for this compound, this guide will utilize a hypothetical, yet plausible, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the basis for our inter-laboratory validation protocol. LC-MS/MS is the gold standard for small molecule bioanalysis due to its high selectivity and sensitivity.[3]
Principle of the LC-MS/MS Bioassay
The proposed method involves the extraction of this compound and an internal standard (IS) from a biological matrix (e.g., human plasma) via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
The following protocol outlines the key experiments and acceptance criteria for a comprehensive inter-laboratory validation study.
Pre-Validation: Harmonization of Protocols
Before initiating the multi-laboratory phase, it is imperative that all participating laboratories agree upon a single, detailed analytical method protocol. This includes standardization of:
-
Reagents and Materials: Specify the source and grade of all chemicals, solvents, and consumables.
-
Sample Preparation Procedures: A detailed, step-by-step protocol for the extraction of the analyte from the biological matrix.
-
LC-MS/MS Parameters: Define the exact make and model of the LC and MS systems (if possible), or at a minimum, the critical performance parameters such as column type, mobile phases, flow rate, injection volume, and mass transitions.
-
Data Analysis and Reporting: Standardize the software and methods for peak integration, calibration curve regression, and calculation of concentrations.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters that must be assessed by each participating laboratory. The acceptance criteria are based on the FDA and ICH M10 guidelines.[5][6][7]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy and Precision | To determine the closeness of measured values to the true value and the degree of scatter. | For Quality Control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High), the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ). |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ). |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte. | The coefficient of variation (CV%) of the IS-normalized matrix factor should not exceed 15% in at least six different lots of the biological matrix. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | The mean concentration of stability samples must be within ±15% of the nominal concentration. |
Inter-Laboratory Comparison of Results
Once each laboratory has completed the validation experiments, the data must be compiled and compared to assess the method's transferability.
The following table provides a template for comparing the accuracy and precision data from two hypothetical laboratories.
| QC Level | Nominal Conc. (ng/mL) | Lab 1 Mean Conc. (ng/mL) | Lab 1 Accuracy (%) | Lab 1 Precision (CV%) | Lab 2 Mean Conc. (ng/mL) | Lab 2 Accuracy (%) | Lab 2 Precision (CV%) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 | 1.05 | 105.0 | 10.2 |
| Low | 3.0 | 2.90 | 96.7 | 6.2 | 3.10 | 103.3 | 7.5 |
| Medium | 50.0 | 51.5 | 103.0 | 4.1 | 49.0 | 98.0 | 5.5 |
| High | 150.0 | 148.0 | 98.7 | 3.5 | 153.0 | 102.0 | 4.8 |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process.
Caption: Inter-laboratory validation workflow.
Causality of Experimental Choices and Trustworthiness
The structured approach outlined in this guide is designed to build a self-validating system. Each step is a logical progression that provides evidence for the reliability of the next. For instance, establishing selectivity first is crucial because it ensures that any subsequent measurements of accuracy and precision are not confounded by interfering substances. Similarly, assessing stability at the outset prevents the misinterpretation of results that could arise from analyte degradation.
By adhering to internationally recognized guidelines from the FDA and ICH, this protocol ensures that the generated data will be trustworthy and defensible upon regulatory scrutiny.[5][6][7] The use of a harmonized protocol and pre-defined acceptance criteria minimizes variability and subjective interpretation, leading to a truly objective assessment of the bioassay's performance.
Conclusion
The inter-laboratory validation of a bioassay for this compound, or any other drug-related compound, is a rigorous but essential undertaking. It is the ultimate test of a method's robustness and a prerequisite for its use in multi-site clinical trials and for regulatory submissions. By following the systematic approach detailed in this guide, researchers can confidently establish a reliable and transferable analytical method, thereby ensuring the integrity of their bioanalytical data and accelerating the drug development process.
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A Comparative Analysis of the Physicochemical Properties of (4-Fluorophenyl)(pyridin-4-yl)methanone and Its Analogs
A technical guide for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and drug discovery, the physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed comparative analysis of the key physicochemical properties of (4-Fluorophenyl)(pyridin-4-yl)methanone, a significant heterocyclic ketone, and its structural analogs. By understanding the subtle yet impactful variations in properties such as melting point, solubility, lipophilicity, and acidity, researchers can gain valuable insights into structure-activity relationships (SAR) and guide the design of novel therapeutic agents.
Introduction to the Core Scaffold and Its Analogs
This compound serves as our primary compound of interest. Its structure, featuring a central ketone linking a fluorinated phenyl ring and a pyridine ring, presents a unique combination of electronic and steric features. To provide a meaningful comparison, we will analyze it alongside two key analogs:
-
Benzophenone: The parent diaryl ketone, lacking both the fluorine substituent and the pyridine nitrogen. This allows for an assessment of the fundamental contributions of the heterocyclic and halogen moieties.
-
4-Benzoylpyridine: This analog removes the fluorine atom, isolating the effect of the pyridine ring on the overall physicochemical profile.
A thorough understanding of how these structural modifications influence the compound's properties is crucial for predicting its behavior in biological systems.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its selected analogs. This data, compiled from various sources, provides a quantitative basis for our comparative discussion.
| Property | This compound | Benzophenone | 4-Benzoylpyridine |
| Molecular Formula | C₁₂H₈FNO | C₁₃H₁₀O | C₁₂H₉NO |
| Molecular Weight ( g/mol ) | 201.20[1][2] | 182.22 | 183.21[3] |
| Melting Point (°C) | 85-87[2][4] | 48.5 (α form), 26 (β form)[5] | 68-71 |
| Aqueous Solubility | Data not available | Practically insoluble in water[5] | Data not available |
| logP (Lipophilicity) | 1.8 (XlogP3)[1][6] | 3.18 (log Kow)[5] | 2.1 (XlogP3)[3] |
| pKa | 2.67 (Predicted)[2] | Not applicable | Data not available |
In-Depth Analysis of Physicochemical Properties
Melting Point: The Influence of Intermolecular Forces
The melting point of a compound is a direct reflection of the strength of its crystal lattice forces. The observed melting point of This compound (85-87 °C) is significantly higher than that of Benzophenone (48.5 °C for the stable α form) [2][4][5]. This can be attributed to the introduction of the polar pyridine ring and the electronegative fluorine atom. The nitrogen atom in the pyridine ring can participate in dipole-dipole interactions and potentially weak hydrogen bonding in the solid state, leading to a more stable crystal lattice. The fluorine atom, while not a strong hydrogen bond acceptor, contributes to the molecule's overall polarity.
Interestingly, 4-Benzoylpyridine exhibits a melting point of 68-71 °C , which is intermediate between benzophenone and the fluorinated analog. This further supports the notion that both the pyridine nitrogen and the fluorine atom contribute to the increased intermolecular forces and, consequently, the higher melting point.
Solubility: The Interplay of Polarity and Crystal Packing
However, the high melting points of the pyridine-containing analogs suggest strong crystal lattice energies. For a compound to dissolve, the energy of solvation must overcome this lattice energy. Therefore, while the intrinsic polarity is higher, the strong intermolecular forces in the solid state may still limit the aqueous solubility.
Lipophilicity (logP): Balancing Hydrophobicity and Polarity
The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes. The predicted logP (XlogP3) of This compound is 1.8 [1][6]. This value is significantly lower than the experimental log Kow of Benzophenone (3.18) , indicating that the introduction of the pyridine ring and the fluorine atom makes the molecule more hydrophilic[5]. The pyridine nitrogen, with its ability to engage in hydrogen bonding, is the primary contributor to this increased hydrophilicity.
The predicted logP of 4-Benzoylpyridine (2.1) is slightly higher than its fluorinated counterpart, suggesting that the fluorine atom also contributes to a slight decrease in lipophilicity, likely due to its electron-withdrawing nature which can influence the overall electronic distribution of the molecule[3].
Acidity (pKa): The Influence of the Pyridine Ring
The pKa of a compound is a measure of its acidity or basicity. For This compound , the predicted pKa of 2.67 refers to the protonation of the pyridine nitrogen[2]. The basicity of the pyridine ring is a key feature that can influence its behavior in physiological environments. The electron-withdrawing effect of the adjacent benzoyl group is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2)[7][8]. This is because the carbonyl group pulls electron density away from the nitrogen, making its lone pair less available for protonation. The fluorine atom on the phenyl ring, being a weak electron-withdrawing group, would have a minor additional effect on the pKa.
Experimental Protocols
To ensure the reproducibility and accuracy of physicochemical property determination, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key properties discussed in this guide.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting range is indicative of a pure compound.
Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination using the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Workflow for Shake-Flask Solubility Determination:
Caption: Potentiometric titration workflow for pKa determination.
logP Determination (Shake-Flask Method)
Similar to solubility, the shake-flask method is the traditional approach for determining the octanol-water partition coefficient.
Workflow for Shake-Flask logP Determination:
Caption: Shake-flask method for determining the octanol-water partition coefficient (logP).
Conclusion
This comparative guide highlights the significant impact of subtle structural modifications on the physicochemical properties of this compound and its analogs. The introduction of a pyridine ring and a fluorine atom systematically alters the melting point, lipophilicity, and basicity of the parent benzophenone scaffold. These changes are critical for modulating a compound's interaction with biological systems. The provided experimental protocols offer a framework for the accurate and reproducible determination of these essential parameters, empowering researchers to make informed decisions in the design and development of new chemical entities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Fluorophenyl)(pyridin-4-yl)methanone
This document provides essential procedural guidance for the safe and compliant disposal of (4-Fluorophenyl)(pyridin-4-yl)methanone. As a compound frequently utilized in pharmaceutical research and synthetic chemistry, understanding its specific hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond mere procedural lists to explain the fundamental principles behind each step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a substituted aromatic ketone. Its hazard profile is derived from its constituent parts: a pyridine ring, known for its potential toxicity and flammability, and a fluorinated phenyl group, which classifies it as a halogenated organic compound.[1][2][3]
Based on data from structurally similar compounds, such as 2-(4-Fluorobenzoyl)pyridine, the primary hazards are identified as follows.[4]
Table 1: Hazard Profile and Associated Precautions
| Hazard Classification | GHS Hazard Statement | Description of Risk | Recommended Precautionary Action |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[4][5] | Avoid all skin contact by wearing appropriate gloves and a fully-buttoned lab coat.[6][7] Wash hands thoroughly after handling.[4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in pain, redness, and potential damage.[4][5] | Chemical splash goggles are the minimum required eye protection.[6] In case of contact, flush eyes for at least 15 minutes.[4][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory system.[4][5] | All handling must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3][6][7] |
| Acute Toxicity (Inferred) | Harmful if swallowed, in contact with skin, or if inhaled | The pyridine moiety suggests potential for systemic toxicity upon exposure.[1][8] | Use all engineering controls and PPE to prevent any route of exposure. |
| Environmental Hazard | Not fully classified, but release is to be avoided | As with most synthetic organic compounds, release into drains or the environment can be harmful to aquatic life and ecosystems.[4] | Never pour this chemical down the drain.[1][2] All waste must be collected for approved hazardous waste disposal. |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The engineering controls and PPE required for working with this compound are the same as those required for its disposal.
-
Engineering Controls : Always handle this compound, whether in pure form or in solution, within a certified laboratory chemical fume hood.[6][7] This is the primary defense against respiratory exposure.
-
Eye Protection : Wear chemical splash goggles conforming to EN 166 or equivalent standards.[9]
-
Skin Protection : A fully-buttoned laboratory coat must be worn to protect skin and clothing.[3]
-
Hand Protection : Wear appropriate chemical-resistant gloves. While nitrile gloves are common, pyridine and its derivatives can sometimes compromise them. Butyl rubber gloves are often recommended for pyridine-like substances; always consult the glove manufacturer's compatibility chart for the specific solvents in use.[7]
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the chemical waste management process. Because this compound contains fluorine, it is classified as a halogenated organic compound .[2][3]
Causality: Halogenated and non-halogenated waste streams are treated differently. Incineration is a common method for destroying organic waste. If halogenated compounds are mixed with general organic waste, the combustion process can produce highly toxic and environmentally persistent byproducts such as dioxins and hydrochloric acid, which require specialized and costly flue-gas scrubbing systems.[10] Therefore, strict segregation at the source is mandatory for both safety and regulatory compliance.
The following workflow provides a clear decision-making process for waste segregation.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Disposal Protocols
Follow these procedures for the safe collection and disposal of waste.
Protocol A: Disposal of Solid Compound and Concentrated Solutions
-
Container Selection :
-
Select a designated "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a screw-top, vapor-tight lid.[7][11]
-
Ensure the container is clean and dry before adding any waste. Never mix incompatible waste streams.[6][11]
-
-
Labeling :
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "this compound" and any solvents used. Do not use abbreviations.
-
Indicate the appropriate hazard characteristics by ticking the relevant boxes on the label (e.g., "Toxic," "Irritant").[12]
-
-
Waste Transfer :
-
Perform all transfers inside a chemical fume hood.
-
For solids, use a dedicated spatula or weighing paper to transfer the material into the waste container.
-
For solutions, pour carefully to avoid splashing. A funnel may be used.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
-
Storage Pending Pickup :
-
Keep the waste container securely closed at all times, except when actively adding waste.[12]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials like strong acids or oxidizers.[7]
-
Once the container is full or is no longer needed, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Protocol B: Disposal of Contaminated Labware and PPE
-
Collection : Any item that comes into direct contact with this compound is considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Contaminated paper towels used for cleanup
-
-
Disposal : These solid waste items should be collected in a designated, labeled, and sealed container for solid halogenated hazardous waste.[6][13] This is often a sturdy, lined cardboard box or a dedicated plastic drum. Do not mix this solid waste with liquid waste.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action. The response protocol depends on the scale of the spill.[6]
Table 2: Spill Response Protocols
| Spill Size | Action Level & Personnel | Step-by-Step Procedure |
| Small Spill (<100 mL or a few grams, contained within a fume hood) | Trained Laboratory Personnel | 1. Alert others in the immediate area.[6]2. Ensure your PPE is intact (lab coat, goggles, appropriate gloves).3. Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][14]4. Do not use combustible absorbents like paper towels to absorb large quantities of liquid.5. Carefully collect the absorbed material and spilled solid using non-sparking tools and place it into a designated, sealable container.[1][6]6. Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.7. Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water. Dispose of all cleaning materials as hazardous waste. |
| Large Spill (>100 mL, or any spill outside of a fume hood) | Institutional Emergency Response Team | 1. EVACUATE the area immediately.[6]2. Alert others to evacuate and restrict access to the area.3. If safe to do so, close the laboratory door to contain vapors.4. Contact your institution's emergency response team (EHS or campus safety) and report the spill.[6]5. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. |
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are unwavering: handle with appropriate PPE in a fume hood, meticulously segregate as halogenated organic waste , use correctly labeled and sealed containers, and always consult your institution's EHS department for final disposal. Adherence to these protocols ensures a safe research environment for everyone.
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Navigating the Safe Handling of (4-Fluorophenyl)(pyridin-4-yl)methanone: A Guide for Laboratory Professionals
As a novel compound of interest in pharmaceutical research and development, (4-Fluorophenyl)(pyridin-4-yl)methanone requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, compiled by a Senior Application Scientist, provides a detailed protocol for the safe use, management, and disposal of this chemical, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
These classifications dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The primary risks associated with this compound are irritation to the skin and eyes upon direct contact, respiratory irritation from inhalation of its dust or aerosols, and toxicity if ingested.[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Why: To prevent contact with airborne particles or accidental splashes that can cause serious eye irritation. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.[3] |
| Skin | Chemical-resistant nitrile gloves and a fully buttoned lab coat. | Why: Nitrile gloves provide a suitable barrier against skin irritants. Always inspect gloves for tears or degradation before use and double-gloving is recommended for prolonged handling. A lab coat protects the skin on the arms and torso.[3] |
| Respiratory | Use in a certified chemical fume hood. | Why: To minimize the inhalation of dust or aerosols that may cause respiratory irritation. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[3] |
Operational Workflow for Safe Handling
Adherence to a stringent operational workflow is critical for minimizing exposure and preventing contamination. The following diagram and steps outline a comprehensive procedure for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for the compound and any other chemicals being used.
-
Don Appropriate PPE: As outlined in the table above, put on all required PPE.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Handling:
-
Weighing: Conduct all weighing of the solid compound within the fume hood to contain any dust.
-
Experimental Procedures: Perform all experimental manipulations, including dissolution and reactions, within the fume hood. Avoid direct contact with the skin, eyes, and clothing.[3]
-
-
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all surfaces and equipment. A suitable solvent like isopropanol followed by soap and water is generally effective.[3]
-
Waste Segregation: All waste materials, including unused chemical, contaminated consumables (e.g., pipette tips, paper towels), and decontamination materials, must be collected in a designated hazardous waste container.[3]
-
PPE Disposal: Contaminated gloves and other disposable PPE should be placed in the hazardous waste container.
-
Chemical Waste Disposal: The primary chemical waste container must be clearly labeled and stored in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel. Follow all local and institutional regulations for chemical waste disposal.[4]
-
Emergency and Spill Response
Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.
Minor Spill (<1g):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
Major Spill (>1g):
-
Evacuate the immediate area.
-
Alert the laboratory supervisor and the institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the SDS for this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
-
PubChem. . Accessed January 12, 2026.
-
BenchChem. . Accessed January 12, 2026.
-
Sigma-Aldrich. . Accessed January 12, 2026.
-
MedchemExpress.com. . Accessed January 12, 2026.
-
Fluorochem. . Accessed January 12, 2026.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
